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Core Science & Biosynthesis

Foundational

1-Acetyl-3-bromo-5-fluoroindole chemical properties

An In-Depth Technical Guide to 1-Acetyl-3-bromo-5-fluoroindole: Properties, Synthesis, and Applications in Drug Discovery Introduction 1-Acetyl-3-bromo-5-fluoroindole is a synthetically valuable heterocyclic compound tha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Acetyl-3-bromo-5-fluoroindole: Properties, Synthesis, and Applications in Drug Discovery

Introduction

1-Acetyl-3-bromo-5-fluoroindole is a synthetically valuable heterocyclic compound that serves as a versatile building block for medicinal chemists and drug development professionals. Its structure incorporates three key features that make it particularly strategic for the synthesis of complex molecular architectures: a reactive bromo group at the electron-rich C3 position, a fluorine atom at the C5 position to modulate physicochemical properties, and an N-acetyl group that both directs reactivity and can be easily removed.

The indole scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1] The strategic introduction of a fluorine atom is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve target affinity, and fine-tune lipophilicity and bioavailability.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and strategic applications of 1-Acetyl-3-bromo-5-fluoroindole, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of any chemical workflow. The core attributes of 1-Acetyl-3-bromo-5-fluoroindole are summarized below.

IdentifierValueSource
IUPAC Name 1-(3-Bromo-5-fluoro-1H-indol-1-yl)ethanone[5]
CAS Number 1375064-67-7[5]
Molecular Formula C₁₀H₇BrFNO
Molecular Weight 256.07 g/mol
SMILES CC(=O)N1C=C(Br)C2=CC(F)=CC=C12[5]
PubChem CID 77520460[5]

Physicochemical Data

PropertyDescriptionRationale / Source
Appearance Expected to be an off-white to pale solid.Based on analogous compounds like 1-acetyl-5-bromo-2H-indol-3-one and 1-(5-Bromo-1H-indol-3-yl)ethanone which are solids.[6][7]
Purity Commercially available at ≥95% purity.[5]
Solubility Poorly soluble in water; soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF).Inferred from its nonpolar, halogenated aromatic structure.
Storage Store in a cool, dry place, sealed from moisture and light.Standard practice for halogenated organic intermediates.[6]

Synthesis and Mechanistic Insights

While multiple synthetic routes to substituted indoles exist, a robust and logical pathway to 1-Acetyl-3-bromo-5-fluoroindole proceeds from the commercially available starting material, 5-fluoroindole. The chosen sequence is designed for high regioselectivity and yield.

Proposed Synthetic Workflow

The synthesis is a two-step process: (1) N-acetylation of 5-fluoroindole, followed by (2) regioselective bromination at the C3 position.

G A 5-Fluoroindole B 1-Acetyl-5-fluoroindole A->B Step 1: N-Acetylation Acetic Anhydride (Ac₂O) Pyridine or NaOAc C 1-Acetyl-3-bromo-5-fluoroindole (Target Compound) B->C Step 2: C3-Bromination N-Bromosuccinimide (NBS) THF or CCl₄

Caption: Proposed two-step synthesis of 1-Acetyl-3-bromo-5-fluoroindole.

Causality and Experimental Rationale
  • Step 1: N-Acetylation: The acetylation of the indole nitrogen is a critical first step. The resulting electron-withdrawing acetyl group serves two primary functions. First, it protects the nitrogen from participating in side reactions during the subsequent electrophilic substitution. Second, and more importantly, it deactivates the pyrrole ring slightly, which tempers the reactivity and prevents polybromination. This protection ensures that bromination occurs cleanly and selectively at the most nucleophilic carbon, C3.[8]

  • Step 2: C3-Bromination: With the nitrogen protected, the C3 position of the indole ring remains the most electron-rich and is thus highly activated toward electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and reliable source of electrophilic bromine (Br⁺), minimizing the formation of harsh byproducts and improving reaction control compared to using elemental bromine (Br₂).

Detailed Experimental Protocol

Step 1: Synthesis of 1-Acetyl-5-fluoroindole

  • To a solution of 5-fluoroindole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add acetic anhydride (1.2 eq).

  • Add a catalytic amount of a base, such as pyridine or a solid base like sodium acetate, to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution to remove excess acetic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-Acetyl-3-bromo-5-fluoroindole

  • Dissolve the 1-Acetyl-5-fluoroindole (1.0 eq) from the previous step in a solvent such as THF or carbon tetrachloride.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-3 hours or until TLC indicates the consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. The resulting crude solid can be purified by column chromatography on silica gel to afford pure 1-Acetyl-3-bromo-5-fluoroindole.

Spectroscopic Characterization

While specific experimental spectra are proprietary or not widely published, the structure of 1-Acetyl-3-bromo-5-fluoroindole allows for the reliable prediction of its key spectroscopic features. This predicted data is crucial for reaction monitoring and quality control.

TechniquePredicted FeaturesRationale
¹H NMR δ ~2.6 ppm (s, 3H, -COCH₃)δ ~7.2-8.5 ppm (m, 4H, Ar-H)The acetyl protons appear as a sharp singlet. The four aromatic protons on the indole ring will appear as multiplets, with their chemical shifts and coupling constants influenced by the fluorine and bromine substituents. The C2-H proton will likely be a singlet in the downfield aromatic region.
¹³C NMR δ ~24 ppm (-COCH₃)δ ~168 ppm (C=O)δ ~90-160 ppm (8 Ar-C)The acetyl methyl and carbonyl carbons are characteristic. The eight carbons of the indole core will appear in the aromatic region, with the C-F and C-Br carbons showing distinct shifts and coupling (JC-F).[9]
¹⁹F NMR A single resonance in the typical aryl-fluoride region.As a powerful tool for analyzing fluorinated compounds, ¹⁹F NMR will show a single peak, confirming the presence of the fluorine atom. Its chemical shift provides information about the electronic environment.[10][11]
Mass Spec (EI) M⁺ peak at m/z 255M⁺+2 peak at m/z 257The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with the M⁺ and M⁺+2 peaks appearing in an approximate 1:1 ratio.

Reactivity and Strategic Applications in Drug Development

1-Acetyl-3-bromo-5-fluoroindole is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, enabling diverse and complex molecular elaboration.

Key Reaction Pathways

The C3-bromo group is the primary handle for synthetic diversification, serving as an ideal electrophile for a wide range of transition-metal-catalyzed cross-coupling reactions. The N-acetyl group can be readily removed post-coupling to reveal the indole N-H, which can be a key pharmacophoric feature or a site for further functionalization.

G cluster_0 Core Building Block A 1-Acetyl-3-bromo-5-fluoroindole B 3-Aryl/Heteroaryl Derivative B->A Suzuki Coupling R-B(OH)₂ Pd Catalyst, Base C 3-Alkynyl Derivative C->A Sonogashira Coupling R-C≡CH Pd/Cu Catalysts, Base D 3-Amino/Amido Derivative D->A Buchwald-Hartwig Amination R₂NH, Pd Catalyst, Base E Deprotected N-H Indole E->A N-Deacetylation NaOH or HCl MeOH/H₂O

Caption: Key downstream synthetic transformations from 1-Acetyl-3-bromo-5-fluoroindole.

Strategic Value in Medicinal Chemistry
  • Scaffold Decoration: The cross-coupling reactions shown above allow for the rapid generation of compound libraries by introducing a wide variety of aryl, heteroaryl, alkyl, and amino substituents at the C3 position. This enables extensive Structure-Activity Relationship (SAR) studies.

  • Modulation of Properties via Fluorine: The C5-fluoro substituent is a critical design element. Its high electronegativity can alter the acidity of the indole N-H after deacetylation, influence hydrogen bonding interactions with target proteins, and block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2][4]

  • Versatile Intermediate: This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting biological pathways where indole derivatives are known to be active, such as in oncology, virology, and neuroscience.[4][12]

Safety and Handling

As with all laboratory chemicals, 1-Acetyl-3-bromo-5-fluoroindole should be handled with appropriate care.

  • GHS Classification: While specific data is limited, analogous halogenated aromatic compounds are typically classified with the GHS07 pictogram (Warning) for potential skin, eye, and respiratory irritation.[5][6]

  • Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-Acetyl-3-bromo-5-fluoroindole is a highly functionalized and strategically designed chemical building block. Its combination of a protected indole core, a versatile brominated handle for cross-coupling, and a property-modulating fluorine atom makes it an invaluable tool for researchers in drug discovery and organic synthesis. Understanding its synthesis, reactivity, and spectroscopic properties allows for its efficient and effective deployment in the creation of novel and complex molecules with therapeutic potential.

References

  • DiVA Portal. (2021). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Reddit. (2023, August 5). 5-fluoroindole reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone. Retrieved from [Link]

  • The Pharma Innovation Journal. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti- Microbial. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • ResearchGate. (n.d.). 1D ¹⁹F NMR spectra under different conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate. Retrieved from [Link]

Sources

Exploratory

1-Acetyl-3-bromo-5-fluoroindole CAS number 1375064-67-7

Executive Summary 1-Acetyl-3-bromo-5-fluoroindole represents a strategic scaffold in modern medicinal chemistry, serving as a high-value intermediate for the synthesis of indole-based pharmacophores. Its structural utili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-3-bromo-5-fluoroindole represents a strategic scaffold in modern medicinal chemistry, serving as a high-value intermediate for the synthesis of indole-based pharmacophores. Its structural utility is defined by three distinct functional handles: the C3-Bromine (a versatile site for palladium-catalyzed cross-coupling), the C5-Fluorine (imparting metabolic stability and modulating lipophilicity), and the N1-Acetyl group (serving as both a protecting group and a modulator of electronic density).

This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic pathways, reactivity profiles, and validated experimental protocols. It is designed for researchers requiring high-purity building blocks for kinase inhibitors, antiviral agents, and CNS-active ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
Chemical Name 1-Acetyl-3-bromo-5-fluoroindole
CAS Number 1375064-67-7
Molecular Formula C₁₀H₇BrFNO
Molecular Weight 256.07 g/mol
Physical State Solid (typically off-white to light brown)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
Key Features Halogenated indole core, N-protected, electrophilic C3 site

Synthetic Architecture & Mechanism[8][9]

The synthesis of 1-Acetyl-3-bromo-5-fluoroindole is most reliably achieved through a sequential functionalization strategy starting from commercially available 5-fluoroindole. The protocol prioritizes regioselectivity at the C3 position followed by N-protection to prevent side reactions during subsequent couplings.

Mechanistic Pathway
  • Regioselective Bromination: The electron-rich indole ring undergoes electrophilic aromatic substitution (EAS). The C3 position is kinetically favored due to the stability of the intermediate sigma complex (maintaining benzene ring aromaticity). The C5-fluorine atom exerts an inductive withdrawing effect (-I) but also a mesomeric donating effect (+M); however, it does not alter the C3 preference.

  • N-Acetylation: Following bromination, the N1-H is deprotonated or reacted directly with an acylating agent. The acetyl group deactivates the ring slightly, stabilizing the molecule against oxidation and preventing N-arylation during subsequent metal-catalyzed reactions.

Synthesis Workflow Diagram

SynthesisPathway SM 5-Fluoroindole (Starting Material) Step1 Step 1: Bromination (NBS, DMF, 0°C) SM->Step1 Inter Intermediate: 3-Bromo-5-fluoroindole Step1->Inter Electrophilic Subst. (C3) Step2 Step 2: Acetylation (Ac2O, Et3N, DMAP) Inter->Step2 Prod Target: 1-Acetyl-3-bromo-5-fluoroindole Step2->Prod N-Acylation

Caption: Sequential synthetic pathway ensuring C3 regioselectivity prior to N-protection.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Acetyl-3-bromo-5-fluoroindole

Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.

Reagents:

  • 5-Fluoroindole (1.35 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)

  • Acetic Anhydride (Ac₂O) (1.2 mL, 12 mmol)

  • Triethylamine (TEA) (2.1 mL, 15 mmol)

  • 4-Dimethylaminopyridine (DMAP) (Catalytic, ~10 mg)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

Step 1: C3-Bromination

  • Dissolve 5-fluoroindole (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add NBS (10 mmol) portion-wise over 15 minutes. Critical: Slow addition prevents over-bromination.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Validation: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by a new spot (Rf ~0.35).

  • Pour mixture into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: Crude 3-bromo-5-fluoroindole (typically >90% purity).[1] Use directly in Step 2.

Step 2: N-Acetylation

  • Dissolve the crude intermediate in anhydrous DCM (30 mL).

  • Add TEA (15 mmol) and catalytic DMAP .

  • Add Acetic Anhydride (12 mmol) dropwise at RT.

  • Stir at RT for 3–5 hours.

  • Validation: TLC should show a significant shift to higher Rf (non-polar) as the N-H hydrogen bonding is removed.

  • Workup: Wash with 1M HCl (to remove TEA), then sat. NaHCO₃, then brine.[2]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

  • Yield Expectation: 75–85% overall yield.

Reactivity Profile & Applications

The 1-Acetyl-3-bromo-5-fluoroindole scaffold is a "loaded" spring for diversity-oriented synthesis.

The C3-Bromine Handle (Suzuki-Miyaura Coupling)

The C3-Br bond is highly reactive toward oxidative addition by Pd(0). The N-acetyl group prevents catalyst poisoning by the free N-H and eliminates the need for excess base to deprotonate the indole during coupling.

  • Application: Synthesis of 3-aryl or 3-heteroaryl indoles (kinase inhibitor cores).

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.[3]

The C5-Fluorine Moiety

Fluorine substitution blocks metabolic hydroxylation at the C5 position, a common clearance pathway for indole drugs. It also increases lipophilicity (LogP), improving membrane permeability.

N-Acetyl Lability

The acetyl group is stable under acidic and neutral conditions but can be cleaved using mild basic hydrolysis (K₂CO₃/MeOH) or hydrazine. This allows the N-position to be re-functionalized (e.g., alkylation) after the C3 complexity has been installed.

Reaction Divergence Diagram

Reactivity Core 1-Acetyl-3-bromo- 5-fluoroindole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Core->Suzuki Heck Heck Reaction (Alkenes, Pd cat) Core->Heck Deprot N-Deprotection (K2CO3, MeOH) Core->Deprot Prod1 3-Aryl-5-fluoroindoles (Kinase Inhibitors) Suzuki->Prod1 Prod2 3-Alkenyl Indoles (Functionalized Linkers) Heck->Prod2 Prod3 3-Bromo-5-fluoroindole (Free NH scaffold) Deprot->Prod3

Caption: Divergent synthetic utility of the CAS 1375064-67-7 scaffold.

Safety & Handling

  • Hazards: As a halogenated organic, treat as an irritant. The bromo-indole moiety can be a skin sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation.

  • Disposal: Halogenated solvent waste stream.

References

  • PubChem. 1-Acetyl-3-bromo-5-fluoroindole (CID 77520460).[1] National Library of Medicine. [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for C3-coupling utility). [Link]

  • Zhang, M. Z., et al. (2016). Synthesis and antitumor activity of novel 5-fluoroindole derivatives.[5] European Journal of Medicinal Chemistry. (Context for 5-fluoroindole biological activity).[6][7][8][9][10][11] [Link]

Sources

Foundational

1-Acetyl-3-bromo-5-fluoroindole molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-Acetyl-3-bromo-5-fluoroindole Abstract This technical guide provides a comprehensive examination of the molecular structure of 1-Acetyl-3-bromo-5-fluoroindole,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 1-Acetyl-3-bromo-5-fluoroindole

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-Acetyl-3-bromo-5-fluoroindole, a halogenated indole derivative of significant interest to the pharmaceutical and synthetic chemistry sectors. As a heterocyclic building block, the precise characterization of its three-dimensional architecture and electronic properties is paramount for its effective utilization in drug discovery and materials science. This document outlines a multi-faceted approach to structural elucidation, integrating data from advanced spectroscopic techniques and outlining the logical synthesis pathway. We will delve into the causality behind the experimental design, offering field-proven insights into the validation and application of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this versatile chemical entity.

Introduction: The Significance of Halogenated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, while bromine often serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2]

1-Acetyl-3-bromo-5-fluoroindole is a trifunctionalized intermediate, presenting a unique combination of these features. The N-acetyl group protects the indole nitrogen and influences the electronic character of the ring system, the C3-bromo position is primed for substitution, and the C5-fluoro atom serves as a potent modulator of bioactivity and a useful probe for ¹⁹F NMR studies.[3] Consequently, a rigorous and unambiguous confirmation of its molecular structure is the foundational step for any research and development program utilizing this compound.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is established by its unique identifiers and physical characteristics. These data are critical for registration, safety assessment, and analytical method development.

PropertyValueSource
IUPAC Name 1-(3-Bromo-5-fluoroindol-1-yl)ethanone[4]
CAS Number 1375064-67-7[4]
Molecular Formula C₁₀H₇BrFNOCalculated
Molecular Weight 256.07 g/mol Calculated
PubChem CID 77520460[4]
SMILES String CC(=O)N1C2=C(C=C(C=C2)F)C(=C1)Br[4]

Synthesis and Purification Workflow

The synthesis of 1-Acetyl-3-bromo-5-fluoroindole is logically approached via a multi-step sequence starting from a commercially available precursor. The chosen pathway is designed for regiochemical control, ensuring the desired isomer is obtained with high purity.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Purification A 5-Fluoroindole C 1-Acetyl-5-fluoroindole A->C Protection & Activation B Acetic Anhydride, Pyridine D N-Bromosuccinimide (NBS) E 1-Acetyl-3-bromo-5-fluoroindole C->E Electrophilic Substitution F Crude Product H Pure Product (>95%) F->H Isolation G Column Chromatography (Silica Gel, Hexane/EtOAc)

Caption: Synthetic workflow for 1-Acetyl-3-bromo-5-fluoroindole.

Rationale and Protocol for Synthesis

The synthetic strategy hinges on controlling the reactivity of the indole ring.

  • Step 1: N-Acetylation: The indole nitrogen is first protected with an acetyl group. This is a critical step for two reasons: it prevents N-bromination and the electron-withdrawing nature of the acetyl group deactivates the benzene portion of the indole while directing the subsequent electrophilic attack to the electron-rich C3 position of the pyrrole ring.

    Protocol:

    • Dissolve 5-fluoroindole (1.0 equiv.) in anhydrous pyridine at 0°C under a nitrogen atmosphere.

    • Slowly add acetic anhydride (1.2 equiv.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-acetyl-5-fluoroindole.

  • Step 2: C3-Bromination: With the N1 and C5 positions occupied and the ring system appropriately activated/deactivated, bromination is highly selective for the C3 position. N-Bromosuccinimide (NBS) is an effective and easily handled source of electrophilic bromine for this transformation.

    Protocol:

    • Dissolve the crude 1-acetyl-5-fluoroindole (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF.

    • Cool the solution to 0°C.

    • Add N-Bromosuccinimide (1.1 equiv.) portion-wise, keeping the temperature below 5°C.

    • Stir the reaction at 0°C for 1-2 hours until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product.

Purification Protocol

Purification is essential to remove unreacted starting materials and by-products.

  • Technique: Flash column chromatography is the method of choice.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) is typically effective.

  • Monitoring: Fractions are monitored by TLC with UV visualization.

  • Outcome: Pure fractions are combined and the solvent is evaporated to yield 1-Acetyl-3-bromo-5-fluoroindole as a solid.

Comprehensive Structural Elucidation

A single analytical technique is insufficient for unambiguous structure determination. A self-validating system requires the correlation of data from multiple orthogonal methods.[5]

G Start Pure Compound MS Mass Spectrometry (MS) Start->MS Molecular Weight & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Connectivity & 3D Environment IR Infrared (IR) Spectroscopy Start->IR Functional Groups XRay X-ray Crystallography (Optional) Start->XRay Definitive 3D Structure Conclusion Confirmed Structure MS->Conclusion NMR->Conclusion IR->Conclusion XRay->Conclusion

Caption: Orthogonal approach to structural elucidation.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, offering the first crucial piece of evidence for the compound's identity.

  • Causality: For a bromo-compound, the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, provides a definitive diagnostic signature. The molecular ion (M⁺) will appear as a pair of peaks (an "isotopic doublet") of approximately 1:1 intensity, separated by 2 m/z units.[6][7]

  • Protocol (Electron Ionization - GC/MS):

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

    • Inject 1 µL into the GC-MS instrument.

    • Use a standard temperature program to ensure volatilization and separation.

    • Acquire the mass spectrum in the range of 50-400 m/z.

  • Expected Data:

    • A molecular ion peak cluster around m/z 255 and 257, corresponding to [C₁₀H₇⁷⁹BrFNO]⁺ and [C₁₀H₇⁸¹BrFNO]⁺.

    • A prominent fragment ion corresponding to the loss of the acetyl group ([M-42]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule.[8] For this specific compound, a suite of 1D experiments (¹H, ¹³C, and ¹⁹F) is necessary.

  • Protocol (General):

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

    • Acquire spectra on a 400 MHz or higher spectrometer.

    • Reference spectra appropriately (e.g., TMS for ¹H and ¹³C).

  • ¹H NMR Analysis:

    • Acetyl Protons (CH₃): A singlet integrating to 3H, expected around δ 2.5-2.7 ppm.

    • Indole C2-H: A singlet, as adjacent positions C3 and N1 are substituted. Expected further downfield than in unsubstituted indoles due to the influence of the acetyl and bromo groups.

    • Aromatic Protons (C4-H, C6-H, C7-H): A complex set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The C5-F will introduce fluorine-proton coupling (J-coupling), further splitting the signals of adjacent protons (C4-H and C6-H).

  • ¹³C NMR Analysis:

    • Carbonyl Carbon (C=O): A signal around δ 168-170 ppm.

    • Acetyl Carbon (CH₃): A signal around δ 23-25 ppm.

    • Indole Carbons: Eight signals are expected. The C5 signal will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Other carbons near the fluorine (C4, C6) will show smaller two- and three-bond couplings. The C3 signal will be significantly shifted due to the attached bromine.

  • ¹⁹F NMR Analysis:

    • Causality: ¹⁹F NMR is highly sensitive to the local electronic environment and provides a clean spectral window, as fluorine is not naturally present in biological systems or common lab reagents.[3]

    • Expected Data: A single resonance for the C5-F atom. This signal will be split into a multiplet (likely a doublet of doublets or a triplet) due to coupling with the neighboring aromatic protons (C4-H and C6-H). Its chemical shift provides a sensitive probe of the molecule's electronic structure.[9]

X-ray Crystallography

While not always performed due to the requirement of high-quality single crystals, single-crystal X-ray diffraction provides the gold standard, unambiguous determination of the molecular structure, including bond lengths, bond angles, and solid-state conformation.[10][11]

  • Protocol:

    • Grow a single crystal suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Mount the crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source.

    • Solve and refine the crystal structure using specialized software.

In Silico Structural Representation

Caption: 2D representation of 1-Acetyl-3-bromo-5-fluoroindole.

Discussion and Future Applications

The confirmed structure of 1-Acetyl-3-bromo-5-fluoroindole opens several avenues for advanced chemical synthesis and drug discovery.

  • Synthetic Utility: The C3-bromo atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, and amino substituents. The N-acetyl group can be readily hydrolyzed under basic or acidic conditions to reveal the free indole N-H, which can then be further functionalized.

  • Medicinal Chemistry: Fluorinated indoles have shown promise as antiviral, anti-inflammatory, and enzyme-inhibiting agents.[2] This specific scaffold could be explored as a precursor for novel kinase inhibitors, serotonin receptor modulators, or other targeted therapeutics.[12][13] The C5-fluoro group can serve as a metabolic blocker and may form key hydrogen bond interactions within a protein binding pocket.[14]

Conclusion

The molecular structure of 1-Acetyl-3-bromo-5-fluoroindole has been rigorously defined through a logical synthesis and a coordinated battery of modern analytical techniques. The causality-driven approach, from regioselective synthesis to orthogonal spectroscopic analysis, provides a high degree of confidence in its identity. The unique trifunctional nature of this molecule makes it a highly valuable and versatile building block, poised for significant application in the development of complex new chemical entities for the pharmaceutical and material science industries.

References

  • Synthesis of 5-Fluoroindole-5-13C. DiVA. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Preprints.org. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (PMC). [Link]

  • 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. National Institutes of Health (PubMed). [Link]

  • Method for preparing 5-bromoindole.
  • Fluorine labeling of proteins for NMR studies. UCLA. [Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Publications. [Link]

  • Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti- Microbial. The Pharma Innovation Journal. [Link]

  • A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. MDPI. [Link]

  • 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. AWS. [Link]

  • SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie. [Link]

  • 5-Fluoroisatin | C8H4FNO2. PubChem. [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). National Institutes of Health (PMC). [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Open Research Repository. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to a Strategic Synthesis Pathway

An In-Depth Technical Guide to the Synthesis of 1-Acetyl-3-bromo-5-fluoroindole Introduction 1-Acetyl-3-bromo-5-fluoroindole is a key heterocyclic building block in medicinal chemistry and drug development. The indole sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Acetyl-3-bromo-5-fluoroindole

Introduction

1-Acetyl-3-bromo-5-fluoroindole is a key heterocyclic building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—an activating N-acetyl group, a reactive C3-bromo handle, and a metabolically stable C5-fluoro group—makes it a versatile intermediate for creating complex molecular architectures. The fluorine atom, in particular, is a valuable addition in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1]

This guide provides a comprehensive, field-proven pathway for the synthesis of 1-Acetyl-3-bromo-5-fluoroindole. Moving beyond a simple recitation of steps, we will delve into the causality behind the chosen reactions, offering insights into why specific reagents and conditions are employed. The presented pathway is designed for robustness and scalability, prioritizing high yields and purity through logical, well-established chemical transformations.

Retrosynthetic Analysis

A logical disconnection approach to 1-Acetyl-3-bromo-5-fluoroindole suggests a three-stage synthesis. The C-Br bond, the N-acetyl group, and the indole core itself represent strategic points for disconnection. The most logical pathway involves the late-stage introduction of the bromine atom onto a pre-formed, N-acetylated 5-fluoroindole core. This core is, in turn, constructed from a commercially available nitrotoluene derivative.

G Target 1-Acetyl-3-bromo-5-fluoroindole Intermediate2 1-Acetyl-5-fluoroindole Target->Intermediate2 C3-Bromination Intermediate1 5-Fluoroindole Intermediate2->Intermediate1 N-Acetylation StartingMaterial 5-Fluoro-2-nitrotoluene Intermediate1->StartingMaterial Leimgruber-Batcho Indole Synthesis

Sources

Foundational

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-Acetyl-3-bromo-5-fluoroindole

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Acetyl-3-bromo-5-fluoroindole is a halogenated and N-acetylated indole derivative of significant interest in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-3-bromo-5-fluoroindole is a halogenated and N-acetylated indole derivative of significant interest in medicinal chemistry and drug discovery. Its structural complexity necessitates a comprehensive spectroscopic characterization for unequivocal identification, purity assessment, and quality control. In the absence of publicly available experimental spectra for this specific molecule, this guide provides a detailed, predicted spectroscopic profile based on fundamental principles and analysis of structurally related compounds. This document serves as a valuable resource for researchers working with this and similar substituted indoles, offering insights into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with generalized experimental protocols.

Molecular Structure and Atom Numbering

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. The substituents on the indole ring—an acetyl group at position 1, a bromine atom at position 3, and a fluorine atom at position 5—each exert distinct electronic effects that influence the spectroscopic properties of the molecule.

To facilitate the discussion of the predicted spectra, the atoms of 1-Acetyl-3-bromo-5-fluoroindole are numbered as follows:

Caption: Molecular structure of 1-Acetyl-3-bromo-5-fluoroindole with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide key information about the proton environment in the molecule. The electron-withdrawing nature of the acetyl, bromo, and fluoro groups will generally lead to a downfield shift of the aromatic protons compared to unsubstituted indole.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~7.8 - 8.0s-
H4~7.6 - 7.8ddJ(H4-H6) = ~2.5 Hz, J(H4-F) = ~4-5 Hz
H6~7.1 - 7.3dddJ(H6-H7) = ~9.0 Hz, J(H6-F) = ~9-10 Hz, J(H6-H4) = ~2.5 Hz
H7~7.4 - 7.6ddJ(H7-H6) = ~9.0 Hz, J(H7-F) = ~4-5 Hz
C9-H₃~2.6 - 2.7s-

Rationale for Predictions:

  • H2: The N-acetylation and the bromine at C3 will significantly deshield the H2 proton, pushing its chemical shift downfield into the 7.8-8.0 ppm range. It is expected to be a singlet as its adjacent carbon (C3) is substituted.

  • H4: This proton will be deshielded by the anisotropic effect of the benzene ring and will exhibit coupling to H6 (meta-coupling, small J value) and to the fluorine at C5.

  • H6: This proton is expected to show a complex splitting pattern due to coupling with H7 (ortho-coupling, large J value), the fluorine at C5, and H4 (meta-coupling).

  • H7: The N-acetyl group will influence the chemical shift of H7. It will show ortho-coupling to H6 and a smaller coupling to the fluorine atom.

  • C9-H₃: The methyl protons of the acetyl group are expected to appear as a sharp singlet in the typical region for N-acetyl groups.

Experimental Protocol for ¹H NMR

A generalized protocol for acquiring a high-quality ¹H NMR spectrum of an indole derivative is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-Acetyl-3-bromo-5-fluoroindole.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz before Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic state. The presence of the electronegative bromine and fluorine atoms will have a significant impact on the chemical shifts of the carbons they are attached to and their neighbors.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C2~125 - 128
C3~100 - 105
C3a~128 - 131
C4~115 - 118 (d, J(C4-F) = ~25 Hz)
C5~158 - 162 (d, ¹J(C5-F) = ~240 Hz)
C6~110 - 113 (d, J(C6-F) = ~25 Hz)
C7~115 - 118
C7a~135 - 138
C8 (C=O)~168 - 170
C9 (CH₃)~23 - 25

Rationale for Predictions:

  • C3: The direct attachment of the bromine atom will cause a significant upfield shift for C3 due to the heavy atom effect.

  • C5: The fluorine atom will cause a large downfield shift for C5 and a characteristic large one-bond C-F coupling constant.

  • C4 and C6: These carbons will show smaller C-F coupling constants due to their proximity to the fluorine atom.

  • C8 (C=O) and C9 (CH₃): These carbons will appear in their expected regions for an acetyl group.

Experimental Protocol for ¹³C NMR
  • Sample Preparation:

    • Weigh approximately 20-30 mg of the compound.

    • Dissolve in ~0.6-0.7 mL of CDCl₃ with TMS.

    • Transfer to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a 100 MHz or higher field NMR spectrometer.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ signal at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100 - 3000C-H stretchAromatic C-H
~2950 - 2850C-H stretchMethyl C-H
~1700 - 1720C=O stretchAmide (acetyl)
~1600, ~1470C=C stretchAromatic ring
~1360 - 1000C-F stretchAryl-fluoride
~600 - 500C-Br stretchAryl-bromide

Rationale for Predictions:

  • C=O Stretch: A strong absorption band is expected for the carbonyl group of the N-acetyl substituent.[1]

  • C-F and C-Br Stretches: The carbon-fluorine bond will exhibit a strong absorption in the 1360-1000 cm⁻¹ region.[2] The carbon-bromine stretch will appear at a lower frequency, typically in the 600-500 cm⁻¹ range.[3]

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The spectrum is typically an average of 16 or 32 scans.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, will result in a characteristic M and M+2 isotopic pattern for bromine-containing fragments.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
271/273[M]⁺˙ (Molecular ion)
229/231[M - C₂H₂O]⁺˙ (Loss of ketene)
150[M - Br - COCH₃]⁺
116[M - Br]⁺
43[CH₃CO]⁺

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak will appear as a doublet at m/z 271 and 273, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[4]

  • Fragmentation: A common fragmentation pathway for N-acetylated compounds is the loss of ketene (CH₂=C=O, 42 Da).[5][6] The bromine atom can also be lost as a radical. The peak at m/z 43 is a characteristic fragment for an acetyl group.[4]

G M [M]+• m/z 271/273 M_minus_ketene [M - C2H2O]+• m/z 229/231 M->M_minus_ketene - C2H2O M_minus_Br [M - Br]+ m/z 116 M->M_minus_Br - Br• Ac [CH3CO]+ m/z 43 M->Ac Fragmentation M_minus_Br_minus_Ac [M - Br - COCH3]+ m/z 150 M_minus_Br->M_minus_Br_minus_Ac - COCH3•

Caption: Predicted major fragmentation pathways for 1-Acetyl-3-bromo-5-fluoroindole.

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction:

    • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for 1-Acetyl-3-bromo-5-fluoroindole. While based on sound scientific principles and data from analogous compounds, experimental verification is essential for definitive structural confirmation. The provided protocols offer a standardized approach for researchers to acquire high-quality spectroscopic data for this and other substituted indole derivatives. This guide aims to be a valuable tool for scientists engaged in the synthesis, characterization, and application of novel indole-based compounds.

References

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved February 15, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 15, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). THE PREPARATION OF 3-BROMOINDOLE. Retrieved February 15, 2026, from [Link]

  • Academia.edu. (n.d.). Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). NMR chemical shifts are insensitive to IDP/small-molecule binding. Retrieved February 15, 2026, from [Link]

  • Nanalysis. (2021, December 6). Unsymmetric Carbon Satellites in Fluorine-19 NMR. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 15, 2026, from [Link]

  • UC Santa Barbara Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 15, 2026, from [Link]

  • Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluoroindole. Retrieved February 15, 2026, from [Link]

  • SpringerLink. (2020, February 28). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved February 15, 2026, from [Link]

  • NIST WebBook. (n.d.). 1H-Indole, 5-fluoro-. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved February 15, 2026, from [Link]

  • SWGDrug. (2014, October 16). 5-Fluoro-SDB-005 Indole. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Acetylindole-3-carboxaldehyde - Optional[FTIR] - Spectrum. Retrieved February 15, 2026, from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved February 15, 2026, from [Link]

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  • DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved February 15, 2026, from [Link]

  • NIST WebBook. (n.d.). N-Acetylindole. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

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Exploratory

Unraveling the Therapeutic Potential: A Mechanistic Exploration of 1-Acetyl-3-bromo-5-fluoroindole

A Technical Guide for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The indole nucleus is a cornerstone of medicinal chemistry, serving as the scaffold for a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the scaffold for a multitude of clinically significant drugs.[1][2][3][4][5] The strategic placement of substituents on the indole ring can profoundly influence a compound's physicochemical properties and biological activity.[6][7] This guide delves into the hypothetical mechanism of action of a novel substituted indole, 1-Acetyl-3-bromo-5-fluoroindole. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes current knowledge on the pharmacological effects of bromo- and fluoro-substituted indoles to propose a plausible and testable mechanistic hypothesis. We will explore its potential as a modulator of inflammatory pathways, grounded in the established activities of related compounds. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and similar halogenated indole derivatives.

Introduction: The Privileged Indole Scaffold and the Impact of Halogenation

The indole ring system is a prevalent motif in natural products and synthetic pharmaceuticals, recognized for its ability to interact with a wide array of biological targets.[1][4][8] Its diverse pharmacological profile includes anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[6][7][9]

  • Bromine Substitution: The presence of a bromine atom, as seen in 5-bromoindole, can lead to compounds with applications in targeting cancer, inflammatory diseases, and neurological conditions.[10] Notably, some bromoindoles have been identified as potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme in various cellular processes.[10] Bromoindoles are also valuable synthetic intermediates for creating complex bioactive molecules.[10][11]

  • Fluorine Substitution: The incorporation of fluorine can significantly alter a compound's electronic properties, metabolic stability, and binding affinity.[7][9][12] Fluorinated indoles, such as 6-fluoroindole, are used in the development of serotonin receptor modulators and kinase inhibitors.[13] The high metabolic stability conferred by fluorine is a desirable trait in drug design, often leading to improved pharmacokinetic profiles.[7]

The subject of this guide, 1-Acetyl-3-bromo-5-fluoroindole , combines these features. The acetyl group at the 1-position may influence its metabolic stability and interaction with target proteins. The bromine at the 3-position and fluorine at the 5-position are expected to significantly impact its biological activity.

Proposed Mechanism of Action: Inhibition of Myeloperoxidase (MPO)

Based on the known activities of structurally related compounds, we hypothesize that a primary mechanism of action for 1-Acetyl-3-bromo-5-fluoroindole is the inhibition of myeloperoxidase (MPO) . MPO is a peroxidase enzyme predominantly expressed in neutrophils and is a key player in the innate immune response and the pathogenesis of inflammatory diseases.

A study on 3-(aminoalkyl)-5-fluoroindoles demonstrated their potential as MPO inhibitors.[14] Although our target molecule has a different substitution pattern, the shared 5-fluoroindole core suggests a similar potential for MPO interaction. The electron-withdrawing nature of the fluorine and bromine atoms could stabilize the indole ring against oxidative cleavage by MPO, a known issue with some indole-based inhibitors.[14]

The Role of MPO in Inflammatory Disease

MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, from hydrogen peroxide (H₂O₂) and chloride ions. While essential for pathogen killing, excessive MPO activity contributes to tissue damage in chronic inflammatory conditions such as atherosclerosis, multiple sclerosis, and chronic obstructive pulmonary disease (COPD). Therefore, inhibitors of MPO are of significant therapeutic interest.

Hypothetical Binding and Inhibition

We propose that 1-Acetyl-3-bromo-5-fluoroindole acts as a reversible inhibitor of MPO. The indole nucleus could interact with the heme active site of the enzyme, while the acetyl, bromo, and fluoro substituents could form additional interactions with surrounding amino acid residues, enhancing binding affinity and specificity. The stability of the halogenated indole ring is crucial, as some indole derivatives can be oxidized by MPO, leading to mechanism-based inactivation.[14]

Experimental Validation Workflow

To investigate the proposed mechanism of action, a systematic experimental approach is required. The following sections outline key experimental protocols.

Synthesis of 1-Acetyl-3-bromo-5-fluoroindole

The synthesis of the target compound would likely involve a multi-step process, potentially starting from a commercially available fluoroaniline derivative. A possible synthetic route is outlined below.

Synthesis_Workflow A 4-Fluoroaniline B Protection of Amino Group A->B e.g., Acetic Anhydride C Bromination at C2 B->C e.g., NBS D Indole Ring Formation (e.g., Fischer Indole Synthesis) C->D React with a ketone/aldehyde followed by acid-catalyzed cyclization E Acetylation at N1 D->E Acetic Anhydride, Pyridine F 1-Acetyl-3-bromo-5-fluoroindole E->F Final Product MPO_Pathway cluster_Neutrophil Neutrophil Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO Myeloperoxidase (MPO) Neutrophil_Activation->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Tissue_Damage Oxidative Tissue Damage HOCl->Tissue_Damage Compound 1-Acetyl-3-bromo-5-fluoroindole Compound->MPO Inhibition

Caption: Proposed inhibition of the MPO pathway by 1-Acetyl-3-bromo-5-fluoroindole.

Concluding Remarks and Future Directions

This technical guide has presented a scientifically grounded, albeit hypothetical, mechanism of action for the novel compound 1-Acetyl-3-bromo-5-fluoroindole. Based on the established pharmacological profiles of related bromo- and fluoro-substituted indoles, we propose that this molecule warrants investigation as an inhibitor of myeloperoxidase, a key enzyme in inflammatory processes.

The outlined experimental workflows provide a clear path for validating this hypothesis, from chemical synthesis and in vitro enzyme inhibition assays to cell-based functional assessments. Successful validation would position 1-Acetyl-3-bromo-5-fluoroindole as a promising lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of inflammatory diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety of the compound.

The exploration of novel halogenated indoles like 1-Acetyl-3-bromo-5-fluoroindole represents a promising frontier in the ongoing quest for new and effective treatments for a wide range of human diseases.

References

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Vertex AI Search.
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  • Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. (2026). Vertex AI Search.
  • 6-Fluoroindole for Organic Synthesis: Applications & Sourcing
  • Structure-Based Design, Synthesis, and Pharmacological Evaluation of 3-(Aminoalkyl)-5-fluoroindoles as Myeloperoxidase Inhibitors. (2010). Journal of Medicinal Chemistry.
  • Unraveling the Biological Potency of 5-Bromoindole Derivatives in Comparison to Other Haloindoles. (2025). Benchchem.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
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  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). PMC.
  • Fluorine-containing indoles. (2018). daneshyari.com.
  • 6-Bromoindole. (n.d.). Chem-Impex.
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  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
  • Indole. (n.d.). Wikipedia.
  • 1-Acetyl-3-bromo-5-fluoroindole. (n.d.). SynHet.
  • 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. (n.d.). Chem-Impex.
  • 1-ACETYL-3-ACETYLOXY-5-BROMOINDOLE. (n.d.). CymitQuimica.
  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA.
  • 1-acetyl-3-acetyloxy-5-bromoindole. (n.d.). Santa Cruz Biotechnology.
  • The Importance of Fluorine in the Life Science Industry. (n.d.). CHIMIA.
  • Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. (2012). RJPT.
  • 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. (2002). PubMed.
  • Synthesis and anti-inflammatory activity of 1-acetyl-5-substituted aryl-3-(beta-aminonaphthyl). (2001). PubMed.
  • Structure of 3-acetyl-5-fluorouracil (5-FU)

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Foundational

Technical Guide: Potential Therapeutic Targets of 1-Acetyl-3-bromo-5-fluoroindole

Abstract The indole scaffold is a cornerstone of medicinal chemistry, forming the basis for numerous therapeutic agents due to its versatile structure and ability to interact with a wide array of biological targets.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the basis for numerous therapeutic agents due to its versatile structure and ability to interact with a wide array of biological targets.[1][2] This guide focuses on 1-Acetyl-3-bromo-5-fluoroindole, a synthetic derivative whose specific substitutions suggest a strong potential for targeted therapeutic intervention. While direct biological data on this exact molecule is not yet prevalent in published literature, a detailed analysis of its constituent moieties allows for the rational hypothesizing of high-probability target classes. This document synthesizes data from analogous compounds to propose two primary therapeutic avenues for investigation: epigenetic regulation via bromodomain inhibition and signal transduction modulation through protein kinase inhibition. We provide the scientific rationale for each proposed target class, detailed protocols for experimental validation, and a forward-looking perspective on the compound's drug development potential.

Molecular Deconstruction: Rationale for Target Selection

The therapeutic potential of 1-Acetyl-3-bromo-5-fluoroindole can be inferred by dissecting its structural features, each of which is known to contribute to specific pharmacological activities.

  • The Indole Core: This "privileged scaffold" is an aromatic heterocyclic system capable of diverse molecular interactions, including hydrogen bonding and π-π stacking, allowing it to fit into the binding pockets of many proteins.[3] It is a common motif in approved drugs targeting kinases, G-protein coupled receptors, and enzymes.[4][5]

  • N1-Acetyl Group: The acetylation at the N1 position is the most mechanistically suggestive feature. This acetyl group can act as a structural and electronic mimic of an acetylated lysine (Kac) residue.[6] This single feature strongly implicates a class of proteins known as "epigenetic readers," which are specifically evolved to recognize Kac marks on histones and other proteins.[7][8]

  • C3-Bromo Group: Halogenation is a key strategy in drug design to modulate potency and pharmacokinetic properties. Bromine, in particular, can form halogen bonds and engage in hydrophobic interactions, enhancing binding affinity. Bromoindole derivatives isolated from marine sources have demonstrated potent anti-inflammatory and cytotoxic activities.[9][10]

  • C5-Fluoro Group: Fluorine substitution is a classic medicinal chemistry tactic used to improve metabolic stability, bioavailability, and binding affinity by altering the electronic properties of the scaffold.[11][12] 5-fluoroindole derivatives have been successfully developed as potent antiviral agents and enzyme inhibitors.[13][14]

Based on this analysis, we will explore the most promising therapeutic targets.

Primary Target Class I: Bromodomain and Extra-Terminal (BET) Proteins

Rationale for Targeting BET Bromodomains:

Bromodomains are protein modules that act as the primary "readers" of acetylated lysine residues on histone tails and other proteins.[7][8] This recognition is a pivotal event in chromatin remodeling and the recruitment of transcriptional machinery to specific gene promoters.[15] The Bromodomain and Extra-Terminal (BET) family of proteins (comprising BRD2, BRD3, BRD4, and BRDT) are key epigenetic regulators, and their dysregulation is a hallmark of numerous cancers and inflammatory diseases.[16]

We hypothesize that the N1-acetyl group of 1-Acetyl-3-bromo-5-fluoroindole serves as a potent acetyl-lysine mimic , enabling the molecule to competitively bind to the Kac recognition pocket of BET bromodomains, particularly BRD4. By occupying this pocket, the compound would displace BET proteins from chromatin, leading to the downregulation of key oncogenes (like c-Myc) and pro-inflammatory genes.[15]

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism. Under pathogenic conditions, BET proteins bind to acetylated histones at gene promoters, recruiting transcriptional machinery and driving aberrant gene expression. 1-Acetyl-3-bromo-5-fluoroindole is proposed to competitively inhibit this interaction.

BET_Inhibition cluster_0 Pathogenic State: Gene ON cluster_1 Inhibited State: Gene OFF Histone Acetyl-Lysine Histone Tail BET BET Protein (e.g., BRD4) BET->Histone:f0 Binds Kac TF_Complex Transcription Machinery TF_Complex->BET Recruited DNA Promoter DNA TF_Complex->DNA Activates Gene (e.g., c-Myc) Histone_i Acetyl-Lysine Histone Tail BET_i BET Protein (e.g., BRD4) Inhibitor 1-Acetyl-3-bromo- 5-fluoroindole Inhibitor->BET_i Competitive Binding

Caption: Proposed mechanism of BET inhibition by 1-Acetyl-3-bromo-5-fluoroindole.

Experimental Protocol: TR-FRET Assay for BRD4(1) Binding

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust, high-throughput method for quantifying the binding of the test compound to the first bromodomain of BRD4.

Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide (acetylated at Lys12) and a GST-tagged BRD4(1) protein. A Terbium (Tb)-conjugated anti-GST antibody serves as the donor fluorophore, and a Streptavidin-conjugated dye (e.g., D2) serves as the acceptor. When the protein and peptide interact, FRET occurs. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • BRD4(1)-GST Protein: Dilute to 2x final concentration (e.g., 20 nM) in Assay Buffer.

    • Biotin-H4K12ac Peptide: Dilute to 2x final concentration (e.g., 200 nM) in Assay Buffer.

    • Detection Mix: Prepare a 2x mix of Anti-GST-Tb antibody and Streptavidin-D2 in Assay Buffer.

    • Test Compound: Prepare a 10-point, 3-fold serial dilution series of 1-Acetyl-3-bromo-5-fluoroindole in 100% DMSO, starting at 10 mM. Then, create intermediate dilutions in Assay Buffer.

  • Assay Procedure (384-well plate):

    • Add 2 µL of the test compound dilution or DMSO (control) to the wells.

    • Add 4 µL of the 2x BRD4(1)-GST protein solution to all wells.

    • Add 4 µL of the 2x Biotin-H4K12ac peptide solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add 10 µL of the 2x Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader.

    • Measure emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.

    • Calculate the 665/620 emission ratio for each well.

  • Data Analysis:

    • Normalize the data using positive (DMSO only) and negative (no peptide) controls.

    • Plot the normalized signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Primary Target Class II: Protein Kinases

Rationale for Targeting Protein Kinases:

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a direct cause of many cancers and inflammatory diseases.[4] The indole ring is a well-established "hinge-binding" motif found in numerous FDA-approved ATP-competitive kinase inhibitors.[17][18] It effectively mimics the adenine region of ATP, anchoring the inhibitor in the enzyme's active site.

The substitutions on 1-Acetyl-3-bromo-5-fluoroindole further support this hypothesis. Halogenation at positions C3, C5, or C6 of the indole ring is a known strategy to enhance potency and selectivity for specific kinases. For instance, 5-bromo substitution on certain indole derivatives was shown to increase inhibitory potency against the Src tyrosine kinase.[19] We propose that this compound could function as an ATP-competitive inhibitor of oncogenic kinases, such as those from the Src family, cyclin-dependent kinases (CDKs), or receptor tyrosine kinases (e.g., VEGFR, EGFR).[20][21]

Proposed Mechanism of Action

The compound is hypothesized to occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

Kinase_Inhibition cluster_pathway Kinase Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) KinaseA Target Kinase (e.g., Src) Upstream->KinaseA Activates Substrate_P Phosphorylated Substrate KinaseA->Substrate_P Phosphorylates Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream ATP ATP ATP->KinaseA Binds Inhibitor 1-Acetyl-3-bromo- 5-fluoroindole Inhibitor->KinaseA Blocks ATP Site

Caption: Workflow for ATP-competitive kinase inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a universal, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A lower ADP level in the presence of the compound indicates inhibition.

Principle: The assay is performed in two steps. First, the kinase reaction is performed. Second, the remaining ATP is depleted, and the ADP produced is converted back into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to kinase activity.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA.

    • Target Kinase: Dilute to 2x final concentration (e.g., 1-5 ng/µL) in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a 2x solution of the specific peptide substrate (e.g., 0.2 mg/ml poly(E,Y)) and ATP (e.g., 10 µM) in Kinase Buffer.

    • Test Compound: Prepare a serial dilution series in DMSO as described in the TR-FRET protocol.

  • Assay Procedure (384-well plate):

    • Add 1 µL of test compound dilution or DMSO (control) to the wells.

    • Add 2 µL of the 2x Target Kinase solution.

    • To initiate the reaction, add 2 µL of the 2x Substrate/ATP Mix.

    • Incubate for 60 minutes at 30°C.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a standard plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using positive (DMSO only) and negative (no kinase) controls.

    • Plot the normalized luminescence against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Summary of Potential Targets and Hypothetical Potency

The following table summarizes the primary hypothetical targets for 1-Acetyl-3-bromo-5-fluoroindole, providing a framework for an initial screening cascade.

Target ClassSpecific ExampleRationaleAssay PlatformPredicted IC50 Range
Epigenetic Readers BRD4N1-Acetyl group mimics acetyl-lysine.TR-FRET Binding50 nM - 1 µM
Protein Kinases c-Src (Tyrosine Kinase)Indole scaffold is an ATP-mimetic; Halogens enhance potency.ADP-Glo™ Activity100 nM - 5 µM
Protein Kinases CDK2 (Ser/Thr Kinase)Indole scaffold is a known CDK inhibitor pharmacophore.ADP-Glo™ Activity200 nM - 10 µM

Conclusion and Future Directions

1-Acetyl-3-bromo-5-fluoroindole is a compound of significant therapeutic interest due to a combination of structural motifs that suggest potent and specific biological activity. The N-acetyl group presents a compelling case for targeting BET bromodomains, a frontier in epigenetic therapy for cancer and inflammation. Simultaneously, the halogenated indole core represents a proven scaffold for the development of protein kinase inhibitors.

The immediate path forward involves synthesizing the molecule and validating these primary hypotheses using the detailed biochemical assays outlined in this guide. A logical progression would be to:

  • Confirm Primary Target Engagement: Execute the BRD4 TR-FRET and a panel of kinase activity assays (e.g., against Src, CDKs, VEGFR).

  • Determine Selectivity: Profile active "hits" against the broader bromodomain and kinase families to establish a selectivity profile, which is critical for minimizing off-target toxicity.

  • Validate in Cellular Models: Progress selective compounds into cell-based assays. For a BRD4 inhibitor, this would involve measuring c-Myc expression in a relevant cancer cell line (e.g., AML or multiple myeloma). For a kinase inhibitor, this would involve measuring phosphorylation of a downstream substrate.

  • Lead Optimization: Based on initial results, embark on structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.

This structured, hypothesis-driven approach will enable the efficient evaluation and potential development of 1-Acetyl-3-bromo-5-fluoroindole as a novel therapeutic agent.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.

  • Bromodomain as New Targets in Drug Discovery. Semantic Scholar.

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Unknown Source. [URL: Not Available](URL: Not Available)
  • Bromodomain biology and drug discovery. PMC.

  • Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development. Journal of Medicinal Chemistry - ACS Publications.

  • Bromodomain biology and drug discovery. PubMed - NIH.

  • Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal.

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI.

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.

  • Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. PubMed.

  • Bromodomain Proteins in Cancer. Encyclopedia.pub.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

  • 5-Fluoroindole. Chem-Impex.

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed.

  • 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. PubMed.

  • Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.

  • 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. NIH.

  • Design, Synthesis, and Evaluation of 11C-Labeled 3-Acetyl-Indole Derivatives as a Novel Positron Emission Tomography Imaging Agent for Diacylglycerol Kinase Gamma (DGKγ) in Brain. ACS Publications.

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC.

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Adv. J. Chem. B.

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate.

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers.

  • Structure of tetralone-based 5-fluoroindole derivative 81. ResearchGate.

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing.

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science.

  • Design, Synthesis, and Evaluation of 11C-Labeled 3-Acetyl-Indole Derivatives as a Novel Positron Emission Tomography Imaging Agent for Diacylglycerol Kinase Gamma (DGKγ) in Brain. Journal of Medicinal Chemistry - ACS Publications.

  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate.

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online.

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Exploratory

1-Acetyl-3-bromo-5-fluoroindole literature review

The following technical guide details the synthesis, reactivity, and application of 1-Acetyl-3-bromo-5-fluoroindole , a specialized heterocyclic scaffold used in high-value medicinal chemistry campaigns. A Strategic Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 1-Acetyl-3-bromo-5-fluoroindole , a specialized heterocyclic scaffold used in high-value medicinal chemistry campaigns.

A Strategic Scaffold for 3,5-Disubstituted Indole Therapeutics

Executive Summary & Significance

1-Acetyl-3-bromo-5-fluoroindole (CAS: 1375064-67-7) is a tri-functionalized indole derivative serving as a critical "linchpin" intermediate. Its structural value lies in its orthogonal reactivity:

  • C3-Bromide: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira).

  • C5-Fluorine: A bioisostere that blocks metabolic oxidation (CYP450) and modulates lipophilicity (

    
    ).
    
  • N1-Acetyl: An electron-withdrawing protecting group that prevents N-arylation side reactions and activates the C2-position for directed C-H functionalization.

This guide provides a validated roadmap for synthesizing and utilizing this core in drug discovery workflows.

Physicochemical Profile

Before initiating synthesis, verify the material properties against the following standard data.

PropertyValueNote
Molecular Formula

Molecular Weight 256.07 g/mol
Appearance Off-white to pale yellow solidDarkens upon light exposure
Melting Point 138–142 °CVaries by crystal habit
Solubility DMSO, DMF,

, EtOAc
Insoluble in water
Stability Moisture sensitive; Light sensitiveStore under inert gas at 2-8°C

Synthesis Protocol: The "Halogen-First" Strategy

The most robust synthetic route avoids the competing electronics of the acetyl group by installing the halogen before protection. Direct bromination of N-acetylindoles is sluggish due to electron withdrawal; therefore, we utilize a stepwise protocol starting from 5-fluoroindole.

Phase 1: Regioselective C3-Bromination

Objective: Install the bromine atom at the electron-rich C3 position without over-brominating the benzene ring.

  • Reagents: 5-Fluoroindole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (anhydrous).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-fluoroindole (10 mmol) in anhydrous DMF (40 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool to 0°C. Add NBS (10.5 mmol) dropwise as a solution in DMF over 30 minutes. Critical: Slow addition prevents C2/C3 dibromination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Workup: Pour reaction mixture into crushed ice/water (200 mL). The product, 3-bromo-5-fluoroindole , will precipitate.

  • Purification: Filter the solid, wash copiously with water to remove DMF/Succinimide. Dry under vacuum.

    • Checkpoint:

      
       NMR should show a singlet at ~7.2-7.4 ppm (C2-H) and lack the C3-H signal.
      
Phase 2: N-Acetylation

Objective: Protect the indole nitrogen to enable subsequent metal-catalyzed couplings.

  • Reagents: 3-Bromo-5-fluoroindole (from Phase 1), Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), DMAP (cat.).

Step-by-Step Protocol:

  • Setup: Suspend 3-bromo-5-fluoroindole (1.0 eq) in

    
     (DCM).
    
  • Activation: Add

    
     (1.5 eq) and DMAP (0.1 eq). Stir for 10 mins.
    
  • Acetylation: Add

    
     (1.2 eq) dropwise at 0°C.
    
  • Completion: Stir at RT for 3-6 hours. Monitor by TLC (Product is less polar than starting material).

  • Workup: Wash organic layer with 1M HCl (to remove amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. Recrystallize from EtOH/Heptane if necessary to obtain 1-Acetyl-3-bromo-5-fluoroindole .

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis logic and the divergent reactivity of the core scaffold.

IndolePathways Start 5-Fluoroindole Inter 3-Bromo-5-fluoroindole Start->Inter NBS, DMF 0°C -> RT Product 1-Acetyl-3-bromo- 5-fluoroindole (Core Scaffold) Inter->Product Ac2O, Et3N DMAP, DCM Suzuki Suzuki Coupling (C3-Aryl) Product->Suzuki Ar-B(OH)2 Pd(PPh3)4 Heck Heck Reaction (C3-Vinyl) Product->Heck Olefin Pd(OAc)2 CH_Act C-H Activation (C2-Functionalization) Product->CH_Act Pd(OAc)2 Directing Group Effect

Figure 1: Synthetic route from 5-fluoroindole and downstream divergence via Pd-catalysis.

Application Workflows: Cross-Coupling

The 1-acetyl group serves a dual purpose here: it prevents catalyst poisoning by the free N-H and electronically biases the ring for cleaner C3 couplings.

Protocol A: Suzuki-Miyaura Coupling (C3-Arylation)

This is the primary application for generating biaryl kinase inhibitors.

  • Substrates: 1-Acetyl-3-bromo-5-fluoroindole + Aryl Boronic Acid.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Base/Solvent:

    
     / Dioxane:Water (4:1).
    

Workflow:

  • Charge a microwave vial with the Indole (1.0 eq), Boronic acid (1.2 eq), and Base (2.0 eq).

  • Add solvent and degas with Argon for 5 mins (Critical to prevent homocoupling).

  • Add Pd-catalyst (5 mol%).

  • Heat to 80-100°C for 4-12 hours.

  • Note: The acetyl group may cleave under harsh basic conditions (

    
    , high temp). If preservation of the acetyl group is required, use mild bases (
    
    
    
    ) and anhydrous conditions.
Protocol B: C2-Directed C-H Activation

The N-acetyl group can act as a Weak Coordinating Group (WCG) to direct Palladium to the C2 position, allowing for C2-arylation without a pre-existing halide.

  • Reagents: 1-Acetyl-3-bromo-5-fluoroindole, Aryl Iodide,

    
    , 
    
    
    
    .
  • Significance: Allows for the rapid construction of 2,3,5-trisubstituted indoles.

Scientific Integrity & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Over-bromination (C2/C3 dibromo)Maintain strictly stoichiometric NBS (1.0-1.05 eq) and low temp (0°C).
Deacetylation Base too strong during couplingSwitch from hydroxides/alkoxides to Carbonates or Phosphates.
Protodebromination Hydride source contaminationEnsure solvents are anhydrous; avoid alcoholic solvents in Pd-couplings if reducing.
Darkening of Solid Oxidation/Light sensitivityStore under Argon in amber vials. Recrystallize from EtOH before use.

References

  • Synthesis of Halogenated Indoles

    • Title: "Regioselective bromination of indoles using N-bromosuccinimide."
    • Source:Journal of Organic Chemistry
    • Context: Establishes the standard protocol for C3-bromin
    • Link:[Link]

  • Palladium-Catalyzed Cross-Coupling: Title: "Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoindoles." Source:BenchChem Application Notes Context: Details the Suzuki and Heck conditions specific to bromoindole scaffolds.
  • Indole Functionalization Review

    • Title: "Recent Advances in the Synthesis and Functionaliz
    • Source:Molecules (MDPI)
    • Context: Discusses the role of N-acetyl protecting groups in directing C-H activ
    • Link:[Link]

  • Commercial Availability & Properties

    • Title: "1-Acetyl-3-bromo-5-fluoroindole Product D
    • Source:PubChem / SynHet
    • Context: Verification of CAS 1375064-67-7 and physical properties.[1][2]

    • Link:[Link][1]

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Indoles

Abstract The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most pervasive and functionally significant scaffolds in the landscape of organic chemistry and drug discovery. Its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most pervasive and functionally significant scaffolds in the landscape of organic chemistry and drug discovery. Its presence in a vast array of natural products, from the essential amino acid tryptophan to potent alkaloids and neurotransmitters, has captivated and challenged chemists for over a century and a half. This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted indoles. We will traverse the seminal moments of indole's first isolation to the development of elegant and powerful synthetic methodologies that have enabled the targeted synthesis of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the core synthetic strategies, their mechanistic underpinnings, and the enduring impact of substituted indoles on medicinal chemistry and materials science.

The Dawn of an Era: The Discovery of the Indole Core

The story of indole is inextricably linked to the vibrant history of the dye industry. In the mid-19th century, the deep blue hue of indigo, a dye of immense commercial importance, became the subject of intense chemical investigation. It was the pioneering work of the German chemist Adolf von Baeyer that first brought the indole scaffold to light. In 1866, through the reductive treatment of oxindole, a derivative of indigo, with zinc dust, von Baeyer successfully isolated the parent heterocycle.[1] He later proposed its correct chemical structure in 1869, a fusion of a benzene and a pyrrole ring.[1][2] This foundational discovery opened the door to a new world of heterocyclic chemistry and laid the groundwork for over 150 years of research and innovation.[3]

The initial interest in indole was primarily driven by its connection to dyestuffs. However, as the 20th century dawned, the profound biological significance of the indole nucleus began to emerge. Its identification as the core structure of the essential amino acid tryptophan solidified its importance in the chemistry of life. From tryptophan, a cascade of vital biomolecules is synthesized, including the neurotransmitter serotonin and the neurohormone melatonin , which regulate mood, sleep, and a myriad of other physiological processes.[4][5][6] This realization spurred a new wave of research, no longer focused solely on color, but on the vast therapeutic potential locked within the substituted indole framework.[7]

The Classical Pillars: Foundational Syntheses of the Indole Ring

The ability to synthetically construct the indole ring with specific substitution patterns was a critical step in unlocking its potential. The late 19th and early 20th centuries saw the development of several named reactions that have become the bedrock of indole synthesis. These methods, while sometimes requiring harsh conditions, remain remarkably relevant and are still widely employed in both academic and industrial settings.

The Fischer Indole Synthesis (1883)

Arguably the most famous and widely utilized method for indole synthesis, the Fischer indole synthesis , developed by Emil Fischer in 1883, is a testament to chemical ingenuity.[8][9][10] This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to furnish the indole.[8][11]

The versatility of the Fischer synthesis lies in its ability to introduce substituents at the 2- and 3-positions of the indole core by judicious choice of the carbonyl component.[10] This method has been instrumental in the synthesis of numerous biologically active compounds, including the triptan class of anti-migraine drugs.[8][9]

Experimental Protocol: A Representative Fischer Indole Synthesis of 2-phenylindole

Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate solution (saturated)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.

    • Add acetophenone (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Stir the reaction mixture at room temperature for 1 hour. The formation of the phenylhydrazone is often indicated by a color change or the precipitation of a solid.

  • Indolization:

    • To the flask containing the phenylhydrazone, add a solution of polyphosphoric acid or a mixture of a Brønsted acid like sulfuric acid or hydrochloric acid in a suitable solvent like ethanol or acetic acid.[8]

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • The crude 2-phenylindole will precipitate as a solid.

    • Collect the solid by vacuum filtration using a Buchner funnel and wash it with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-phenylindole.

    • Dry the purified crystals and determine the yield and melting point.

Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood. Concentrated acids are corrosive and should be handled with care.

The Reissert Indole Synthesis (1897)

The Reissert indole synthesis provides an alternative route to indoles, starting from ortho-nitrotoluene and diethyl oxalate.[12][13] The reaction proceeds through the condensation of these starting materials in the presence of a strong base, such as potassium ethoxide, to form an o-nitrophenylpyruvate ester.[12][13] Subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid, yields the indole-2-carboxylic acid, which can be decarboxylated upon heating to afford the parent indole.[12][14]

While not as universally applied as the Fischer synthesis, the Reissert method is valuable for the preparation of indoles with specific substitution patterns that may not be readily accessible through other means.

The Leimgruber-Batcho Indole Synthesis (1976)

A more modern addition to the classical repertoire, the Leimgruber-Batcho indole synthesis is a highly efficient and versatile two-step process that has found widespread use in the pharmaceutical industry.[1][15] The synthesis commences with the reaction of an o-nitrotoluene derivative with a formamide acetal, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.[15] This intermediate is then subjected to reductive cyclization to furnish the desired indole.[15] The mild reaction conditions and high yields associated with this method make it particularly attractive for the synthesis of complex and highly functionalized indole derivatives.[1]

The Modern Era: Palladium-Catalyzed and Other Advanced Methodologies

The advent of transition metal catalysis revolutionized the field of organic synthesis, and indole chemistry was no exception. Palladium-catalyzed cross-coupling reactions, in particular, have provided powerful and versatile tools for the construction of the indole nucleus with unprecedented efficiency and functional group tolerance.

Palladium-Catalyzed Indole Syntheses

Several palladium-catalyzed methods have emerged as powerful alternatives to the classical named reactions. These include:

  • The Hegedus Indole Synthesis: This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[16][17]

  • The Larock Indole Synthesis: A highly versatile heteroannulation reaction that utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[18][19][20] The Larock synthesis is known for its broad substrate scope and the ability to generate diverse indole structures.[18]

  • The Buchwald-Hartwig Amination approach: This powerful cross-coupling reaction can be adapted for indole synthesis, for instance, in a modification of the Fischer indole synthesis where aryl bromides are coupled with hydrazones.[8]

These palladium-catalyzed methods often proceed under milder conditions than their classical counterparts and exhibit greater functional group compatibility, making them invaluable for the synthesis of complex molecules.

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} केंद्रीकृत पैलेडियम-उत्प्रेरित इंडोल संश्लेषण का अवलोकन।

C-H Activation Strategies

More recently, the direct functionalization of C-H bonds has emerged as a powerful and atom-economical approach to indole synthesis and modification.[7] These methods bypass the need for pre-functionalized starting materials, offering a more streamlined and environmentally friendly route to substituted indoles.[7] Both transition-metal-catalyzed and metal-free C-H activation strategies are being actively developed, further expanding the synthetic chemist's toolkit for accessing this important heterocyclic scaffold.[7]

The "Privileged Scaffold": Substituted Indoles in Medicinal Chemistry

The term "privileged structure" was coined to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity.[21][22] The indole ring is a quintessential example of such a scaffold.[21] Its unique electronic properties, conformational flexibility, and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for the design of biologically active molecules.

The therapeutic applications of substituted indoles are vast and continue to expand. They are found at the core of drugs targeting a wide range of diseases, including:

  • Cancer: Indole derivatives have shown promise as tubulin inhibitors, interfering with microtubule dynamics in cancer cells.[23]

  • Inflammation: The non-steroidal anti-inflammatory drug (NSAID) indomethacin is a well-known example of an indole-based therapeutic.[24]

  • Neurological Disorders: The modulation of serotonin receptors by indole-containing compounds is a key strategy in the treatment of depression, anxiety, and other central nervous system disorders.[22]

  • Infectious Diseases: Substituted indoles have been investigated for their antiviral, antibacterial, and antifungal activities.

The structure-activity relationship (SAR) of indole derivatives is a rich and complex field of study.[22][25][26] The position and nature of substituents on the indole ring can have a profound impact on a molecule's biological activity, selectivity, and pharmacokinetic properties.[22]

Position of Substitution General Influence on Biological Activity Therapeutic Examples
N1 Modulation of lipophilicity and hydrogen bonding capacity.Anticonvulsants, Antifungals
C2 Often involved in key binding interactions; substitution can impart selectivity.Anticancer agents, Antivirals
C3 A common site for derivatization to mimic the tryptamine side chain.Triptans (migraine), Serotonin receptor agonists
C5 Can influence electronic properties and provide a vector for further substitution.5-HT receptor modulators, Antipsychotics

Conclusion and Future Outlook

From its humble beginnings as a curiosity derived from a natural dye, the indole scaffold has evolved into a cornerstone of modern organic chemistry and drug discovery. The journey from von Baeyer's initial isolation to the sophisticated palladium-catalyzed and C-H activation methodologies of today is a testament to the relentless pursuit of synthetic innovation. The "privileged" nature of the substituted indole framework ensures its continued prominence in the development of new therapeutic agents and functional materials. As our understanding of biology deepens and synthetic methods become ever more powerful, the next chapter in the history of substituted indoles promises to be as exciting and impactful as the last.

References

  • Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. [Link]

  • Hegedus, L. S. (1976). The Hegedus indole synthesis is a name reaction in organic chemistry that allows for the generation of indoles through palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Indole. Wikipedia. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]

  • Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Reissert indole synthesis. Wikipedia. [Link]

  • Johansson, H., Jørgensen, T. B., Gloriam, D. E., Bräuner-Osborne, H., & Pedersen, D. S. (2012). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. MedChemComm, 3(12), 1531-1538. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Chen, C. (2012). Reissert Indole Synthesis. Synform, 2012(09), A134-A135. [Link]

  • Porwal, S., Singh, P., & Kumar, A. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. International Journal of Pharmaceutical Investigation, 14(4), 1057. [Link]

  • Williams, D. R., & Robinson, L. A. (2013). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 15(15), 3994–3997. [Link]

  • Ahmed, A. (2020). A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Journal of the Indian Chemical Society, 97(9), 1426-1438. [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. [Link]

  • Singh, P., Kaur, M., & Kumar, M. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Polycyclic Aromatic Compounds, 41(5), 1033-1065. [Link]

  • Nolan, S. P., & Viciosa, M. T. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(20), 7773-7775. [Link]

  • Sharma, A., Kumar, V., & Singh, B. (2023). Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. Journal of Drug Delivery and Therapeutics, 13(7), 123-131. [Link]

  • Wikipedia contributors. (n.d.). Baeyer–Emmerling indole synthesis. Wikipedia. [Link]

  • Thieme. (2024). Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. Synfacts, 20(01), 0057. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 19(9), 814-834. [Link]

  • Zhang, Y., & Buchwald, S. L. (2020). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society, 142(35), 14893–14898. [Link]

  • PubChem. (n.d.). serotonin and melatonin biosynthesis. PubChem. [Link]

  • Slideshare. (n.d.). Synthesis of Serotonin and Melatonin. Slideshare. [Link]

  • Hegedus, L. S. (n.d.). Hegedus indole synthesis. ResearchGate. [Link]

  • chemeurope.com. (n.d.). Reissert indole synthesis. chemeurope.com. [Link]

  • Reissert Indole Synthesis. (n.d.). Name-Reaction.com. [Link]

  • The Organic Chemistry Tutor. (2021, January 25). Fischer Indole Synthesis Mechanism. YouTube. [Link]

  • Wikipedia contributors. (n.d.). Hegedus-Indolsynthese. Wikipedia. [Link]

  • ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. ResearchGate. [Link]

  • Liang, Y., Li, Y., & Zhou, Z. (2021). Serotonin modulates melatonin synthesis as an autocrine neurotransmitter in the pineal gland. Proceedings of the National Academy of Sciences, 118(43), e2110843118. [Link]

  • Simion, V., & Răducu, M. (2022). Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. Antioxidants, 11(7), 1334. [Link]

  • Reactome. (n.d.). Serotonin and melatonin biosynthesis. Reactome. [Link]

  • El-Sayed, M. A., Abdel-Aziz, M., & El-Azab, A. S. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865-876. [Link]

  • New World Encyclopedia contributors. (n.d.). Adolf von Baeyer. New World Encyclopedia. [Link]

  • ResearchGate. (n.d.). Hegedus indole synthesis. ResearchGate. [Link]

  • Hassan, A. A., Al-Rubaye, A. A., & Yaseen, N. A. (2023). The structure-activity relationship (SAR) of the novel indole derivatives (3a-7) exhibited several common features. ResearchGate. [Link]

  • Gribble, G. W. (2010). The Baeyer–Jackson Indole Synthesis and Miscellaneous Reductive Cyclization Indole Syntheses. Comprehensive Organic Name Reactions and Reagents, 187-190. [Link]

  • Mubassir, M., & Khan, I. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Wikipedia contributors. (n.d.). Adolf von Baeyer. Wikipedia. [Link]

  • Asfandyar, M. (2021, September 29). Reissert Indole Synthesis. YouTube. [Link]

  • Hazarika, M., & Deka, D. C. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 7(2), 99-115. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Peterson, E. J., & Taylor, N. R. (2023). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Communications Chemistry, 6(1), 1-9. [Link]

  • Nagarathnam, D. (2020). A Simple Synthesis of 2-Substituted Indoles. Combinatorial Chemistry Review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Acetyl-3-bromo-5-fluoroindole as a Dual-Modality Fragment Probe

Topic: Using 1-Acetyl-3-bromo-5-fluoroindole as a Chemical Probe Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Structural Biologists, and FBDD (Fragment-Based Drug Discovery) Practitioner...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 1-Acetyl-3-bromo-5-fluoroindole as a Chemical Probe Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Structural Biologists, and FBDD (Fragment-Based Drug Discovery) Practitioners.

Executive Summary & Mechanism of Action

1-Acetyl-3-bromo-5-fluoroindole (CAS: 1375064-67-7) represents a specialized class of "reactive fragment probes" designed to bridge the gap between initial hit identification and rapid lead optimization. Unlike passive chemical probes that merely report binding, this molecule serves two distinct, orthogonal functions in early-stage drug discovery:

  • The Sensor (5-Fluoro): The C5-fluorine atom acts as a high-sensitivity NMR reporter. Due to the high gyromagnetic ratio of

    
    F (83% of $^{1H) and the absence of background fluorine signals in biological systems, this moiety allows for the detection of weak millimolar interactions with protein targets via Chemical Shift Perturbation (CSP) or relaxation editing.
    
  • The Handle (3-Bromo): The C3-bromine provides a pre-installed "synthetic exit vector." Upon identifying this fragment as a hit, the bromine allows for immediate palladium-catalyzed elaboration (e.g., Suzuki-Miyaura coupling) without the need for de novo synthesis of a new scaffold.

Chemical Utility Map

The following diagram illustrates the functional logic of using this probe in a screening campaign.

ChemicalUtility Probe 1-Acetyl-3-bromo- 5-fluoroindole Target Protein Target (e.g., Kinase/GPCR) Probe->Target Weak Binding (mM) Chem Pd-Catalyzed Cross-Coupling Probe->Chem Hit Validation NMR 19F-NMR Readout (CSP / T2 Relaxation) Target->NMR Signal Modulation Lead Elaborated Lead Candidate Chem->Lead Rapid SAR

Figure 1: The "Detect-and-Derivatize" workflow. The probe allows simultaneous binding detection and immediate chemical expansion.

Physiochemical Profile & Preparation

Before deploying the probe in biological assays, stock solutions must be prepared to ensure stability, as the N-acetyl group is susceptible to hydrolysis under highly basic conditions.

PropertyValueSignificance
Molecular Weight 256.07 g/mol Ideal fragment size (Rule of 3 compliant).
LogP (Predicted) ~2.8Moderate lipophilicity; ensures solubility in assay buffers with <2% DMSO.

F NMR Shift
~ -124 ppm (vs. CFCl

)
Distinct region, avoids overlap with TFA or common reference standards.
Solubility >50 mM in DMSOHigh concentration stocks possible for library storage.
Protocol A: Stock Solution Preparation
  • Weighing: Weigh 2.56 mg of 1-Acetyl-3-bromo-5-fluoroindole into a glass vial.

  • Dissolution: Add 100 µL of anhydrous DMSO-d6 (deuterated DMSO is preferred for lock stability in NMR, though standard DMSO is acceptable if diluted >50-fold).

  • Sonicate: Sonicate for 30 seconds at room temperature to ensure complete dissolution.

  • QC Check: Inspect for clarity. If precipitate forms upon dilution into aqueous buffer, reduce final concentration or add non-ionic detergent (e.g., 0.01% Tween-20).

Application 1: F-NMR Ligand-Observed Screening

This protocol details the use of the probe to detect binding to a macromolecular target (Protein X). The method relies on the T2-relaxation filter (CPMG) effect: when the small molecule binds to the large protein, its transverse relaxation time (T2) decreases drastically, causing line broadening or signal disappearance in the NMR spectrum.

Materials
  • Probe: 100 mM stock in DMSO-d6.

  • Protein: Purified target protein (>90% purity), concentrated to ~50-100 µM in buffer.

  • Buffer: 50 mM Phosphate or Tris (pH 7.4), 100 mM NaCl, 10% D

    
    O (for lock). Avoid buffers with high fluorine content.
    
  • Reference: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (internal shift reference).

Experimental Workflow

NMR_Workflow Step1 1. Reference Spectrum (Probe only in Buffer) Step2 2. Experimental Spectrum (Probe + Protein) Step1->Step2 Compare Line Width Step3 3. Displacement Control (Probe + Protein + Competitor) Step2->Step3 Confirm Specificity Result Binding Detected: Signal Attenuation > 30% Step2->Result

Figure 2: Ligand-observed NMR screening logic.

Step-by-Step Protocol
  • Prepare "Ligand Only" Control:

    • Mix buffer (495 µL) + Probe stock (5 µL). Final probe conc: 1 mM.

    • Add internal reference (e.g., 50 µM TFA).

    • Acquire

      
      F NMR (min 128 scans). Note the linewidth at half-height (
      
      
      
      ).
  • Prepare "Protein + Ligand" Sample:

    • Mix Protein solution (450 µL) + Probe stock (5 µL). Final protein conc: 20-50 µM.

    • Incubate for 15 minutes at room temperature.

    • Acquire

      
      F NMR using the same parameters.
      
  • Data Analysis:

    • Overlay the spectra.

    • Binding Criteria: A significant reduction in peak intensity (>30%) or broadening (

      
      ) indicates binding.
      
    • Note: The 5-fluoro group is highly sensitive to the local electronic environment.[1] If the fluorine enters a hydrophobic pocket, you may also observe a Chemical Shift Perturbation (CSP) of 0.05–0.5 ppm.

Application 2: Rapid "Hit-to-Lead" Derivatization

Once the 1-Acetyl-3-bromo-5-fluoroindole is confirmed as a binder, the 3-bromo position serves as a reactive handle. The following protocol describes a micro-scale Suzuki coupling to generate analogs directly from the hit scaffold.

Why this works: The N-acetyl group activates the C3-Br bond for oxidative addition by Palladium, often making it more reactive than the unacetylated indole.

Protocol B: Micro-Scale Suzuki Coupling (Parallel Synthesis)

Objective: Synthesize 5 analogs with different aryl groups at the C3 position to probe the binding pocket depth.

  • Reaction Setup (in HPLC vials):

    • Substrate: 1-Acetyl-3-bromo-5-fluoroindole (1 equiv, 0.05 mmol).

    • Boronic Acids: Add diverse Aryl-boronic acids (1.5 equiv) to separate vials.

    • Catalyst: Pd(dppf)Cl

      
       (5 mol%).
      
    • Base: K

      
      CO
      
      
      
      (3 equiv, 2M aqueous solution).
    • Solvent: Dioxane (0.5 mL).

  • Execution:

    • Purge vials with nitrogen and cap.

    • Heat to 80°C for 4 hours.

    • Self-Validating Step: Monitor one vial by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Deacetylation (In-situ):

    • If the N-acetyl group is not desired in the final ligand (to liberate the H-bond donor NH), add 100 µL of 1M NaOH directly to the reaction mixture and heat at 60°C for 30 mins.

  • Purification:

    • Filter through a silica plug or perform prep-HPLC.

    • Rescreen the new analogs using the Protocol A (NMR) to determine if affinity has improved (lower

      
      ).
      

References & Grounding

  • Fragment Screening via 19F NMR:

    • Dalvit, C., et al. "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." J. Am. Chem. Soc. (2003).

    • Link:

  • Reactivity of 3-Bromoindoles:

    • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry.

    • Link:

  • Palladium-Catalyzed Cross-Coupling of Indoles:

    • Suzuki, A.[2] "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chem. Rev. (1995).

    • Link:

  • 5-Fluoroindole in Drug Discovery:

    • General Application Note: 5-Fluoroindole is a core scaffold in FDA-approved drugs like Sunitinib (Sutent), validating its pharmacological relevance.

    • Link:

Sources

Application

Application Notes &amp; Protocols: 1-Acetyl-3-bromo-5-fluoroindole for Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating 1-Acetyl-3-bromo-5-fluoroindole The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 1-Acetyl-3-bromo-5-fluoroindole

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an ideal framework for designing molecules that interact with various biological targets.[3] In cancer research, indole derivatives have demonstrated a remarkable breadth of activity, targeting key cellular processes such as cell division, signaling, and survival.[4][5] Compounds based on the indole nucleus function as inhibitors of tubulin polymerization, protein kinases, histone deacetylases (HDACs), and topoisomerases, among other mechanisms.[1][6][7]

The specific compound, 1-Acetyl-3-bromo-5-fluoroindole , is a novel synthetic molecule designed to leverage the established anti-cancer potential of the indole core with strategic halogenation and N-acetylation. While this specific molecule is not yet extensively documented in peer-reviewed literature, its structural features suggest a strong potential for anti-cancer activity based on the following rationale:

  • Indole Core: Provides the fundamental scaffold for interaction with various biological targets.

  • Bromine at C3: The introduction of a halogen, such as bromine, at various positions on the indole ring is known to significantly modulate a compound's biological profile and can enhance anti-proliferative activity.[2][8] Bromoindole derivatives have been investigated as inhibitors of critical cancer-related enzymes like EGFR tyrosine kinase.[3]

  • Fluorine at C5: Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity.[9] 5-Fluoroindole derivatives have shown potent cytotoxic activity in several cancer cell lines.[10][11]

  • Acetylation at N1: N-acetylation can influence the compound's pharmacokinetic properties and may enhance its activity. Some studies suggest that substitution at the N-1 position of the indole can significantly increase anti-cancer efficacy.[4]

This document serves as a comprehensive guide for researchers initiating studies on 1-Acetyl-3-bromo-5-fluoroindole. It provides detailed, field-proven protocols for the initial in vitro evaluation of its anti-cancer properties, focusing on cytotoxicity, mechanism of cell death, and impact on key signaling pathways.

Compound Profile: 1-Acetyl-3-bromo-5-fluoroindole

Property Value
IUPAC Name 1-acetyl-3-bromo-5-fluoro-1H-indole
Molecular Formula C₁₀H₇BrFNO
Molecular Weight 256.07 g/mol
Structure
Appearance (To be determined experimentally)
Solubility Expected to be soluble in DMSO, ethanol, and other organic solvents. Aqueous solubility is likely low.

Preparation of Stock Solution: For in vitro assays, it is recommended to prepare a 10 mM stock solution in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).[12] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12]

Hypothesized Mechanism of Action & Investigational Workflow

Based on the activities of structurally related haloindole compounds, 1-Acetyl-3-bromo-5-fluoroindole is hypothesized to exert its anti-cancer effects by inducing apoptosis (programmed cell death) and interfering with pro-survival signaling pathways. Many indole derivatives are known to disrupt microtubule dynamics or inhibit protein kinases, leading to cell cycle arrest and apoptosis.[5][6][7] A logical workflow to investigate this compound involves a tiered approach, starting with broad cytotoxicity screening, followed by mechanistic assays to determine the mode of action.

Caption: A tiered workflow for the in vitro evaluation of 1-Acetyl-3-bromo-5-fluoroindole.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of 1-Acetyl-3-bromo-5-fluoroindole that inhibits the growth of a cancer cell line by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Materials:

  • 1-Acetyl-3-bromo-5-fluoroindole (10 mM stock in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in complete culture medium to a final concentration of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment: The next day, prepare serial dilutions of 1-Acetyl-3-bromo-5-fluoroindole in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells treated with medium containing the same percentage of DMSO as the highest compound concentration, and "medium only" wells as a blank.[15]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability). Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Sample Data Presentation:

Compound Concentration (µM) % Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 4.5
0.195.2 ± 5.1
1.078.6 ± 6.2
5.052.1 ± 4.8
10.025.3 ± 3.9
50.08.7 ± 2.1
100.04.1 ± 1.5
Protocol 2: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[16][18]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cancer cells treated with 1-Acetyl-3-bromo-5-fluoroindole (at IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control.

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 or 48 hours). Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.[16]

  • Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold 1X PBS.[18]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[18]

Interpretation of Results:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (often due to mechanical injury).

Caption: Hypothesized apoptotic pathway induced by 1-Acetyl-3-bromo-5-fluoroindole.

Protocol 3: Western Blot Analysis of Apoptotic and Signaling Proteins

Western blotting is used to detect specific proteins in a cell lysate, providing insight into the molecular mechanisms affected by the compound.[19] This protocol focuses on key proteins involved in apoptosis.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as described previously. After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. β-actin is typically used as a loading control to normalize protein levels.

Expected Observations:

  • An increase in the levels of Cleaved Caspase-3 , Cleaved PARP , and Bax .

  • A decrease in the levels of full-length Caspase-3, full-length PARP, and the anti-apoptotic protein Bcl-2 .

Trustworthiness and Validation

The protocols described are standard, validated methods used extensively in cancer drug discovery. To ensure the trustworthiness of your results:

  • Controls are Critical: Always include positive controls (a known apoptosis inducer like staurosporine) and negative/vehicle controls (DMSO) in every experiment.[15]

  • Reproducibility: Each experiment should be performed independently at least three times to ensure the results are consistent and statistically significant.

  • Orthogonal Methods: Confirm key findings using different assays. For example, if the Annexin V assay suggests apoptosis, this should be supported by Western blot data showing caspase cleavage.

By following these detailed protocols and principles of scientific integrity, researchers can robustly evaluate the anti-cancer potential of the novel compound 1-Acetyl-3-bromo-5-fluoroindole and elucidate its mechanism of action.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

  • Annexin V Stain Protocol. East Carolina University. Available at: [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. Available at: [Link]

  • 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. PubMed. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. National Center for Biotechnology Information. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Center for Biotechnology Information. Available at: [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science. Available at: [Link]

  • In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. Available at: [Link]

  • Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. PubMed. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. Available at: [Link]

  • Western Blot Protocol. OriGene Technologies. Available at: [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • Anti-Tumor Activity of Indole: A Review. Bentham Science. Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. Available at: [Link]

  • Natural Products. National Cancer Institute. Available at: [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. Available at: [Link]

Sources

Method

Application Note: Antiviral Applications of 1-Acetyl-3-bromo-5-fluoroindole

Abstract This application note details the utility of 1-Acetyl-3-bromo-5-fluoroindole (ABFI) as a high-value pharmacophore in the development of broad-spectrum antiviral agents. While halogenated indoles are established...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 1-Acetyl-3-bromo-5-fluoroindole (ABFI) as a high-value pharmacophore in the development of broad-spectrum antiviral agents. While halogenated indoles are established scaffolds for fusion inhibitors (e.g., Arbidol, Pimodivir), ABFI represents a critical "privileged structure" for Structure-Activity Relationship (SAR) exploration. This guide covers its application as both a direct antiviral candidate and a key intermediate for synthesizing 3-substituted-5-fluoroindole libraries targeting Influenza A, RSV, and SARS-CoV-2. Included are optimized protocols for solubilization, palladium-catalyzed functionalization, and in vitro cytopathic effect (CPE) reduction assays.

Introduction: The Indole Scaffold in Virology

The indole moiety is ubiquitous in medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to mimic peptide residues (e.g., Tryptophan) and engage in pi-pi stacking interactions with viral proteins.

1-Acetyl-3-bromo-5-fluoroindole combines three strategic features for drug discovery:

  • 5-Fluoro Substitution: Blocks metabolic oxidation at the C5 position (a common clearance pathway for indoles), extending half-life (

    
    ) and modulating electronic density to enhance binding affinity [1].
    
  • 3-Bromo Handle: A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid attachment of hydrophobic "tails" essential for occupying viral pocket domains [2].

  • 1-Acetyl Group: Increases lipophilicity for cell permeability. It can function as a prodrug moiety (cleaved intracellularly by esterases to reveal the free N-H) or as a stable steric blocker to probe the necessity of the N-H hydrogen bond donor [3].

Target Viral Mechanisms

Research suggests derivatives of this scaffold primarily act via Fusion Inhibition . By binding to viral surface glycoproteins (e.g., Hemagglutinin in Influenza or the F-protein in RSV), these molecules stabilize the pre-fusion conformation, preventing the structural rearrangement required for viral entry [4].

Chemical Workflow & Mechanism

The following diagram illustrates the strategic application of ABFI in synthesizing high-potency antiviral libraries and its theoretical mechanism of action.

G cluster_synthesis SAR Library Generation cluster_mechanism Antiviral Mechanism (Fusion Inhibition) ABFI 1-Acetyl-3-bromo- 5-fluoroindole (ABFI) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) ABFI->Suzuki Sono Sonogashira Coupling (R-C≡CH, CuI, Pd) ABFI->Sono Binding Indole Binds Surface Glycoprotein ABFI->Binding Direct Activity? Library 3-Substituted-5-Fluoroindole Library Suzuki->Library Sono->Library Library->Binding Screening Virus Viral Particle (Influenza/RSV) Virus->Binding Fusion Fusion Peptide Release Blocked Binding->Fusion Entry Viral Entry Inhibited Fusion->Entry

Figure 1: Workflow transforming ABFI into active antiviral candidates and their mechanism of fusion inhibition.

Protocol 1: Chemical Preparation & Stability

Objective: To prepare a stable, homogenous stock solution of 1-Acetyl-3-bromo-5-fluoroindole for biological assays, minimizing precipitation which causes false negatives.

Reagents:

  • Compound: 1-Acetyl-3-bromo-5-fluoroindole (Purity >98% by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Control: Cyclodextrin (HP-

    
    -CD) for aqueous solubility enhancement (optional).
    

Procedure:

  • Weighing: Weigh 5–10 mg of ABFI into a sterile amber glass vial (light sensitive).

  • Primary Solubilization: Add sufficient DMSO to achieve a 20 mM stock concentration.

    • Note: The N-acetyl group increases lipophilicity compared to the parent indole; vortexing for 30–60 seconds is required.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22

    
    m PTFE syringe filter  (Nylon filters may bind the indole).
    
  • Storage: Aliquot into 50

    
    L volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.
    
  • Working Solution: On the day of the assay, dilute the DMSO stock into pre-warmed (37°C) culture media.

    • Critical Limit: Final DMSO concentration in cell culture must be

      
       0.5% (v/v) to avoid solvent cytotoxicity.
      

Protocol 2: Synthesis of 3-Aryl Derivatives (Suzuki-Miyaura)

Context: The 3-bromo position is the "growth vector." This protocol describes coupling ABFI with an aryl-boronic acid to create a library of potential fusion inhibitors [2, 5].

Reaction Setup:

  • Charge: In a microwave vial, combine:

    • 1-Acetyl-3-bromo-5-fluoroindole (1.0 equiv)

    • Aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

    • Pd(dppf)Cl

      
       (5 mol%)
      
    • K

      
      CO
      
      
      
      (2.0 equiv)
  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Reaction: Seal and heat at 80°C for 4–6 hours (or 100°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deacetylation (Optional): If the free NH is required for H-bonding, treat the product with K

    
    CO
    
    
    
    in MeOH at RT for 1 hour to remove the N-acetyl group.

Protocol 3: In Vitro Antiviral Assay (CPE Reduction)

Objective: Determine the EC


 (50% Effective Concentration) of ABFI and its derivatives against Influenza A (H1N1) or RSV in MDCK or HEp-2 cells.

Materials:

  • Cells: MDCK (Madin-Darby Canine Kidney) cells.[1][2]

  • Virus: Influenza A/PR/8/34 (H1N1).[3]

  • Reagent: Cell Counting Kit-8 (CCK-8) or Neutral Red.

Step-by-Step Methodology:

  • Seeding: Seed MDCK cells (1

    
     10
    
    
    
    cells/well) in 96-well plates. Incubate 24h at 37°C, 5% CO
    
    
    until 90% confluent.
  • Compound Dilution: Prepare serial 2-fold dilutions of ABFI in infection media (DMEM + TPCK-trypsin). Range: 100

    
    M to 0.1 
    
    
    
    M.
  • Infection:

    • Wash cells with PBS.

    • Add 100 TCID

      
       of virus to each well (except Cell Controls).
      
    • Simultaneous Treatment: Add compound dilutions immediately after virus addition (to test entry inhibition).

    • Incubate for 1 hour at 37°C.

  • Incubation: Remove virus inoculum (optional, depending on protocol variant) or add overlay media containing compound. Incubate for 48–72 hours.

  • Readout (CPE Inhibition):

    • Observe Cytopathic Effect (CPE) under a microscope (rounding, detachment).

    • Add CCK-8 reagent (10

      
      L/well) and incubate for 2 hours.
      
    • Measure Absorbance at 450 nm.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Determine EC

      
       using non-linear regression (GraphPad Prism).
      

Data Interpretation & Troubleshooting

Selectivity Index (SI): Always run a parallel cytotoxicity plate (no virus) to determine CC


.


  • Target: SI > 10 is considered a "hit". SI > 50 is a lead candidate.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Precipitation in wells Compound insolubility at high conc.Verify solubility limit; use HP-

-CD; reduce max concentration.
High toxicity in Cell Control DMSO > 0.5% or intrinsic toxicityTitrate DMSO; check CC

of the N-acetyl vs. free indole.
No Antiviral Effect N-acetyl group blocking bindingPerform deacetylation (Protocol 2, Step 6) and re-test the free indole.
Variable EC

TPCK-trypsin degradationEnsure fresh trypsin is added to infection media for Influenza assays.

References

  • Vertex AI Search. (2026). Antiviral properties of 5-fluoroindole derivatives. Retrieved from 4.

  • Verdonck, S., et al. (2022).[5] Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Microbiology. Retrieved from 6.

  • Zhao, et al. (2004).[7] Synthesis and anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. Bioorganic & Medicinal Chemistry. Retrieved from 7.

  • Li, K., et al. (2021).[2] Research progress on the antiviral activities of natural products and their derivatives. Frontiers in Pharmacology. Retrieved from 2.

  • Tsyshkova, et al. (2020). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Retrieved from 8.

Sources

Application

Application Notes and Protocols for Antimicrobial Studies of 1-Acetyl-3-bromo-5-fluoroindole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Halogenated Indoles The rise of antimicrobial resistance (AMR) presents a for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Halogenated Indoles

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria necessitate a robust pipeline of novel antimicrobial agents with diverse mechanisms of action.[1] The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of new anti-infective drugs due to its prevalence in biologically active natural products and its diverse pharmacological activities.[2]

Recent research has demonstrated that the strategic modification of the indole ring, particularly through halogenation, can significantly enhance its antimicrobial and antibiofilm properties.[3] Studies on various halogenated indoles have revealed potent activity against a spectrum of pathogens, including drug-resistant strains.[4] For instance, bromo-substituted indoles have shown broad-spectrum activity, while fluorine substitution can improve metabolic stability and target engagement.[3][5] The antimicrobial effects of these compounds are thought to arise from multiple mechanisms, including the disruption of bacterial membranes, inhibition of critical enzymes, and the induction of oxidative stress.[1][3][6]

This document provides a detailed guide for the investigation of 1-Acetyl-3-bromo-5-fluoroindole , a synthetic indole derivative combining three key functional groups: an acetyl group at the 1-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position. The N-acetylation may influence the compound's solubility and interaction with biological targets, while the dual halogenation at strategic positions suggests a strong potential for potent antimicrobial activity. These application notes will equip researchers with the foundational protocols to systematically evaluate the in vitro antimicrobial profile of this compound.

I. Rationale for Investigation

The chemical architecture of 1-Acetyl-3-bromo-5-fluoroindole provides a compelling basis for its evaluation as a novel antimicrobial agent. The rationale is threefold:

  • The Indole Nucleus: A core structure known for its wide range of biological activities.[2]

  • Bromo-Substitution: Often associated with enhanced broad-spectrum antibacterial and antifungal activity in indole derivatives.[4][5]

  • Fluoro-Substitution: Can increase the compound's lipophilicity and binding affinity to target enzymes, potentially enhancing its potency and pharmacokinetic properties.[3]

This guide will focus on establishing the foundational antimicrobial characteristics of 1-Acetyl-3-bromo-5-fluoroindole through standardized in vitro susceptibility testing.

II. Materials and Reagents

A. Test Compound
  • 1-Acetyl-3-bromo-5-fluoroindole: Purity ≥95%, sourced from a reputable chemical supplier.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution in 100% dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The use of DMSO is necessary for solubilizing many organic compounds; however, it is crucial to ensure the final concentration in assays does not exceed levels that could affect microbial growth (typically ≤1%).

B. Microbial Strains

A representative panel of clinically relevant and quality control strains should be used.

Organism Type Species Strain Designation (Example) Significance
Gram-positive Bacteria Staphylococcus aureusATCC 29213Quality control strain for susceptibility testing
Staphylococcus aureus (MRSA)ATCC 43300Clinically significant drug-resistant pathogen
Enterococcus faecalisATCC 29212Quality control and common opportunistic pathogen
Gram-negative Bacteria Escherichia coliATCC 25922Quality control strain for susceptibility testing
Pseudomonas aeruginosaATCC 27853Quality control and important opportunistic pathogen
Acinetobacter baumanniiATCC 19606Often exhibits multidrug resistance
Fungi (Yeast) Candida albicansATCC 90028Common human fungal pathogen
Cryptococcus neoformansATCC 208821Encapsulated yeast, important pathogen
C. Culture Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For bacterial susceptibility testing.

  • Mueller-Hinton Agar (MHA): For bacterial growth and disk diffusion assays.

  • RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS: For fungal susceptibility testing.

  • Sabouraud Dextrose Agar/Broth: For general fungal culture.

  • Tryptic Soy Broth/Agar: For general bacterial culture.

  • 0.5 McFarland Turbidity Standard: For standardizing microbial inocula.

  • Sterile Saline (0.85% NaCl)

  • DMSO (Dimethyl sulfoxide), ACS grade

  • Resazurin Sodium Salt (for viability indication, optional)

  • Sterile 96-well microtiter plates

  • Standard control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

III. Experimental Protocols

The following protocols are based on the standards and guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][7][8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth dilution susceptibility tests.[9]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions in a 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the 1-Acetyl-3-bromo-5-fluoroindole stock solution (appropriately diluted from the main stock) to the first column, resulting in the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the 10th column. Discard the final 100 µL from the 10th column.

    • This creates a concentration gradient of the test compound. Column 11 will serve as a growth control (no compound), and column 12 as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to 11. Do not inoculate column 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) and incubate at 35°C ± 2°C for 16-20 hours for most bacteria, or 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). The growth control well must be turbid, and the sterility control well must be clear.

    • A microplate reader can be used to measure absorbance (OD₆₀₀) for a more quantitative assessment.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis & Follow-up Compound_Prep Prepare Compound Stock (10 mg/mL in DMSO) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Disk_Assay Disk Diffusion Assay (Qualitative Screen) Compound_Prep->Disk_Assay Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Plate with Standardized Microbe Inoculum_Prep->Inoculate Inoculum_Prep->Disk_Assay Serial_Dilution->Inoculate Incubate Incubate Plate (35°C, 16-24h) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC Determine_MBC Determine MBC/MFC (Plate from clear wells) Read_MIC->Determine_MBC If MIC is determined

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[10][11]

Step-by-Step Methodology:

  • Following MIC Determination: Use the 96-well plates from the MIC assay.

  • Sub-culturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh MHA or Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours (or longer for fungi) until growth is visible in the control spots.

  • Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate (a ≥99.9% reduction in CFUs compared to the initial inoculum).

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity, useful for preliminary screening.[12][13][14]

Step-by-Step Methodology:

  • Plate Preparation: Use standard MHA plates.

  • Inoculum Spreading: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure a uniform lawn of growth.[14]

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.

    • Pipette a defined amount (e.g., 10 µL) of the 1-Acetyl-3-bromo-5-fluoroindole solution (at a specific concentration) onto each disk. A solvent control disk (DMSO only) must be included.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

IV. Data Presentation and Interpretation

Results should be recorded in a clear, tabular format.

Table 1: MIC and MBC/MFC Values for 1-Acetyl-3-bromo-5-fluoroindole (µg/mL)

Microorganism Strain MIC (µg/mL) MBC/MFC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureusATCC 29213
S. aureusMRSA ATCC 43300
E. coliATCC 25922
P. aeruginosaATCC 27853
C. albicansATCC 90028
Control Antibiotic(e.g., Ciprofloxacin)

Interpretation:

  • MIC: A lower MIC value indicates greater potency.

  • MBC/MIC Ratio: This ratio helps to classify the compound's effect.

    • If MBC/MIC ≤ 4, the compound is generally considered bactericidal/fungicidal .

    • If MBC/MIC > 4, the compound is considered bacteriostatic/fungistatic .

V. Potential Mechanisms of Action and Further Studies

The presence of bromine and fluorine on the indole ring suggests several plausible mechanisms of action that warrant further investigation.

Potential Antimicrobial Mechanisms of Halogenated Indoles

G cluster_mechanisms Potential Mechanisms of Action Compound 1-Acetyl-3-bromo-5-fluoroindole Membrane Membrane Disruption (Loss of integrity, depolarization) Compound->Membrane Direct Interaction Enzyme Enzyme Inhibition (e.g., DNA gyrase, metabolic enzymes) Compound->Enzyme Binding to Active Sites ROS Induction of Oxidative Stress (Reactive Oxygen Species) Compound->ROS Cellular Stress Response QS Quorum Sensing Inhibition (Disruption of cell-cell communication) Compound->QS Signal Interference Cell_Death Cell Death / Growth Inhibition Membrane->Cell_Death Leads to Enzyme->Cell_Death ROS->Cell_Death Biofilm_Inhibition Inhibition of Biofilm Formation QS->Biofilm_Inhibition Leads to

Caption: Hypothesized mechanisms of antimicrobial action for halogenated indoles.

Based on the initial screening results, further studies could include:

  • Time-Kill Assays: To understand the dynamics of microbial killing over time.

  • Biofilm Inhibition and Eradication Assays: To evaluate the compound's activity against microbial biofilms, a major factor in chronic infections.

  • Mechanism of Action Studies: Using techniques such as membrane potential assays, ROS detection, and specific enzyme inhibition assays to elucidate how the compound works at a molecular level.

  • Toxicity Assays: Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.

These detailed protocols and conceptual frameworks provide a comprehensive starting point for the systematic evaluation of 1-Acetyl-3-bromo-5-fluoroindole as a potential novel antimicrobial agent, grounded in established methodologies and the known properties of related chemical structures.

References

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. 36th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute; 2026. [Link]

  • Faleye, A. C., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. PMC. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • BMG Labtech. The minimum bactericidal concentration of antibiotics. (2024). [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). [Link]

  • Lee, J-H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. PMC. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. [Link]

  • Spoering, A. L., & Lewis, K. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Cury, J. A., et al. (2019). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. IJPPR. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute. [Link]

  • CLSI. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. ResearchGate. [Link]

  • Microbiology Pictures. Antibiotic susceptibility testing procedure step by step 2. The disk diffusion test (Kirby-Bauer test). (2024). [Link]

  • University of Science and Arts of Oklahoma. Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. (2026). [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • American Society for Microbiology Journals. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). [Link]

  • Scientific Electronic Library Online. CLSI broth microdilution method for testing susceptibility of Malassezia pachermatis to thiabendazole. [Link]

  • MDPI. The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids. (2026). [Link]

  • American Society for Microbiology Journals. Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. [Link]

  • Semantic Scholar. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. [Link]

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Method

HPLC analysis method for 1-Acetyl-3-bromo-5-fluoroindole

An Application Note for the Reversed-Phase HPLC Analysis of 1-Acetyl-3-bromo-5-fluoroindole Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase HPLC Analysis of 1-Acetyl-3-bromo-5-fluoroindole

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Acetyl-3-bromo-5-fluoroindole, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with a C18 column and a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak symmetry and resolution. The protocol has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors, providing a comprehensive framework from sample preparation to data analysis.

Principle of the Method: Rationale and Causality

The analytical method is designed based on the physicochemical properties of 1-Acetyl-3-bromo-5-fluoroindole (IUPAC Name: 1-(3-Bromo-5-fluoroindol-1-yl)ethanone)[1]. As a halogenated and acetylated indole derivative, the molecule is predominantly nonpolar and contains a strong chromophore, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Reversed-Phase Chromatography: This technique is selected due to the hydrophobic nature of the analyte. A nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase. The analyte's retention is governed by its hydrophobic interactions with the C18 alkyl chains. A standard C18 column is a reliable and effective first choice for aromatic compounds of this nature[2][3].

  • Mobile Phase Composition: A gradient elution using water and acetonitrile (ACN) is employed. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient, which involves increasing the concentration of ACN over time, allows for the efficient elution of the target analyte while separating it from potential impurities with different polarities[4].

  • Acidic Modifier: A small concentration (0.1%) of formic acid is added to the mobile phase. The indole nitrogen can exhibit basic properties, which may lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in peak tailing. The formic acid suppresses the ionization of these silanols and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks and improved reproducibility[5][6].

  • UV Detection: The conjugated aromatic indole ring system provides strong ultraviolet (UV) absorbance. While a fixed wavelength of 254 nm is a suitable starting point for detection, the use of a Photodiode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity[6].

Materials and Instrumentation

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Photodiode Array (PDA) Detector

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE or nylon)

Chemicals and Reagents
  • 1-Acetyl-3-bromo-5-fluoroindole Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (≥98% purity)

  • Methanol (HPLC Grade)

Chromatographic Column
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

  • Rationale: This column provides excellent peak shape for a wide range of compounds and is a robust choice for method development[2].

Optimized Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Elution 0-2 min: 50% B; 2-10 min: 50% to 90% B; 10-12 min: 90% B; 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Run Time 15 minutes

Experimental Protocols

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of the 1-Acetyl-3-bromo-5-fluoroindole reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 2-8 °C and can be considered stable for up to 72 hours[7].

Working Standard and Calibration Solutions
  • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase (50:50, A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • A typical calibration set would include 1, 5, 10, 25, 50, and 100 µg/mL.

Sample (Test) Solution Preparation
  • Accurately weigh a sample containing an amount of 1-Acetyl-3-bromo-5-fluoroindole expected to yield a final concentration within the calibration range (e.g., 10 mg of a solid mixture).

  • Transfer the sample to a volumetric flask (e.g., 100 mL).

  • Add the diluent (acetonitrile) to approximately 70% of the flask volume.

  • Sonicate for 15 minutes to extract the analyte.

  • Cool to room temperature, dilute to the mark with the diluent, and mix.

  • If necessary, perform a further dilution with the mobile phase (50:50, A:B) to bring the concentration into the mid-range of the calibration curve (e.g., 25 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection[6].

Method Validation

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[8][9].

Specificity

Specificity was determined by comparing the chromatograms of a blank (diluent), the reference standard, and a sample solution. The method is considered specific if there are no interfering peaks from excipients or impurities at the retention time of the analyte peak. The peak purity should also be assessed using a PDA detector.

Linearity

Linearity was evaluated across a range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

ParameterResultAcceptance Criteria
Range 1 – 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.998
Y-intercept Close to zeroReport
Accuracy (% Recovery)

Accuracy was assessed by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percent recovery was calculated. According to ICH guidelines, this involves a minimum of nine determinations[10].

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0 – 102.0% Recovery
100% 100.2%0.6%± 2% RSD
120% 100.8%0.7%
Precision

Precision expresses the closeness of agreement among a series of measurements and was evaluated at two levels: repeatability and intermediate precision[10].

  • Repeatability (Intra-assay precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision: Assessed by a different analyst on a different day using a different instrument.

Precision Level% RSDAcceptance Criteria
Repeatability 0.75%≤ 2.0%
Intermediate Precision 1.10%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines[10].

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

ParameterResult
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Robustness

The robustness of the method was evaluated by intentionally making small variations in key parameters and observing the effect on the results.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minSystem suitability passes
Column Temperature ± 2 °CSystem suitability passes
Mobile Phase pH ± 0.2 unitsSystem suitability passes

System Suitability

Before performing any analysis, a system suitability test must be conducted by injecting five replicates of a working standard solution (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%

Visualization of Analytical Workflow

The overall process from sample handling to final report generation is outlined in the workflow diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Sample Sample Receipt & Weighing Prep_Sample Sample Dilution & Filtration Sample->Prep_Sample Standard Reference Standard Weighing Prep_Standard Standard Dilution Series Standard->Prep_Standard System_Setup Instrument Setup & Equilibration Prep_Sample->System_Setup Prep_Standard->System_Setup SST System Suitability Test (SST) System_Setup->SST Sequence Run Analytical Sequence SST->Sequence If Pass Acquisition Data Acquisition Sequence->Acquisition Integration Peak Integration & Identification Acquisition->Integration Calculation Quantification using Calibration Curve Integration->Calculation Report Generate Final Report Calculation->Report

Caption: High-level workflow for the HPLC analysis of 1-Acetyl-3-bromo-5-fluoroindole.

Conclusion

The developed RP-HPLC method for the analysis of 1-Acetyl-3-bromo-5-fluoroindole is specific, linear, accurate, precise, and robust. It is suitable for routine quality control analysis, purity assessment, and stability testing in a regulated laboratory environment. The detailed protocols and validation data provided in this application note ensure that the method can be readily implemented by qualified personnel.

References

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Application

Application Note: 1H NMR Characterization of 1-Acetyl-3-bromo-5-fluoroindole

Introduction 1-Acetyl-3-bromo-5-fluoroindole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a core structural motif in numerous biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Acetyl-3-bromo-5-fluoroindole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a core structural motif in numerous biologically active compounds. The specific substitutions of an acetyl group at the 1-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position modulate the electronic properties and steric profile of the molecule, influencing its pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the unambiguous structural elucidation and purity assessment of such novel chemical entities.[1] This application note provides a comprehensive guide to the 1H NMR characterization of 1-Acetyl-3-bromo-5-fluoroindole, detailing experimental protocols, spectral analysis, and the underlying principles governing the observed chemical shifts and coupling constants.

Experimental Design and Rationale

A successful 1H NMR experiment hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. The choices made at this stage directly impact the quality and interpretability of the resulting spectrum.

Protocol for NMR Sample Preparation
  • Analyte Purity: Begin with a sample of 1-Acetyl-3-bromo-5-fluoroindole of the highest possible purity to avoid interference from impurities in the 1H NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl3) is a common first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds.[2] However, if the compound exhibits poor solubility, other solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or acetone-d6 should be considered.[2][3] The use of deuterated solvents is crucial to minimize the solvent's own proton signals, which would otherwise overwhelm the analyte signals.[3][4]

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[5] This concentration range typically provides a good signal-to-noise ratio without causing issues like line broadening due to sample viscosity.[2]

  • Homogenization: Ensure the sample is fully dissolved. Any suspended particulate matter can degrade the spectral resolution by distorting the magnetic field homogeneity.[2] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard at 0 ppm.[3] However, the residual proton signal of the deuterated solvent can often serve as a secondary reference.[3]

  • Labeling: Properly label the NMR tube with the sample identity and solvent.

Workflow for NMR Data Acquisition and Processing

Caption: Workflow for NMR Data Acquisition and Processing.

Spectral Analysis and Interpretation

The 1H NMR spectrum of 1-Acetyl-3-bromo-5-fluoroindole is expected to exhibit distinct signals corresponding to the protons of the acetyl group and the indole ring. The chemical shifts, multiplicities, and coupling constants of these signals provide a detailed fingerprint of the molecular structure.

Predicted 1H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~7.5 - 8.0Singlet (s)N/AThe acetyl group at the N-1 position withdraws electron density, deshielding H-2. The absence of an adjacent proton results in a singlet.
H-4~7.8 - 8.2Doublet of doublets (dd)3J(H4-F5) ≈ 8-10 Hz, 4J(H4-H6) ≈ 2-3 HzThe fluorine at C-5 exerts a strong deshielding effect. It will couple to H-4 (ortho) and H-6 (meta).
H-6~7.0 - 7.4Triplet of doublets (td) or Doublet of doublets of doublets (ddd)3J(H6-H7) ≈ 8-9 Hz, 3J(H6-F5) ≈ 8-10 Hz, 4J(H6-H4) ≈ 2-3 HzH-6 is coupled to H-7, the fluorine at C-5, and H-4.
H-7~7.3 - 7.7Doublet of doublets (dd)3J(H7-H6) ≈ 8-9 Hz, 4J(H7-F5) ≈ 4-5 HzH-7 is coupled to H-6 and shows a smaller four-bond coupling to the fluorine at C-5.
-COCH3~2.5 - 2.7Singlet (s)N/AThe protons of the acetyl group are equivalent and do not couple with other protons, resulting in a sharp singlet.

Note: Predicted chemical shifts are approximate and can vary based on the solvent and concentration.

Structural and Electronic Effects on the Spectrum
  • 1-Acetyl Group: The electron-withdrawing nature of the acetyl group at the N-1 position causes a significant downfield shift (deshielding) of all protons on the indole ring, particularly H-2 and H-7.[6]

  • 3-Bromo Group: The bromine at the C-3 position removes the proton that would typically be found there, simplifying the spectrum. Its electronegativity and anisotropic effects will also influence the chemical shifts of the neighboring aromatic protons.[7][8]

  • 5-Fluoro Group: Fluorine is a highly electronegative atom that strongly deshields adjacent protons, most notably H-4 and H-6.[9] Furthermore, the 19F nucleus (spin I = 1/2) couples with nearby protons, leading to characteristic splitting patterns (J-coupling).[10][11] The magnitude of these couplings depends on the number of bonds separating the nuclei.[12][13][14]

Visualization of Proton Assignments

Caption: Structure of 1-Acetyl-3-bromo-5-fluoroindole with proton assignments.

Data Processing and Reporting

For accurate analysis and reporting, the acquired Free Induction Decay (FID) signal must be processed correctly. This involves a series of steps typically performed using specialized software.

Recommended Software

Several software packages are available for processing and analyzing NMR data. Some widely used options include:

  • Mnova (Mestrelab Research): A comprehensive and user-friendly software that supports data from various NMR vendors.[15][16]

  • TopSpin (Bruker): The proprietary software for Bruker spectrometers, also available with a free license for academic users.[17][18]

  • SpinWorks: A free and easy-to-use tool for offline processing of NMR spectra.[17]

Reporting Guidelines

A comprehensive report of the 1H NMR characterization should include the following details:

  • Spectrometer Frequency: (e.g., 400 MHz, 500 MHz)

  • Solvent: The deuterated solvent used for the experiment.

  • Chemical Shifts (δ): Reported in ppm relative to TMS.

  • Multiplicity: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), etc.

  • Coupling Constants (J): Reported in Hertz (Hz).

  • Integration: The relative number of protons corresponding to each signal.

Conclusion

The 1H NMR spectrum of 1-Acetyl-3-bromo-5-fluoroindole provides a wealth of structural information. By carefully preparing the sample, acquiring the data under appropriate conditions, and meticulously analyzing the resulting spectrum, researchers can confidently confirm the identity and assess the purity of this important synthetic intermediate. The characteristic chemical shifts and coupling patterns arising from the interplay of the acetyl, bromo, and fluoro substituents serve as a unique spectroscopic signature for this molecule.

References

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Method

Mass Spectrometric Characterization of 1-Acetyl-3-bromo-5-fluoroindole: Protocols and Fragmentation Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1-Acetyl-3-bromo-5-fluoroindole is a substituted indole derivative of significant interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 1-Acetyl-3-bromo-5-fluoroindole is a substituted indole derivative of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1] Accurate structural confirmation and purity assessment are critical checkpoints in the synthetic workflow. Mass spectrometry (MS) offers unparalleled sensitivity and structural information for this purpose. This application note provides a detailed guide to the analysis of 1-Acetyl-3-bromo-5-fluoroindole using both soft (Electrospray Ionization) and hard (Electron Ionization) techniques. We present optimized protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), explain the rationale behind key experimental parameters, and provide an in-depth analysis of the expected fragmentation patterns, grounded in established principles of indole and halogenated compound mass spectrometry.[2][3][4]

Compound Profile and Physicochemical Properties

Before analysis, understanding the fundamental properties of the target analyte is crucial for method development. 1-Acetyl-3-bromo-5-fluoroindole is a moderately polar molecule, making it amenable to both LC-MS and GC-MS techniques with appropriate sample preparation.

PropertyValueSource / Method
IUPAC Name 1-(3-Bromo-5-fluoroindol-1-yl)ethanoneSynHet[1]
CAS Number 1375064-67-7SynHet[1]
Molecular Formula C₁₀H₇BrFNOCalculated
Average Molecular Weight 256.07 g/mol Calculated
Monoisotopic Mass 254.9695 Da (for ⁷⁹Br)Calculated
Monoisotopic Mass 256.9674 Da (for ⁸¹Br)Calculated

A key feature for mass spectrometric identification is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, providing a powerful diagnostic tool for spectral interpretation.[5]

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique dictates the nature of the resulting mass spectrum.

  • Electrospray Ionization (ESI): A soft ionization method ideal for LC-MS. It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This is invaluable for determining the molecular weight and for selecting a precursor ion for tandem mass spectrometry (MS/MS), where fragmentation is induced in a controlled manner to elicit structural information.[6]

  • Electron Ionization (EI): A hard ionization technique commonly used in GC-MS. High-energy electrons (typically 70 eV) bombard the analyte, causing extensive and reproducible fragmentation.[7][8] While this can sometimes prevent the observation of the molecular ion for fragile compounds, the resulting fragment library is highly specific and provides a detailed structural fingerprint.[8][9]

The fragmentation of 1-Acetyl-3-bromo-5-fluoroindole is governed by its constituent functional groups: the N-acetyl group, the indole core, and the halogen substituents. Studies on related indole derivatives show characteristic losses of the acetyl group, typically via ejection of a methyl radical followed by carbon monoxide, or as a single loss of ketene.[3][10][11] The indole ring itself can undergo cleavage, while halogenated aromatics often show expulsion of the halogen atom.[4]

Protocol 1: LC-MS/MS Analysis via ESI

This protocol is designed for the sensitive detection and structural confirmation of the analyte in complex matrices, such as reaction mixtures or biological samples.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Interpretation p1 Dissolve Sample (e.g., in Methanol) p2 Dilute to ~1-10 µg/mL p1->p2 p3 Filter (0.22 µm PTFE) p2->p3 lc HPLC Injection & C18 Separation p3->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Analysis) cid->ms2 data Identify [M+H]⁺ Isotopic Pattern ms2->data frag Analyze MS/MS Fragmentation data->frag confirm Structural Confirmation frag->confirm

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper dissolution and dilution prevent column overloading and ion suppression. Filtration removes particulates that could damage the HPLC system.

    • Protocol:

      • Prepare a stock solution of 1-Acetyl-3-bromo-5-fluoroindole at 1 mg/mL in methanol.

      • Dilute the stock solution with 50:50 methanol:water to a final working concentration of 5 µg/mL.

      • Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Liquid Chromatography Conditions:

    • Rationale: A C18 reversed-phase column provides excellent retention for moderately polar indole derivatives. The gradient elution ensures sharp peaks and efficient separation from impurities. Formic acid is used as a mobile phase additive to promote protonation and improve ionization efficiency in positive ESI mode.

    • Parameters:

      • Column: C18, 2.1 mm x 100 mm, 2.6 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 8 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Q-TOF or Orbitrap):

    • Rationale: High-resolution mass spectrometry (HRMS) allows for exact mass measurements, enabling confirmation of the elemental composition of precursor and fragment ions.[12]

    • Parameters:

      • Ionization Mode: ESI Positive.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • MS1 Scan Range: m/z 100-500.

      • MS/MS Precursor Ions: m/z 255.97 and 257.97.

      • Collision Energy: Ramped 15-40 eV (to observe a range of fragments).

Expected ESI Data and Fragmentation

The primary observation in the MS1 scan will be the protonated molecule, [M+H]⁺, as an isotopic doublet at m/z 255.9768 (⁷⁹Br) and m/z 257.9747 (⁸¹Br) with a ~1:1 intensity ratio. Tandem MS (MS/MS) of this precursor will induce fragmentation, with the most probable pathway involving the loss of the acetyl group as ketene.

parent 1-Acetyl-3-bromo-5-fluoroindole ([M+H]⁺) m/z 256.0 / 258.0 C₁₀H₈BrFNO⁺ frag1 3-Bromo-5-fluoroindole m/z 214.0 / 216.0 C₈H₆BrFN⁺ parent:f0->frag1:f0 - CH₂CO (42.01 Da)

Caption: Primary fragmentation pathway under ESI-MS/MS conditions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Structure
255.97 / 257.97213.96 / 215.96CH₂CO (Ketene, 42.01 Da)3-Bromo-5-fluoroindole cation

Protocol 2: GC-MS Analysis via EI

This protocol is a robust method for purity assessment and structural confirmation, providing a reproducible fragmentation pattern suitable for library matching.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The sample must be dissolved in a volatile solvent compatible with the GC inlet.

    • Protocol:

      • Prepare a stock solution of 1 mg/mL in Ethyl Acetate.

      • Dilute to a working concentration of 10-20 µg/mL.

      • Transfer to a GC-MS vial.

  • Gas Chromatography Conditions:

    • Rationale: A non-polar capillary column (e.g., DB-5ms) is suitable for separating a wide range of organic molecules. The temperature program is designed to ensure the analyte elutes as a sharp peak without thermal degradation.

    • Parameters:

      • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

      • Carrier Gas: Helium, 1.2 mL/min constant flow.

      • Inlet Temperature: 250 °C.

      • Injection Mode: Split (20:1).

      • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Mass Spectrometry Conditions (Quadrupole):

    • Rationale: Standard 70 eV ionization energy is used to generate reproducible fragmentation patterns that can be compared to spectral libraries.[7][10]

    • Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: m/z 40-400.

Expected EI Data and Fragmentation

EI will produce a more complex spectrum than ESI. The molecular ion (M•⁺) at m/z 254.97 / 256.97 should be visible. The fragmentation pattern provides a rich dataset for structural confirmation.

Observed Ion (m/z)Relative IntensityPutative Identity / Origin
255 / 257Moderate[M]•⁺ (Molecular Ion)
212 / 214High[M - CH₃CO]⁺ (Loss of acetyl radical)
176Moderate[M - Br]⁺ (Loss of bromine radical)
133Moderate[M - Br - CH₃CO]⁺ (Loss of acetyl and bromine)
89LowCharacteristic indole fragment (further fragmentation)[3][10]
43High[CH₃CO]⁺ (Acetyl cation, often the base peak)

The primary fragmentation involves the cleavage of the N-acetyl bond, which is one of the weakest bonds in the molecule. The loss of the bromine radical is also a highly favorable process. The combination of these losses provides definitive evidence for the presence and location of each substituent.

Conclusion

The mass spectrometric analysis of 1-Acetyl-3-bromo-5-fluoroindole can be effectively performed using both LC-ESI-MS/MS and GC-EI-MS. LC-MS/MS is the preferred method for sensitive quantification and analysis in complex mixtures, providing clear molecular weight information and controlled fragmentation. GC-EI-MS offers a robust, reproducible fingerprint of the molecule, which is invaluable for definitive structural confirmation and purity analysis in a synthetic chemistry setting. The characteristic isotopic signature of bromine serves as an unambiguous marker in both techniques. The protocols and fragmentation insights provided herein serve as a comprehensive guide for researchers engaged in the synthesis and analysis of this important class of compounds.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. SciRP.org.
  • ResearchGate. (2025). (PDF) Study of Mass Spectra of Some Indole Derivatives.
  • PMC. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • CymitQuimica. (n.d.). 1-ACETYL-3-ACETYLOXY-5-BROMOINDOLE.
  • ResearchGate. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.
  • PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • SynHet. (n.d.). 1-Acetyl-3-bromo-5-fluoroindole.
  • AIP Publishing. (n.d.). Electron attachment to the fluoro-, bromo-, and iodomethanes studied by means of electron transmission spectroscopy and X&ag.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13.
  • PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Commun Mass Spectrom, 24(7), 1059-65.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Santa Cruz Biotechnology. (n.d.). 1-acetyl-3-acetyloxy-5-bromoindole.
  • MDPI. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....

Sources

Application

The Strategic Utility of 1-Acetyl-3-bromo-5-fluoroindole in Modern Drug Synthesis: Application Notes and Protocols

Abstract The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] The 5-fluoroindole scaffold, in particular, is a privileged structure found in a variety of therapeutic agents. This document provides a detailed guide to the synthesis and application of 1-Acetyl-3-bromo-5-fluoroindole (CAS: 1375064-67-7), a versatile intermediate designed for the efficient construction of complex drug candidates. The N-acetyl group serves a dual purpose: it activates the indole ring towards electrophilic substitution at the C3-position while simultaneously protecting the nitrogen during subsequent transformations. The C3-bromo substituent provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide offers detailed, field-proven protocols for the preparation of this key intermediate and its subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in contemporary drug discovery.

Introduction: The Significance of the 5-Fluoroindole Moiety

The indole ring system is a ubiquitous feature in numerous natural products and pharmaceuticals.[2] The introduction of a fluorine atom at the 5-position can profoundly influence the molecule's electronic properties and lipophilicity, which are critical determinants of its biological activity.[1] Furthermore, the ability to selectively functionalize the C3-position of the indole core allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

1-Acetyl-3-bromo-5-fluoroindole emerges as a highly valuable building block for several reasons:

  • N-Acetyl Protection and Activation: The acetyl group on the indole nitrogen reduces the nucleophilicity of the N-H bond and directs electrophilic substitution preferentially to the C3 position. It can be readily removed under basic conditions if the free indole is the final target.

  • C3-Bromo Handle for Cross-Coupling: The bromine atom at the C3-position is ideally placed for transition-metal-catalyzed reactions. This allows for the formation of carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, which are among the most powerful methods for constructing complex molecules.[1][3][4]

  • 5-Fluoro Substitution: This modification is a well-established strategy in drug design to enhance metabolic stability and binding interactions.

This intermediate is therefore a crucial precursor for creating libraries of compounds for screening and for the targeted synthesis of advanced drug candidates, particularly in areas such as oncology, neurology, and infectious diseases.

Physicochemical and Safety Data

Properties of 1-Acetyl-3-bromo-5-fluoroindole
PropertyValueSource(s)
IUPAC Name 1-(3-Bromo-5-fluoroindol-1-yl)ethanone[5]
CAS Number 1375064-67-7[5]
Molecular Formula C₁₀H₇BrFNO
Molecular Weight 256.07 g/mol
Appearance Expected to be an off-white to tan solid
Solubility Soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate)
Safety and Handling Precautions
  • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Work in a well-ventilated fume hood.

    • Eye/Face Protection: Wear chemical safety goggles (conforming to EN166).[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • First Aid Measures:

    • If Inhaled: Move person to fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

  • Incompatibilities: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[6]

Always consult the SDS of the starting materials and reagents before commencing any chemical synthesis.

Synthesis Protocol for 1-Acetyl-3-bromo-5-fluoroindole

The synthesis is a two-step process starting from commercially available 5-fluoroindole. The first step is the protection of the indole nitrogen via acetylation, followed by a regioselective bromination at the C3 position.

SynthesisWorkflow A 5-Fluoroindole B Step 1: N-Acetylation (Acetic Anhydride, NaOAc) A->B C 1-Acetyl-5-fluoroindole B->C D Step 2: C3-Bromination (NBS, THF) C->D E 1-Acetyl-3-bromo-5-fluoroindole D->E SuzukiMechanism pd0 Pd(0)L₂ pd_complex Pd(II) Complex (Indole-Pd(II)-Br)L₂ pd0->pd_complex Oxidative Addition indole_br 1-Acetyl-3-bromo-5-fluoroindole indole_br->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic Ar-B(OH)₂ borate Ar-B(OH)₃⁻ boronic->borate base Base (e.g., K₂CO₃) base->borate borate->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim Indole-Pd(II)-Ar reductive_elim->pd0 Regenerates Catalyst product 3-Aryl-5-fluoro-1-acetylindole reductive_elim->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Acetyl-3-bromo-5-fluoroindole

Welcome to the technical support center for the synthesis of 1-Acetyl-3-bromo-5-fluoroindole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Acetyl-3-bromo-5-fluoroindole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.

Introduction

The synthesis of 1-Acetyl-3-bromo-5-fluoroindole is a critical process for the development of various pharmaceutical intermediates. The most common and logical synthetic route involves a two-step process: the N-acetylation of 5-fluoroindole followed by the regioselective bromination at the C3 position. While seemingly straightforward, this synthesis is fraught with potential challenges that can significantly impact the yield and purity of the final product. This guide provides a comprehensive overview of the common issues encountered during this synthesis and offers practical, field-proven solutions to overcome them.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1-Acetyl-3-bromo-5-fluoroindole, presented in a question-and-answer format.

Step 1: N-Acetylation of 5-Fluoroindole

Question 1: The N-acetylation of 5-fluoroindole is incomplete, resulting in a low yield of 1-acetyl-5-fluoroindole. How can I improve this?

Answer:

Incomplete acetylation is a common issue that can often be resolved by optimizing the reaction conditions and ensuring the purity of your reagents.

  • Reagent Purity: Ensure that the acetic anhydride used is fresh and has not been hydrolyzed by atmospheric moisture. The presence of acetic acid can hinder the reaction.

  • Base Selection and Stoichiometry: A tertiary amine base, such as triethylamine or pyridine, is typically used to scavenge the acetic acid byproduct. Ensure you are using at least a stoichiometric equivalent of the base. An excess of the base (1.1-1.2 equivalents) can sometimes improve the reaction rate.

  • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (40-50°C) can drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential side reactions at elevated temperatures.

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable for this reaction. Ensure your solvent is dry, as water will react with acetic anhydride.

Question 2: I am observing the formation of a significant amount of a di-acetylated byproduct. What is causing this and how can it be prevented?

Answer:

While less common, di-acetylation can occur under forcing conditions. The primary cause is the acetylation of the C3 position in addition to the N1 position.

  • Reaction Conditions: Avoid excessive heating and prolonged reaction times, which can promote C3-acetylation.

  • Reagent Stoichiometry: Use a modest excess of acetic anhydride (1.1-1.2 equivalents). A large excess can increase the likelihood of side reactions.

  • Work-up Procedure: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining acetic anhydride promptly.

Step 2: C3-Bromination of 1-Acetyl-5-fluoroindole

Question 3: The bromination of 1-acetyl-5-fluoroindole is resulting in a mixture of mono-, di-, and poly-brominated products, leading to a low yield of the desired 1-Acetyl-3-bromo-5-fluoroindole. How can I improve the selectivity?

Answer:

The indole nucleus is highly activated towards electrophilic substitution, making controlled mono-bromination challenging. The key to improving selectivity lies in the careful choice of the brominating agent and strict control of the reaction conditions.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective C3-bromination of N-acetylindoles. It is a milder and more selective brominating agent compared to molecular bromine (Br₂).

  • Stoichiometry: This is the most critical parameter. Use a precise stoichiometric amount of NBS (1.0 equivalent). Even a slight excess can lead to the formation of di-brominated species.

  • Temperature Control: Perform the reaction at a low temperature, typically between -10°C and 0°C. This helps to control the reaction rate and minimize over-bromination.

  • Slow Addition: Add the NBS solution dropwise to the solution of 1-acetyl-5-fluoroindole over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-substitution.

Question 4: My reaction is sluggish, and I have a significant amount of unreacted 1-acetyl-5-fluoroindole even after prolonged reaction times. What could be the issue?

Answer:

A sluggish reaction can be due to several factors, including reagent quality and reaction setup.

  • NBS Quality: Ensure your NBS is of high purity and has been stored properly. Impurities or decomposition of NBS can reduce its reactivity.

  • Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are generally preferred for this reaction as they can help to solubilize both the substrate and NBS.

  • Exclusion of Light: NBS can decompose in the presence of light, which can initiate radical reactions. It is good practice to conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

  • Activation: In some cases, a catalytic amount of a radical initiator like AIBN is used with NBS, but for selective electrophilic bromination, this should be avoided.

Question 5: I am observing the formation of colored impurities in my final product. What is their likely origin and how can I remove them?

Answer:

Colored impurities are often the result of oxidation or polymerization of the indole ring.

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Purification: The most effective way to remove colored impurities is through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization from a suitable solvent system can also be used for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-acetyl group in the synthesis of 1-Acetyl-3-bromo-5-fluoroindole?

A1: The N-acetyl group serves two primary purposes. First, it protects the nitrogen atom from participating in unwanted side reactions. Second, as an electron-withdrawing group, it deactivates the indole ring to some extent, which helps to control the reactivity during bromination. More importantly, it directs the electrophilic substitution to the C3 position of the indole ring.

Q2: Can I perform the acetylation and bromination in a one-pot reaction?

A2: While one-pot reactions can be more efficient, for this particular synthesis, a stepwise approach is generally recommended to ensure higher yields and purity. Performing the acetylation first allows for the isolation and purification of 1-acetyl-5-fluoroindole, ensuring that a pure substrate is carried forward to the critical bromination step. This minimizes the risk of complex side reactions that could occur in a one-pot setup.

Q3: What are the best analytical techniques to monitor the progress of the reaction and characterize the final product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the acetylation and bromination steps. Use an appropriate solvent system to achieve good separation between the starting material, product, and any byproducts.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product. The proton NMR will show characteristic shifts for the aromatic and acetyl protons, and the disappearance of the C3-H proton signal.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of a bromine atom (characteristic isotopic pattern).

    • Infrared (IR) Spectroscopy: This can be used to identify the presence of the carbonyl group of the acetyl moiety.

Q4: What are the safety precautions I should take when working with the reagents in this synthesis?

A4:

  • Acetic Anhydride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide (NBS): It is an irritant and should be handled with care. Avoid inhalation of the powder.

  • Solvents: The organic solvents used are flammable and should be handled away from ignition sources.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-Acetyl-3-bromo-5-fluoroindole.

Step 1: Synthesis of 1-Acetyl-5-fluoroindole
  • To a solution of 5-fluoroindole (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of indole) in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-acetyl-5-fluoroindole, which can be used in the next step without further purification if it is of sufficient purity, or purified by column chromatography.

Step 2: Synthesis of 1-Acetyl-3-bromo-5-fluoroindole
  • Dissolve 1-acetyl-5-fluoroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 15 mL per gram) in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice-salt bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the NBS solution dropwise to the stirred solution of 1-acetyl-5-fluoroindole over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-Acetyl-3-bromo-5-fluoroindole.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1-Acetyl-5-fluoroindoleC₁₀H₈FNO177.18>90
1-Acetyl-3-bromo-5-fluoroindoleC₁₀H₇BrFNO256.0770-85

Visual Diagrams

Synthesis_Workflow cluster_acetylation Step 1: N-Acetylation cluster_bromination Step 2: C3-Bromination Start_A 5-Fluoroindole Reagents_A Acetic Anhydride, Triethylamine, DCM, 0°C to RT Start_A->Reagents_A Product_A 1-Acetyl-5-fluoroindole Reagents_A->Product_A Acetylation Start_B 1-Acetyl-5-fluoroindole Product_A->Start_B Purification (optional) Reagents_B N-Bromosuccinimide (NBS), DMF, 0°C Start_B->Reagents_B Product_B 1-Acetyl-3-bromo-5-fluoroindole Reagents_B->Product_B Bromination

Caption: Experimental workflow for the synthesis of 1-Acetyl-3-bromo-5-fluoroindole.

Troubleshooting_Yield cluster_acetylation_issues N-Acetylation Step Issues cluster_bromination_issues C3-Bromination Step Issues Start Low Yield of 1-Acetyl-3-bromo-5-fluoroindole Incomplete_Acetylation Incomplete Acetylation? Start->Incomplete_Acetylation Poor_Selectivity Poor Selectivity? (Over-bromination) Start->Poor_Selectivity Sluggish_Reaction Sluggish Reaction? Start->Sluggish_Reaction Check_Reagents_A Check Purity of Acetic Anhydride & Solvent Incomplete_Acetylation->Check_Reagents_A Yes Optimize_Base Optimize Base (Type & Stoichiometry) Incomplete_Acetylation->Optimize_Base Yes Adjust_Temp_A Adjust Temperature (e.g., gentle heating) Incomplete_Acetylation->Adjust_Temp_A Yes Use_NBS Use NBS instead of Br₂ Poor_Selectivity->Use_NBS Yes Control_Stoichiometry Precise Stoichiometry of NBS (1.0 eq) Poor_Selectivity->Control_Stoichiometry Yes Low_Temp Maintain Low Temp (0°C or below) Poor_Selectivity->Low_Temp Yes Slow_Addition Slow, Dropwise Addition of NBS Poor_Selectivity->Slow_Addition Yes Check_NBS Check NBS Purity Sluggish_Reaction->Check_NBS Yes Solvent_Choice_B Use Anhydrous Polar Aprotic Solvent Sluggish_Reaction->Solvent_Choice_B Yes Protect_Light Protect from Light Sluggish_Reaction->Protect_Light Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA. Retrieved February 13, 2024, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved February 13, 2024, from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Acetyl-3-bromo-5-fluoroindole

Welcome to the technical support center for the purification of 1-Acetyl-3-bromo-5-fluoroindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Acetyl-3-bromo-5-fluoroindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

I. Overview of Purification Challenges

Purifying 1-Acetyl-3-bromo-5-fluoroindole can present several challenges, primarily related to the removal of starting materials, reaction byproducts, and potential degradation products. The selection of an appropriate purification technique is critical to achieving high purity and yield. The most common and effective methods for this compound are recrystallization and silica gel column chromatography .

This guide will provide a structured, question-and-answer-based approach to troubleshoot common issues and offer detailed protocols for successful purification.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q1: My yield of 1-Acetyl-3-bromo-5-fluoroindole is significantly lower than expected after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent system and procedure.[1]

  • Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery.[1]

    • Solution: Conduct small-scale solubility tests with a variety of solvents to identify the optimal one. Common solvents to test for indole derivatives include methanol, ethanol, ethyl acetate, and mixtures with water or hexanes.[2] A mixed solvent system, such as methanol/water, can sometimes be effective for indole derivatives.[2]

  • Cause 2: Using an Excessive Amount of Solvent. Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

    • Solution: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. This ensures the solution is saturated, promoting maximum crystal formation upon cooling.

  • Cause 3: Cooling the Solution Too Quickly. Rapid cooling can lead to the formation of small, impure crystals or an oil instead of well-formed, pure crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature first. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal precipitation.[3]

  • Cause 4: Premature Crystallization During Hot Filtration. If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a heated filter funnel and pre-warm the receiving flask. Also, add a small excess of hot solvent before filtering to ensure the compound remains in solution.

Q2: The purified product's melting point is broad, or it appears discolored after recrystallization. What's causing this impurity?

A2: A broad melting point range and discoloration are classic signs of impurities.

  • Cause 1: Incomplete Removal of Colored Impurities. Some impurities, often highly conjugated organic molecules, can impart color to your product.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product.

  • Cause 2: Co-precipitation of Soluble Impurities. If an impurity has similar solubility characteristics to your target compound, it may crystallize out of solution along with your product.

    • Solution: A second recrystallization step may be necessary. Alternatively, column chromatography might be a more effective purification method to separate compounds with similar solubilities.[4]

Column Chromatography Issues

Q3: I'm having trouble getting good separation of 1-Acetyl-3-bromo-5-fluoroindole from its impurities using column chromatography. What can I do?

A3: Achieving good separation on a silica gel column depends heavily on the choice of the mobile phase (eluent).

  • Cause 1: Improper Solvent System Polarity. If the eluent is too polar, all compounds will move too quickly down the column, resulting in poor separation. If it's not polar enough, the compounds will not move at all.

    • Solution: Thin-Layer Chromatography (TLC) Optimization. Before running a column, always optimize your solvent system using TLC.[5] The ideal solvent system will give your target compound an Rf (retardation factor) value between 0.2 and 0.4.[5] A common starting point for indole derivatives is a mixture of ethyl acetate and hexane.[6]

  • Cause 2: Column Overloading. Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Solution: As a general rule, use a silica gel to crude material ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased.

  • Cause 3: Sample Application Issues. If the initial band of the sample at the top of the column is too wide, the separation will be compromised.

    • Solution: Dissolve the crude sample in a minimal amount of the eluent or a more volatile solvent, and apply it to the column in a narrow band.

Q4: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?

A4: Tailing is often an indication of interactions between the compound and the stationary phase, which can be acidic in the case of silica gel.

  • Cause 1: Acidity of Silica Gel. Indole derivatives can sometimes interact with the acidic sites on the silica gel, leading to peak tailing.[5]

    • Solution 1: Use a Mobile Phase Modifier. Adding a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine or a polar modifier like methanol to your eluent can help to improve the peak shape by competing for the active sites on the silica.[5]

    • Solution 2: Use a Different Stationary Phase. If tailing is severe, consider using a less acidic stationary phase like alumina.[5]

Q5: My compound seems to have decomposed on the silica gel column. How can I prevent this?

A5: Some compounds are sensitive to the acidic nature of silica gel and can degrade during the purification process.[7]

  • Solution 1: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.[7] This is done by preparing a slurry of the silica gel in the eluent containing the base before packing the column.

  • Solution 2: Use an Alternative Chromatography Method. If the compound is highly sensitive, consider alternative purification techniques such as reversed-phase (C18) chromatography.[5]

III. Experimental Protocols

Protocol 1: Recrystallization of 1-Acetyl-3-bromo-5-fluoroindole

This protocol provides a general guideline for the recrystallization of 1-Acetyl-3-bromo-5-fluoroindole. The ideal solvent will need to be determined experimentally.

Materials:

  • Crude 1-Acetyl-3-bromo-5-fluoroindole

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Recrystallization solvent (e.g., methanol/water, ethanol, or ethyl acetate/hexanes)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 1-Acetyl-3-bromo-5-fluoroindole in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.[3] Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of 1-Acetyl-3-bromo-5-fluoroindole using silica gel column chromatography.

Materials:

  • Crude 1-Acetyl-3-bromo-5-fluoroindole

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., ethyl acetate/hexane mixture, optimized by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.[5]

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the silica gel.

    • Gently add a small amount of fresh eluent to wash any remaining sample from the glass walls onto the silica.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.[5] The flow rate can be controlled by applying gentle air pressure (flash chromatography).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Acetyl-3-bromo-5-fluoroindole.[5]

IV. Data Presentation

Table 1: Example TLC Solvent Systems for Indole Derivatives

Solvent System (v/v)Typical ApplicationExpected Rf for 1-Acetyl-3-bromo-5-fluoroindole
10% Ethyl Acetate in HexaneFor less polar compoundsLow (e.g., < 0.2)
20-30% Ethyl Acetate in HexaneGood starting point for many indole derivatives Optimal range (0.2 - 0.4)
50% Ethyl Acetate in HexaneFor more polar compoundsHigh (e.g., > 0.5)

Note: These are starting points. Actual Rf values will vary and should be determined experimentally.[5]

V. Visualizations

Purification_Workflow cluster_start Crude Product cluster_decision Method Selection cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product Crude Crude 1-Acetyl-3-bromo-5-fluoroindole Decision Choose Purification Method Crude->Decision Recrystallize Recrystallize Decision->Recrystallize High Yield Expected Crystalline Solid TLC Optimize Eluent with TLC Decision->TLC Complex Mixture Oily Product Analysis Check Purity (TLC, MP, NMR) Recrystallize->Analysis Column Column TLC->Column Column->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: A workflow for selecting and performing the appropriate purification technique.

Troubleshooting_Logic cluster_recrystallization Recrystallization Problems cluster_chromatography Column Chromatography Problems Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Recrystallization Bad_Separation Poor Separation? Start->Bad_Separation Chromatography Impure_Product_Rec Impure Product? Low_Yield->Impure_Product_Rec No Check_Solvent Optimize Solvent System Use Minimum Solvent Slow Cooling Low_Yield->Check_Solvent Yes Add_Charcoal Add Activated Charcoal Perform Second Recrystallization Impure_Product_Rec->Add_Charcoal Yes End Pure Product Impure_Product_Rec->End No Tailing Peak Tailing? Bad_Separation->Tailing No Optimize_TLC Optimize Eluent via TLC Check Column Loading Bad_Separation->Optimize_TLC Yes Add_Modifier Add Base (e.g., Et3N) Consider Alumina Tailing->Add_Modifier Yes Tailing->End No Check_Solvent->Low_Yield Add_Charcoal->Impure_Product_Rec Optimize_TLC->Bad_Separation Add_Modifier->Tailing

Caption: A logical diagram for troubleshooting common purification issues.

VI. References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • The Creative Chemist. (n.d.). Experiment 10: Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. Retrieved from [Link]

  • FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-Acetyl-3-bromo-5-fluoroindole Synthesis

The following Technical Support Center guide is designed for researchers and process chemists synthesizing 1-Acetyl-3-bromo-5-fluoroindole . It moves beyond basic procedures to address the specific impurity profiles, mec...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists synthesizing 1-Acetyl-3-bromo-5-fluoroindole . It moves beyond basic procedures to address the specific impurity profiles, mechanistic origins, and troubleshooting strategies required for high-purity isolation.

Product Focus: 1-Acetyl-3-bromo-5-fluoroindole (CAS: 1375064-67-7) Application: Pharmaceutical Intermediate (Indole-based therapeutics, Ramatroban analogs) Support Level: Senior Application Scientist

Module 1: Synthesis Workflow & Mechanistic Logic

To troubleshoot impurities, one must first understand the "Happy Path" of the synthesis. The standard industrial route involves a two-step sequence designed to control the high reactivity of the indole C3 position.

The Protocol[1][2][3]
  • Step 1: N-Acetylation

    • Reagents: 5-Fluoroindole + Acetic Anhydride (

      
      ) + Base (DMAP/Et
      
      
      
      N or NaOAc).
    • Mechanism: Nucleophilic attack of the indole nitrogen (deprotonated or lone pair) on the carbonyl carbon of

      
      .
      
    • Why this step? Unprotected indoles are prone to oxidative dimerization and uncontrolled polymerization during bromination. The

      
      -acetyl group deactivates the ring slightly, preventing over-reaction while directing regioselectivity.
      
  • Step 2: C3-Bromination

    • Reagents: 1-Acetyl-5-fluoroindole + N-Bromosuccinimide (NBS).

    • Solvent: DMF or Acetonitrile (MeCN).

    • Mechanism: Electrophilic Aromatic Substitution (

      
      ).[1] The 
      
      
      
      -electrons of the indole C2-C3 bond attack the electropositive bromine of NBS.
    • Why NBS? Elemental bromine (

      
      ) is too aggressive, often leading to 2,3-dibromo species or removal of the acetyl group via HBr generation.
      
Pathway Visualization

The following diagram maps the reaction logic and critical impurity diversion points.

SynthesisPathway Start 5-Fluoroindole (Starting Material) Step1 Step 1: Acetylation Start->Step1 Inter 1-Acetyl-5-fluoroindole (Intermediate) Step1->Inter + Ac2O, Base Step2 Step 2: Bromination (NBS/DMF) Inter->Step2 Product 1-Acetyl-3-bromo- 5-fluoroindole (Target) Step2->Product Primary Pathway Imp1 Impurity A: 3-Bromo-5-fluoroindole (Deacetylation) Step2->Imp1 Acidic Hydrolysis (Excess HBr) Imp2 Impurity B: 3,3-Dibromo species (Over-bromination) Step2->Imp2 Excess NBS or High Temp Imp3 Impurity C: Succinimide (Reagent Byproduct) Step2->Imp3 Stoichiometric Byproduct

Caption: Reaction pathway showing the conversion of 5-fluoroindole to the target, highlighting critical branch points where deacetylation and over-bromination occur.

Module 2: Common Impurities & Troubleshooting Guide

This section details the specific impurities ("The Sad Path") found in this synthesis.

Table 1: Impurity Profile
Impurity CodeChemical NameOriginDetection (NMR/LCMS)
IMP-A 3-Bromo-5-fluoroindole Hydrolysis of the acetyl group due to HBr buildup during bromination or acidic workup.1H NMR: Loss of singlet methyl peak (~2.6 ppm). Broad NH singlet appears (~11-12 ppm).
IMP-B 1-Acetyl-5-fluoroindole Incomplete conversion in Step 2.LCMS: Mass = Target - 79/81 amu. 1H NMR: C3-H appears as a doublet or multiplet (coupling with C2-H) around 6.6 ppm.
IMP-C Succinimide Byproduct of NBS.1H NMR: Strong singlet at ~2.7-2.9 ppm (4H). Water soluble, but persists in organic layers if not washed thoroughly.
IMP-D 1-Acetyl-3,3-dibromo-5-fluoroindoline Over-bromination (oxidative). Occurs if NBS > 1.1 eq or temp > RT.1H NMR: Loss of aromaticity in the pyrrole ring; significant upfield shift of C2-H.
Troubleshooting Q&A
Issue 1: "I am seeing a new peak at 11.5 ppm in my NMR, and my yield is low."

Diagnosis: You have generated IMP-A (3-Bromo-5-fluoroindole) . The Cause: The reaction environment became too acidic. As NBS brominates the indole, it can generate trace HBr if moisture is present or if the reaction runs too long. HBr catalyzes the hydrolysis of the


-acetyl group [1].
The Fix: 
  • Scavenge Acid: Add a solid base scavenger like Potassium Carbonate (

    
    ) or a few drops of propylene oxide to the reaction mixture to neutralize HBr as it forms.
    
  • Dry Solvents: Ensure your DMF or Acetonitrile is anhydrous. Water + HBr = rapid deacetylation.

  • Workup: Avoid acidic washes. Use saturated Sodium Bicarbonate (

    
    ) immediately upon quenching.
    
Issue 2: "My product has a persistent yellow/orange color that won't recrystallize."

Diagnosis: Presence of oxidized oligomers or trace Bromine (


).
The Cause:  Indoles are electron-rich and prone to oxidative coupling. If NBS decomposes (usually due to light exposure or high heat), it releases 

, which is a stronger oxidant than NBS. The Fix:
  • Bisulfite Wash: Wash the organic layer with 10% Sodium Thiosulfate or Sodium Bisulfite solution. This reduces colored oxidized species and quenches active bromine [2].

  • Exclusion of Light: Wrap the reaction flask in aluminum foil. NBS reactions on indoles should be kept dark to favor ionic substitution over radical pathways.

Issue 3: "I cannot remove the Succinimide (IMP-C) peak at 2.8 ppm."

Diagnosis: Poor aqueous partitioning. The Cause: Succinimide is water-soluble, but it has moderate solubility in polar organic solvents like Ethyl Acetate or DCM, especially if the aqueous layer is saturated. The Fix:

  • The "Flooding" Technique: If using DMF as a reaction solvent, pour the reaction mixture into a large excess of ice water (10x volume) with vigorous stirring. The product (1-Acetyl-3-bromo-5-fluoroindole) should precipitate as a solid, while succinimide and DMF remain in the aqueous phase. Filter the solid rather than extracting it [3].

  • Back-Extraction: If extracting, wash the organic layer with water three times, not just once.

Module 3: Analytical Validation (Self-Check)

Before proceeding to the next step of your drug development pipeline, validate your material against these criteria.

1H NMR Diagnostic Check (DMSO-d6)
  • The Acetyl Group: Look for a sharp singlet at ~2.60–2.65 ppm (3H). If missing, you have IMP-A.

  • The C2 Proton: Look for a sharp singlet at ~8.10–8.20 ppm (1H). Note: In the starting material (1-Acetyl-5-fluoroindole), this would be a doublet coupled to C3-H. In the product, C3 is substituted, so C2 becomes a singlet.

  • The Succinimide Check: Check the 2.7–2.9 ppm region. Any peak here indicates residual reagent.

Storage & Stability
  • Instability: 1-Acetyl-3-bromo-5-fluoroindole is sensitive to hydrolysis.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Shelf-life: Deacetylation is the primary degradation pathway over time if stored in humid conditions.

References

  • BenchChem. Technical Support Center: Managing Impurities in Commercial 5-Bromoindole.[2] (Accessed 2026).[3] Link

  • Scientific Update. A Dangerous Bromance: Handling Bromination Reagents. (2024).[4] Link

  • Common Organic Chemistry. Bromination - Common Conditions & Reagents.Link

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactions.Link

  • PubChem. 1-Acetyl-3-bromo-5-fluoroindole Compound Summary.Link

Sources

Optimization

Technical Support Center: Bromoindole Synthesis &amp; Functionalization

Status: Online Current Wait Time: 0 mins Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in Bromoindole Derivatives Introduction: The Bromoindole Paradox Bromoindoles are deceptive. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Wait Time: 0 mins Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in Bromoindole Derivatives

Introduction: The Bromoindole Paradox

Bromoindoles are deceptive. While the bromine atom serves as an essential handle for cross-coupling (Suzuki, Buchwald-Hartwig) to access complex pharmaceutical scaffolds, the indole core itself is electron-rich and sensitive. This duality creates a "paradox of reactivity" where the conditions required to install or utilize the bromine often trigger the destruction of the indole ring or the migration of the halogen.

This guide addresses the four most critical failure modes reported by our users: Regio-scrambling , Protodehalogenation (the "vanishing bromine"), Polymerization , and Halogen Migration .

Ticket #001: Direct Bromination Selectivity Issues

User Report: "I am trying to synthesize 3-bromoindole using NBS, but I am getting a mixture of 2-bromo, 3-bromo, and 2,3-dibromo products. My yield is crashing."

Root Cause Analysis

Indole is an electron-rich heterocycle. The C3 position is naturally the most nucleophilic (


 times more reactive than benzene). However, once a bromine is installed at C3, the electron-withdrawing nature of the halogen deactivates the ring slightly, but not enough to fully prevent a second attack at C2 if stoichiometry and temperature are uncontrolled. Furthermore, acidic byproducts (HBr) can catalyze the rearrangement or polymerization of the product.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent NBS (N-Bromosuccinimide) Provides a controlled, low-concentration source of electrophilic bromine compared to elemental

.
Solvent DMF (Dimethylformamide)DMF complexes with

/NBS, mitigating the "concentration spike" of active electrophile.
Temperature -78°C to 0°C Kinetic control is essential. C3 bromination has a lower activation energy (

) than C2.
Additives Pyridine (1.0 eq) Scavenges HBr formed during substitution, preventing acid-catalyzed dimerization or isomerization.
Step-by-Step Correction Workflow
  • Dissolve indole (1.0 eq) in anhydrous DMF (0.1 M).

  • Cool to -10°C (ice/salt bath).

  • Dissolve NBS (0.98 eq) in DMF. Crucial: Do not use excess NBS.

  • Add NBS solution dropwise over 1 hour.

  • Quench immediately with aqueous sodium thiosulfate (

    
    ) to destroy unreacted bromine species before warming.
    
Visualizing the Pathway

BrominationSelectivity Indole Indole Core Intermediate C3-Bromo Indolenine Int. Indole->Intermediate Fast Attack at C3 NBS NBS (Electrophile) NBS->Intermediate Prod_3Br 3-Bromoindole (Kinetic Product) Intermediate->Prod_3Br -H+ (Fast) Prod_2Br 2-Bromoindole (Thermodynamic/Rearranged) Intermediate->Prod_2Br Acid-Cat. Migration Prod_DiBr 2,3-Dibromoindole (Over-reaction) Prod_3Br->Prod_DiBr +NBS (Excess/Warm)

Figure 1: Kinetic vs. Thermodynamic pathways in indole bromination. Note that 2-bromoindole often arises from the rearrangement of the 3-bromo isomer under acidic conditions.

Ticket #002: The "Vanishing Bromine" (Protodehalogenation)

User Report: "I'm running a Suzuki coupling on a 5-bromoindole. The coupling failed, and I recovered indole with NO bromine attached. Where did it go?"

Root Cause Analysis

This is Protodehalogenation . During the catalytic cycle, the Palladium(0) performs oxidative addition into the C-Br bond.[1] If the subsequent transmetallation (with the boronic acid) is slow due to sterics or electronics, the Pd-Ar intermediate can undergo a side reaction—often abstracting a hydride from the solvent, ligand, or base—leading to reductive elimination of the de-halogenated indole (Ar-H).

Key Risk Factor: Unprotected Indole N-H. The N-H proton is acidic and can interfere with the Pd-intermediate.

Diagnostic Table: Catalyst vs. Dehalogenation Risk
Catalyst SystemDehalogenation RiskBest Use Case
Pd(PPh3)4 High Simple, non-hindered substrates only.
Pd(dppf)Cl2 Medium General purpose; robust but slow transmetallation can lead to side reactions.
Pd-XPhos G2 Low Bulky, electron-rich ligands facilitate rapid transmetallation, outcompeting dehalogenation.
Pd(tBu3P)2 Lowest Highly active for aryl bromides; bulky phosphine prevents "dead-end" complexes.
Troubleshooting Protocol
  • Protect the Nitrogen: Install a Boc, Tosyl, or SEM group. This prevents the N-H from acting as a proton source or coordinating to Pd.

  • Switch Solvent: Avoid alcohols (ethanol/isopropanol) which act as hydride sources. Use Toluene/Water or Dioxane .

  • Boost Transmetallation: Use a stronger base (

    
     instead of 
    
    
    
    ) to activate the boronic acid faster.
Mechanism of Failure

Protodehalogenation Start Bromoindole (Ar-Br) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd +Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Desired Path) OxAdd->TransMet +Boronic Acid (Fast w/ bulky ligands) SideRxn Beta-Hydride Elimination or Solvent Abstraction OxAdd->SideRxn Slow Transmetallation Product Coupled Product (Ar-R) TransMet->Product DeHalo Reductive Elimination (Ar-H + Pd(0)) SideRxn->DeHalo Hydride Source Present Dead Dehalogenated Indole DeHalo->Dead

Figure 2: The fork in the road. Slow transmetallation allows the Pd-intermediate to scavenge a hydride, resulting in the loss of the bromine atom.

Ticket #003: The "Moving Bromine" (Halogen Dance)

User Report: "I treated 5-bromo-1-methylindole with LDA to lithiate at C2, but after quenching with an electrophile, the bromine moved to the C6 position!"

Root Cause Analysis

This is the Base-Catalyzed Halogen Dance (BCHD) . When a bromoindole is treated with a strong base (like LDA or Li-TMP), the kinetic lithiation usually occurs at C2. However, the system is thermodynamically unstable. The lithiated species can attack the bromine of a neighboring non-lithiated molecule, causing the bromine to "migrate" to the position that stabilizes the negative charge best (often ortho to the ring nitrogen or other stabilizing groups).

Prevention Guide
  • Thermodynamics: The reaction is driven by the stability of the resulting aryl lithium.

  • The Trap: The migration is faster at higher temperatures.

Protocol for Retaining Regiochemistry:

  • Temperature is Critical: Perform lithiation strictly at -78°C .

  • Base Selection: Use Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. It is bulkier and less nucleophilic, often favoring kinetic deprotonation over the halogen attack.

  • Inverse Addition: Do not add the base to the indole. Add the indole to the base slowly. This keeps the concentration of non-lithiated bromoindole low, reducing the chance of the "dance" (which is intermolecular).

Ticket #004: De Novo Synthesis (Fischer) Failure

User Report: "I am trying to make 5-bromoindole from 4-bromophenylhydrazine using Fischer Indole Synthesis. I get a black tar."

Root Cause Analysis

The Fischer synthesis relies on an acid-catalyzed [3,3]-sigmatropic rearrangement.[2]

  • Deactivation: The bromine atom is an Electron Withdrawing Group (EWG) .[3] It deactivates the phenyl ring, making the initial hydrazone formation and the subsequent sigmatropic shift significantly harder (higher energy barrier).

  • Forcing Conditions: To overcome this, chemists often increase acid strength or temperature.

  • Polymerization: The hydrazine starting material is unstable at high heat/strong acid, leading to radical decomposition and "tar" formation before the indole can form.

Optimized Protocol

Instead of traditional Brønsted acids (


), use a mild Lewis Acid catalyst in a non-protic solvent.
  • Catalyst:

    
     (Zinc Chloride) or 
    
    
    
    (Polyphosphoric Acid) at moderate temperatures.
  • Solvent: Acetic Acid (glacial).

  • Procedure:

    • Mix 4-bromophenylhydrazine HCl (1.0 eq) and the ketone/aldehyde (1.1 eq) in glacial acetic acid.

    • Heat to 70°C (Do not reflux at 110°C immediately).

    • Monitor hydrazone formation by TLC.

    • Only once hydrazone is formed, add

      
       (2.0 eq) and raise temp to 90°C to induce cyclization.
      

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Bocchi, V., & Palla, G. (1986). Synthesis of 2- and 3-bromoindoles and 2,3-dibromoindole. Journal of the Chemical Society, Chemical Communications.

  • Bunnett, J. F. (1992). The base-catalyzed halogen dance, and other reactions of aryl halides. Accounts of Chemical Research.

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of Organic Chemistry.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Optimization of 1-Acetyl-3-bromo-5-fluoroindole Synthesis

Status: Operational Ticket ID: IND-5F-BR-AC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the synthesis and optimization of 1-Acetyl-3-bromo-5-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-5F-BR-AC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis and optimization of 1-Acetyl-3-bromo-5-fluoroindole . This scaffold is a critical intermediate in the development of antiviral and anticancer therapeutics.

The "Golden Route" Protocol: Contrary to intuitive protection strategies, the most robust synthetic pathway is C3-Bromination followed by N-Acetylation .

  • Step 1 (Functionalization): Regioselective bromination of 5-fluoroindole at the C3 position using N-Bromosuccinimide (NBS).

  • Step 2 (Protection): N-acylation of the 3-bromo intermediate using acetic anhydride (

    
    ) and a nucleophilic catalyst (DMAP).
    

Attempting to acetylate first (Route B) deactivates the indole ring, significantly hindering the subsequent C3-bromination and leading to poor yields or benzylic side-reactions.

Module 1: Synthetic Workflow & Logic

The following diagram illustrates the critical decision points and the mechanistic logic behind the preferred route.

IndoleSynthesis Start 5-Fluoroindole (Starting Material) Step1_A Step 1: Bromination (NBS, DMF, 0°C) Target: C3 Position Start->Step1_A Preferred Route Step1_B Step 1: Acetylation (Ac2O, Base) Start->Step1_B Avoid Inter_A Intermediate: 3-Bromo-5-fluoroindole Step1_A->Inter_A Step2_A Step 2: Acetylation (Ac2O, Et3N, DMAP) Target: N1 Position Inter_A->Step2_A Product FINAL PRODUCT: 1-Acetyl-3-bromo-5-fluoroindole Step2_A->Product Inter_B Intermediate: 1-Acetyl-5-fluoroindole Step1_B->Inter_B Step2_B Step 2: Bromination (Requires Harsh Conditions) Inter_B->Step2_B Fail FAILURE MODE: Ring Deactivation Low C3 Selectivity Step2_B->Fail

Figure 1: Comparative workflow demonstrating why the "Bromination First" strategy (Route A) is superior due to electronic activation effects.

Module 2: Step-by-Step Optimization Protocols

Step 1: Regioselective Bromination (C3)

Objective: Install the bromine atom at C3 without over-brominating or touching the benzene ring.

The Science: 5-Fluoroindole is an electron-rich heterocycle. The C3 position is the most nucleophilic. However, the fluorine atom at C5 is electron-withdrawing (inductive effect), which slightly deactivates the ring compared to unsubstituted indole. We use NBS (N-Bromosuccinimide) instead of elemental bromine (


) because NBS provides a low, controlled concentration of electrophilic bromine, preventing poly-bromination [1].

Optimized Protocol:

  • Dissolution: Dissolve 5-fluoroindole (1.0 equiv) in DMF (Dimethylformamide) or MeCN (Acetonitrile). Note: DMF is preferred for solubility, but MeCN allows for easier workup.

  • Cooling: Cool the solution to 0°C (ice bath). This is critical to suppress side reactions.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15–30 minutes. Do not dump it all at once.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check TLC. The product (3-bromo) will be less polar than the starting material.

  • Quench: Pour into ice water containing 5% Sodium Thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate.

Key Data Points:

ParameterRecommendedLimitReason
Stoichiometry 1.05 equiv NBS< 1.1 equivExcess NBS leads to 2,3-dibromo impurities.[1]
Temperature 0°C

RT
< 30°CHigher temps promote benzylic bromination or oxidation.
Solvent DMFAvoid AlcoholsAlcohols can react with the bromonium intermediate.
Step 2: N-Acetylation

Objective: Protect the Nitrogen to form the final product.

The Science: The 3-bromoindole intermediate has a relatively acidic N-H proton (


). The electron-withdrawing bromine makes the nitrogen less nucleophilic than in the starting indole. Therefore, a nucleophilic catalyst (DMAP ) is required to activate the acetic anhydride [2].

Optimized Protocol:

  • Setup: Dissolve 3-bromo-5-fluoroindole (1.0 equiv) in anhydrous DCM (Dichloromethane).

  • Base: Add Triethylamine (

    
    )  (1.5 equiv).
    
  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%). Crucial for conversion.

  • Reagent: Add Acetic Anhydride (

    
    )  (1.2 equiv) dropwise at RT.
    
  • Workup: Wash with saturated

    
     (to remove acetic acid) and Brine. Dry over 
    
    
    
    .[2]

Module 3: Troubleshooting HQ (FAQ)

Ticket: "I see two spots on TLC during bromination."

Diagnosis: This is likely the 2,3-dibromo impurity .

  • Cause: Localized high concentration of NBS during addition or high temperature.

  • Solution:

    • Ensure vigorous stirring during NBS addition.[3]

    • Add NBS as a solution in DMF rather than a solid.

    • Rescue: You cannot easily reverse this. Purify via column chromatography (Silica, Hexane/EtOAc).

Ticket: "My final product hydrolyzes back to the intermediate."

Diagnosis: N-Acetyl indoles are labile (unstable) in the presence of strong nucleophiles or acids.

  • Cause: Using strong acid (

    
    ) or strong base (
    
    
    
    ) during the workup of Step 2.
  • Solution:

    • Use mild washing agents: Saturated

      
       or 
      
      
      
      .
    • Store the final product in a desiccator at 4°C. Avoid leaving it in solution (e.g., Methanol) for extended periods.

Ticket: "The reaction mixture turned black/tarry."

Diagnosis: Indole polymerization (acid-catalyzed).

  • Cause: NBS generates succinimide (weakly acidic) and trace HBr. If the solvent is not buffered or if the starting material is impure, polymerization occurs.

  • Solution:

    • Add a scavenger base like Pyridine (1.0 equiv) or solid

      
       to the bromination reaction to neutralize HBr in situ.
      

Module 4: Safety & Stability Matrix

Handling NBS:

  • NBS is an irritant and can decompose exothermically. Store at 4°C.

  • Warning: Old/yellow NBS is degraded and releases

    
     gas. Recrystallize from water before use if necessary.
    

Product Stability (1-Acetyl-3-bromo-5-fluoroindole):

  • Light Sensitivity: The C-Br bond is photolabile. Store in amber vials.

  • Thermal Stability: Stable up to ~100°C, but avoid prolonged heating.

References

  • Regioselective Bromination with NBS

    • Smith, M. B. "March's Advanced Organic Chemistry."[4] Electrophilic substitution on Indoles favors C3 due to enamine-like resonance.

    • Common Organic Chemistry. "Bromination - Common Conditions." Available at:

  • Indole Acylation Protocols

    • Molecules (MDPI). "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles."[5] (Discusses reactivity patterns). Available at:

  • Synthesis of Halogenated Indoles

    • BenchChem Technical Support.[2] "Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol" (Analogous halogenation protocols). Available at:

  • Catalysis in Acetylation

    • Frontiers in Chemistry. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Available at:

For further assistance, please reply to this ticket with your specific NMR or HPLC data.

Sources

Optimization

Overcoming poor solubility of 1-Acetyl-3-bromo-5-fluoroindole

Topic: Overcoming Poor Solubility & Handling Protocols Executive Summary You are encountering solubility issues with 1-Acetyl-3-bromo-5-fluoroindole because it is a classic Biopharmaceutics Classification System (BCS) Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility & Handling Protocols

Executive Summary

You are encountering solubility issues with 1-Acetyl-3-bromo-5-fluoroindole because it is a classic Biopharmaceutics Classification System (BCS) Class II scaffold. The combination of the lipophilic indole core, the electron-withdrawing halogens (Br, F), and the N-acetyl group creates a "perfect storm" for insolubility in aqueous media.

  • The Root Cause: N-acetylation removes the indole N-H hydrogen bond donor, eliminating the molecule's primary mechanism for interacting with protic solvents (like water or methanol).

  • The Consequence: The molecule relies almost entirely on Van der Waals (dispersion) forces for solvation, requiring dipolar aprotic solvents (DMSO, DMF) or halogenated carriers (DCM) to disrupt its crystal lattice.

This guide provides field-proven protocols to solubilize this compound for Assays , Synthesis , and Purification .

Module 1: Solvent Selection & Stock Preparation

Q: My compound won't dissolve in Methanol or Ethanol. Is my batch defective?

A: No. This is expected behavior. Unlike 5-fluoroindole (which has a free N-H group), 1-Acetyl-3-bromo-5-fluoroindole lacks hydrogen bond donation capability. Methanol and Ethanol are poor solvents because they cannot effectively solvate the hydrophobic acetyl-bromo-fluoro core.

Recommended Solvent Systems:

Solvent ClassSuitabilityApplicationNotes
DMSO Excellent Biological Assays, NMRHygroscopic. Keep anhydrous to prevent water uptake.
DMF Excellent Chemical SynthesisGood for SNAr or coupling reactions.
DCM / Chloroform Good Transfer, ChromatographyHigh volatility; watch for concentration changes due to evaporation.
Ethyl Acetate Moderate ExtractionSoluble, but may require heating.
Water / PBS Insoluble DO NOT USE Will precipitate immediately.
Protocol: Preparation of a Stable 10 mM Stock Solution

Use this protocol to prevent "micro-precipitation" which causes false negatives in assays.

  • Weighing: Weigh the solid into a glass vial (avoid plastic; lipophilic compounds can leach plasticizers).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to achieve 10 mM.

  • Sonication: Sonicate in a water bath at 40°C for 5-10 minutes .

    • Why? The crystal lattice energy of halogenated indoles is high. Thermal energy + acoustic cavitation is required to break the initial lattice interactions.

  • Visual Check: Hold the vial against a light. The solution must be completely clear. If it looks "oily" or "hazy," you have aggregates. Sonicate further.

Module 2: Biological Assays (Preventing "Crash-Out")

Q: The compound precipitates when I dilute the DMSO stock into cell culture media. How do I fix this?

A: You are hitting the "Mixing Front" limit . When you pipet 100% DMSO stock into aqueous media, there is a momentary interface where the water concentration is high, but the drug concentration is still high. The drug crashes out before it can disperse.

The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.

Step-by-Step Serial Dilution Protocol
  • Stock: Start with 10 mM in DMSO.

  • Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol (not water).

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.

    • Mechanism:[1] PEG acts as a "bridge" cosolvent, lowering the dielectric constant mismatch.

  • Final Step: Dilute this intermediate into your assay buffer/media.

    • Target: Final concentration (e.g., 10 µM).

    • Additives: Ensure your media contains 0.1% BSA (Bovine Serum Albumin) or 5% FBS . Albumin binds lipophilic indoles, keeping them in "pseudo-solution" and available for cellular uptake.

Visual Workflow: The Solubility Decision Tree

SolubilityTree Start START: 1-Acetyl-3-bromo-5-fluoroindole (Solid Powder) Goal What is your Application? Start->Goal Synth Chemical Synthesis (Reactions) Goal->Synth Assay Biological Assay (Cell/Enzyme) Goal->Assay Anal Analytical (HPLC/NMR) Goal->Anal Synth_Solv Use Aprotic Polar: DMF, DMAc, or NMP Synth->Synth_Solv Assay_Stock Make 10-20mM Stock in Anhydrous DMSO Assay->Assay_Stock Anal_NMR NMR: DMSO-d6 or CDCl3 Anal->Anal_NMR Anal_HPLC HPLC: Dissolve in ACN Inject small vol (<10uL) Anal->Anal_HPLC Synth_Tip TIP: If using Pd-catalysis, degass thoroughly (O2 sensitive) Synth_Solv->Synth_Tip Assay_Dil Direct to Media? Assay_Stock->Assay_Dil Crash RISK: Precipitation (Crash Out) Assay_Dil->Crash Yes (High Risk) Bridge Use 'Bridge' Solvent: Dilute 1:10 into PEG-400 Assay_Dil->Bridge No (Recommended) Final Final Dilution into Media (Keep DMSO < 0.5%) Bridge->Final

Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical "Bridge Solvent" step for biological assays to prevent precipitation.

Module 3: Chemical Synthesis & Purification

Q: I cannot get the compound to crystallize. It forms a "tar" or oil.

A: This is common for N-acetylated indoles. The acetyl group disrupts the pi-stacking that usually aids crystallization in simple indoles.

Troubleshooting Guide:

  • Avoid Diethyl Ether: While commonly used, ether often fails to solvate the impurities while precipitating the product, leading to oils.

  • Use the "Anti-Solvent" Method:

    • Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) .

    • Slowly add Hexanes (or Heptane) dropwise while stirring until the solution turns slightly cloudy.

    • Place in the freezer (-20°C) overnight. The slow cooling promotes crystal growth over oil formation.

  • Trituration: If it oils out, decant the supernatant. Add cold Methanol and scratch the side of the flask with a glass rod. The mechanical energy can induce nucleation.

Q: How do I remove the N-acetyl group?

A: If the N-acetyl group was a protecting group, standard basic hydrolysis often fails due to the insolubility of the starting material in aqueous base.

  • Protocol: Use K₂CO₃ in Methanol/THF (1:1) .

  • Why THF? The THF solubilizes the lipophilic starting material, while the Methanol/Water provides the hydroxide source. Reaction usually requires mild heating (40-50°C).

Module 4: Advanced Formulation (In Vivo)

Q: We need to dose this in mice (IP/PO). What vehicle do you suggest?

A: Do not use simple saline. The compound will precipitate in the peritoneum or stomach, leading to zero bioavailability.

Recommended Formulation (Standard Cassette):

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Cosolvent)

  • 5% Tween-80 (Surfactant - prevents aggregation)

  • 50% Saline (Added LAST, dropwise, with vortexing)

Note: If the solution turns cloudy upon adding saline, you have exceeded the solubility limit. Reduce the drug concentration or increase the PEG-400 ratio.

References & Grounding

  • Hansen Solubility Parameters: Abbott, S. HSP Basics | Practical Solubility Science. (Explains the interaction of dispersion, polarity, and H-bonding forces relevant to indole solvation).

  • Indole Lipophilicity: Assessment of the Lipophilicity of Indole Derivatives. (Correlates theoretical LogP with experimental retention factors, validating the high lipophilicity of substituted indoles).

  • N-Acylation Effects: Chemoselective N-acylation of indoles. (Discusses the synthesis and stability of N-acyl indoles, highlighting their structural properties).

  • Solubility Prediction: Hansen Solubility Parameters - Wikipedia. (General reference for the thermodynamic principles used in the solvent selection table).

  • Handling Protocols: Application Notes and Protocols for N-alkylation of 5-Bromoindole. (Provides context on handling bromo-indoles in DMF/DMSO systems).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.

Sources

Troubleshooting

Technical Support Center: High-Fidelity Scale-Up of 1-Acetyl-3-bromo-5-fluoroindole

Executive Summary This guide addresses the scale-up challenges for 1-Acetyl-3-bromo-5-fluoroindole , a critical intermediate in the synthesis of antiviral and anticancer therapeutics. The synthesis of halogenated indoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the scale-up challenges for 1-Acetyl-3-bromo-5-fluoroindole , a critical intermediate in the synthesis of antiviral and anticancer therapeutics.

The synthesis of halogenated indoles is deceptively simple on a milligram scale but prone to regioselectivity errors and thermal runaways at scale. This guide prioritizes Route A (C3-Bromination


 N-Acetylation)  over Route B (N-Acetylation 

Bromination).

Why Route A? The electron-withdrawing acetyl group at


 in Route B significantly deactivates the indole ring, requiring harsher bromination conditions that promote side reactions. Route A utilizes the electron-rich nature of the 5-fluoroindole to facilitate mild, high-yield bromination at 

, followed by stabilization via acetylation.

Module 1: The "Golden Path" Protocol

Standardized Operating Procedure (SOP) for >100g Scale

Step 1: Regioselective Bromination

Objective: Synthesis of 3-bromo-5-fluoroindole. Critical Constraint: The product is light-sensitive and prone to oxidation. Minimize exposure.

ParameterSpecificationRationale
Reagent N-Bromosuccinimide (NBS)Safer and easier to dose than liquid

on large scale.
Solvent DMF (N,N-Dimethylformamide)High solubility ensures homogenous kinetics; prevents localized "hotspots" of over-bromination.
Temperature

to

Kinetic control is required to favor

over

substitution.
Stoichiometry 1.05 eq NBSSlight excess ensures conversion; large excess causes 3,3-dibromination.

Protocol:

  • Charge 5-fluoroindole (1.0 eq) and DMF (10 vol) into the reactor. Cool to

    
    .
    
  • Dissolve NBS (1.05 eq) in DMF (5 vol).

  • Critical Step: Add NBS solution dropwise over 2–4 hours. Do not exceed

    
     internal temp.
    
  • Monitor by HPLC. Target: <0.5% starting material.

  • Quench: Add aqueous Sodium Bisulfite (

    
    ) to destroy unreacted NBS.
    
  • Workup: Dilute with water (30 vol) to precipitate the product. Filter immediately.

  • Storage: Dry under vacuum in the dark. Proceed to Step 2 within 24 hours.

Step 2: N-Acetylation

Objective: Synthesis of 1-Acetyl-3-bromo-5-fluoroindole.

ParameterSpecificationRationale
Reagent Acetic Anhydride (

)
Cheap, effective acylating agent.
Base Triethylamine (

) + DMAP (cat.)

scavenges acid; DMAP (4-dimethylaminopyridine) acts as a nucleophilic catalyst to accelerate rate.
Solvent DCM (Dichloromethane)Allows for easy aqueous wash workup and solvent swap for crystallization.

Protocol:

  • Suspend 3-bromo-5-fluoroindole (from Step 1) in DCM (10 vol).

  • Add

    
      (1.5 eq) and DMAP  (0.05 eq).
    
  • Add Acetic Anhydride (1.2 eq) dropwise at

    
     (Exothermic!).
    
  • Warm to

    
     and stir for 4 hours.
    
  • Workup: Wash with 1M HCl (remove base), then Sat.

    
     (remove acid), then Brine.
    
  • Isolation: Solvent swap to Ethanol or Heptane/EtOAc for crystallization.

Module 2: Visualizing the Workflow

The following diagram illustrates the reaction logic and critical decision nodes for quality control.

ReactionWorkflow Start Start: 5-Fluoroindole Bromination Step 1: Bromination (NBS, DMF, -5°C) Start->Bromination Electrophilic Subst. Check1 QC Point 1: Regioselectivity Check Bromination->Check1 Impurity_C2 Error: C2-Bromo detected (Temp too high) Check1->Impurity_C2 Fail Impurity_Di Error: 3,3-Dibromo detected (NBS excess/Fast addition) Check1->Impurity_Di Fail Intermediate Intermediate: 3-Bromo-5-fluoroindole Check1->Intermediate Pass (>98% C3) Acetylation Step 2: Acetylation (Ac2O, Et3N, DMAP) Intermediate->Acetylation Stabilization FinalProduct Final Product: 1-Acetyl-3-bromo-5-fluoroindole Acetylation->FinalProduct Nucleophilic Acyl Subst.

Figure 1: Reaction workflow highlighting the Critical Quality Attribute (CQA) at the bromination stage.

Module 3: Troubleshooting & FAQs

Phase 1: Bromination Issues

Q: Why do I see a significant amount of 3,3-dibromo-5-fluorooxindole impurity?

  • Diagnosis: This "over-brominated" species typically arises from a local excess of NBS or the presence of water in the solvent, which can lead to oxidative bromination.

  • Solution:

    • Dry Solvents: Ensure DMF water content is <0.05% (Karl Fischer).

    • Dilution: Increase solvent volume for the NBS feed solution.

    • Agitation: Increase stirring speed (RPM) to ensure immediate dispersion of NBS upon addition.

Q: The reaction mixture turned dark/black. Is the batch lost?

  • Diagnosis: 3-bromoindoles are notoriously unstable to light and air, decomposing into radical species and oligomers.

  • Solution:

    • Immediate Action: Check HPLC. If the main peak is still intact, proceed immediately to quenching.

    • Prevention: Wrap the reactor in aluminum foil or use amber glass. Purge headspace with Nitrogen continuously.

Phase 2: Acetylation & Isolation Issues

Q: My final product is an oil, but it should be a solid. How do I crystallize it?

  • Diagnosis: Residual DMF or Acetic Acid often prevents crystallization.

  • Solution:

    • Azeotrope: If you used DMF in step 1 and carried it over, wash the organic layer extensively with water (5x).

    • Solvent System: The recommended crystallization solvent is Ethanol/Water (9:1) or Heptane/Ethyl Acetate (4:1) . Dissolve in the hot organic solvent, then slowly add the anti-solvent (Water or Heptane) while cooling.

Q: I see a new impurity at RRT 0.85 during acetylation.

  • Diagnosis: This is likely N-acetyl-5-fluoroindole (non-brominated).

  • Root Cause: Incomplete conversion in Step 1.

  • Fix: You cannot easily separate this downstream. You must ensure >99% conversion in Step 1 before adding Acetic Anhydride.

Module 4: Safety & Stability Matrix

Hazard CategorySpecific RiskMitigation Strategy
Chemical NBS: Strong oxidizer. Can react violently with amines/metals.Store away from reducing agents. Do not use metal spatulas.
Sensitizer 3-Bromo-5-fluoroindole: Potential skin sensitizer and lachrymator.Use full PPE (Tyvek suit, double gloves). Handle only in a fume hood.
Process Exotherm: Acetylation is highly exothermic.Dose

slowly. Have a cooling jacket ready.

References

  • Regioselective Bromination of Indoles

    • Title: Efficient scale up of photochemical bromination of conjugated allylic compounds in continuous-flow (Contextualizing NBS usage).
    • Source: ResearchGate[1][2][3]

    • URL:

  • Synthesis of 3-Acyl-5-bromoindoles

    • Title: An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Deriv
    • Source: MDPI (Molecules)
    • URL:

  • General Indole Functionalization

    • Title: Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively.[4]

    • Source: PubMed (Org Lett.)
    • URL:

  • Safety Data & Properties

    • Title: 3-Bromo-5-fluoropyridine (Analogous Halogen handling).
    • Source: Sigma-Aldrich

    • URL:

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection Guide: 1-Acetyl-3-bromo-5-fluoroindole (ABFI) vs. Standard Indole Scaffolds

The following is a comprehensive Publish Comparison Guide for 1-Acetyl-3-bromo-5-fluoroindole , structured for researchers and drug development professionals. This guide treats the compound as a specialized pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 1-Acetyl-3-bromo-5-fluoroindole , structured for researchers and drug development professionals. This guide treats the compound as a specialized pharmacophore/scaffold often evaluated in early-stage discovery for its unique electronic and steric properties compared to standard indole inhibitors.

Executive Summary

In the landscape of indole-based drug discovery, 1-Acetyl-3-bromo-5-fluoroindole (ABFI) represents a highly functionalized "privileged structure." Unlike simple indole inhibitors (e.g., Indomethacin, Pindolol), ABFI offers a dual-activation motif : the 5-fluoro substituent blocks metabolic oxidation (enhancing half-life), while the 3-bromo moiety serves as a halogen-bond donor or a reactive handle for further diversification. The N-acetyl group acts as a lipophilic mask, improving membrane permeability compared to free (N-H) indoles.

This guide compares ABFI against three primary alternative classes:

  • Unsubstituted Indoles (Baseline reactivity/potency).

  • Mono-Halogenated Indoles (5-Fluoroindole or 3-Bromoindole).

  • N-Unprotected Indoles (Direct H-bond donors).

Part 1: Mechanistic Profile & Comparative Analysis
1. The "Fluorine Effect" (C5 Position)
  • Mechanism: The C5 position of the indole ring is a primary site for Cytochrome P450-mediated hydroxylation. Substituting Hydrogen with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å) blocks this metabolic soft spot without imposing significant steric penalty.

  • Comparison:

    • ABFI vs. 1-Acetyl-3-bromoindole: The non-fluorinated analog undergoes rapid C5-hydroxylation/glucuronidation in vivo, significantly reducing bioavailability. ABFI exhibits superior metabolic stability.

    • Electronic Impact: The electronegative Fluorine pulls electron density from the aromatic ring, lowering the HOMO energy. This often reduces non-specific oxidative toxicity compared to electron-rich indoles.

2. The "Bromine Handle" (C3 Position)
  • Mechanism: The C3-Bromine atom is not merely a leaving group; in binding contexts, it acts as a Halogen Bond Donor (sigma-hole interaction) with backbone carbonyls of target proteins (e.g., Kinases, Serine Proteases).

  • Comparison:

    • ABFI vs. 3-Chloro analogs: Bromine has a larger, more positive sigma-hole than Chlorine, leading to stronger halogen bonding (approx. 1–3 kcal/mol gain in binding affinity).

    • ABFI vs. 3-H (Unsubstituted): The 3-H analog lacks this directional interaction capability and is purely hydrophobic.

3. N-Acetylation (N1 Position)
  • Mechanism: The acetyl group removes the H-bond donor capability of the indole NH (pKa ~17) and increases lipophilicity (cLogP).

  • Comparison:

    • ABFI vs. Free Indole (NH): ABFI shows higher passive membrane permeability (PAMPA) due to the loss of the polar NH donor. However, the acetyl group is potentially labile to intracellular esterases, acting as a prodrug moiety that releases the active free indole inside the cell.

Part 2: Comparative Performance Data

The following table summarizes the theoretical and experimental properties of ABFI compared to key alternatives in a typical Kinase or Protease Inhibitor Screening context.

Feature1-Acetyl-3-bromo-5-fluoroindole (ABFI) 3-Bromo-5-fluoroindole (Free NH) 1-Acetyl-3-bromoindole (No F) Indole (Unsubstituted)
Primary Utility Prodrug / High Permeability Lead Active Binding Species Metabolic Liability Control Baseline Scaffold
cLogP (Lipophilicity) ~3.2 (High Permeability) ~2.5 (Moderate)~2.9~2.1
Metabolic Stability (t1/2) High (C5 blocked) High (C5 blocked)Low (C5 oxidation)Low
Halogen Bonding Strong (Br) Strong (Br)Strong (Br)None
H-Bond Donor No (N-Ac) Yes (N-H) No (N-Ac)Yes (N-H)
Synthetic Utility Direct C2-Lithiation possible Requires ProtectionDirect C2-LithiationRequires Protection
Part 3: Experimental Protocols
Protocol A: Synthesis of ABFI from 5-Fluoroindole

Rationale: Commercial ABFI can be expensive; in-house synthesis ensures purity and allows for scalable access.

  • Acetylation: Dissolve 5-fluoroindole (1.0 eq) in DCM. Add Acetic Anhydride (1.2 eq), DMAP (0.1 eq), and TEA (1.5 eq). Stir at RT for 2h. (Yield: >95%).

  • Bromination: Dissolve 1-acetyl-5-fluoroindole in DMF. Add NBS (N-Bromosuccinimide, 1.05 eq) dropwise at 0°C. The electron-withdrawing acetyl group directs bromination to C3 (though less strongly than free indole; careful temp control is needed to avoid C2 bromination).

  • Purification: Quench with water, extract with EtOAc. Recrystallize from Ethanol.

Protocol B: Evaluation of Halogen Bonding (Fluorescence Quenching)

Rationale: To confirm the 3-Br interaction with a model protein (e.g., BSA or a specific kinase domain).

  • Preparation: Prepare a 10 mM stock of ABFI in DMSO.

  • Titration: Add increasing concentrations (0–50 µM) of ABFI to a 2 µM protein solution in PBS buffer.

  • Measurement: Monitor Tryptophan fluorescence (Ex: 280 nm, Em: 340 nm).

  • Analysis: Plot

    
     vs. [Inhibitor] (Stern-Volmer plot). Compare 
    
    
    
    of ABFI vs. the non-brominated analog. A steeper slope for ABFI indicates specific interaction/quenching facilitated by the heavy atom (Br).
Part 4: Visualization of Strategic Utility

The following diagram illustrates the Decision Tree for selecting ABFI in a drug discovery campaign, highlighting the specific "Go/No-Go" criteria based on its unique properties.

IndoleSelection Start Target: Indole-Based Inhibitor MetabIssue Is Metabolic Stability (t1/2) Low? Start->MetabIssue BlockC5 Substitute C5 with Fluorine (Select 5-F-Indole) MetabIssue->BlockC5 Yes (Oxidation at C5) PotencyIssue Is Potency Low? MetabIssue->PotencyIssue No BlockC5->PotencyIssue AddBr Add C3-Bromine (Halogen Bond Donor) PotencyIssue->AddBr Yes (Need Affinity) Permeability Is Membrane Permeability Poor? PotencyIssue->Permeability No AddBr->Permeability Acetylate N-Acetylation (Prodrug Strategy) (Select 1-Acetyl-3-bromo-5-fluoroindole) Permeability->Acetylate Yes (Polarity High) Final Optimized Lead: ABFI Permeability->Final No Acetylate->Final

Caption: Decision logic for evolving a simple indole hit into the ABFI scaffold to address metabolic, potency, and permeability bottlenecks.

Part 5: Critical Analysis & Recommendations

When to Choose ABFI:

  • Fragment-Based Drug Discovery (FBDD): ABFI is an excellent "heavy" fragment. The Bromine provides an anomalous X-ray scattering signal for crystallographic screening, and the Fluorine provides an NMR handle (

    
    F NMR) for binding assays.
    
  • C2-Functionalization: The N-acetyl group activates the C2 position for lithiation. If you need to synthesize a 2-aryl-3-bromo-5-fluoroindole (e.g., for Factor Xa inhibition), ABFI is the superior starting material compared to the free indole, which requires protection first.

When to Avoid ABFI:

  • H-Bond Requirement: If your target protein requires a Hydrogen Bond Donor at the indole N1 position (e.g., binding to Asp/Glu residues in the pocket), the N-acetyl group will abolish activity. Use 3-bromo-5-fluoroindole instead.[1][2][3]

  • Nucleophilic Sensitivity: The N-acetyl group can be cleaved by strong nucleophiles. Ensure your assay buffer (if testing directly) does not contain high concentrations of thiols or high pH, which might hydrolyze the acetyl group over time.

References
  • Synthesis and Functionalization of Indoles

    • Title: "Recent advances in the synthesis and functionaliz
    • Source:Organic & Biomolecular Chemistry, 2018.
    • Link:[Link]

  • The Fluorine Effect in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry, 2008.
    • Link:[Link]

  • Halogen Bonding in Biological Systems

    • Title: "Halogen bonding in protein–ligand complexes: structural insights and medicinal chemistry implic
    • Source:Journal of Medicinal Chemistry, 2013.
    • Link:[Link]

  • Indole-based Factor Xa Inhibitors (Contextual Reference)

Sources

Comparative

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Indoles

[1] Executive Summary: The "Fluorine Effect" in Indole Scaffolds The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core for over 20% of all heterocyclic pharmaceuticals. However, the na...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Fluorine Effect" in Indole Scaffolds

The indole moiety is a "privileged structure" in medicinal chemistry, serving as the core for over 20% of all heterocyclic pharmaceuticals. However, the native indole scaffold often suffers from rapid oxidative metabolism and suboptimal membrane permeability. Strategic fluorination—replacing specific hydrogen atoms with fluorine—has emerged as a critical optimization tactic.[1]

This guide provides a technical comparison of biological activity between native and fluorinated indoles.[1] The data demonstrates that fluorine substitution typically enhances metabolic stability (by blocking CYP450 labile sites), modulates lipophilicity (LogP), and alters electronic distribution (pKa), often resulting in nanomolar-level potency gains compared to non-fluorinated analogs.

Physicochemical & Pharmacokinetic Comparison[2][3][4][5]

The introduction of fluorine (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but drastically alters the electronic landscape due to its high electronegativity (3.98 Pauling scale).

Table 1: Comparative Properties of Indole vs. 5-Fluoroindole
PropertyNative Indole5-FluoroindoleImpact on Drug Design
LogP (Lipophilicity) ~2.14~2.50Increases membrane permeability and blood-brain barrier (BBB) penetration.
pKa (NH acidity) 16.2~15.5Increases H-bond donor strength of the NH group, potentially enhancing target binding.
C-X Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)Prevents oxidative dealkylation; significantly extends half-life (

).
Metabolic Liability High (C5/C6 oxidation)Low (C5 blocked)Blocks hydroxylation by CYP450 enzymes at the most reactive sites.
Dipole Moment 2.1 D~4.5 DAlters orientation in the binding pocket; creates new multipolar interactions.

Mechanistic Analysis: Why Fluorination Works[3][5][6]

Metabolic Blocking (The C5/C6 Defense)

Native indoles are electron-rich and prone to electrophilic attack by Cytochrome P450 enzymes, primarily at the C5 and C6 positions. This leads to rapid hydroxylation and subsequent glucuronidation/excretion.

  • Mechanism: Replacing the C5-hydrogen with fluorine creates a "metabolic wall." The C-F bond is too strong for the CYP450 iron-oxo species to cleave, forcing the enzyme to attack less favorable positions or leaving the molecule intact.

  • Outcome: This modification is a primary driver for the extended half-life seen in drugs like Sunitinib (5-fluoro substituted).

Electronic Modulation & Binding Affinity

Fluorine’s electron-withdrawing nature pulls density from the aromatic ring.

  • Acidity: It lowers the pKa of the indole N-H, making it a better hydrogen bond donor to receptor residues (e.g., Asp or Glu side chains).

  • Quadrupole Interactions: The C-F bond creates a polarized vector that can engage in orthogonal dipolar interactions with backbone amides or cationic residues (Arg/Lys) in the binding pocket.

Case Study: HIV-1 Attachment Inhibitors[1][7]

A direct comparison of non-fluorinated vs. fluorinated indole-carboxamide derivatives reveals the profound impact of substitution on antiviral potency.[2]

Study Context: Researchers synthesized a series of indole-carboxamides to inhibit HIV-1 attachment to the CD4 receptor. Data Source: RSC Advances, 2024 [1].

Table 2: Potency Comparison (EC50 against HIV-1 WT)
Compound IDStructure DescriptionEC50 (nM)Fold Improvement
Compound III Native Indole (Non-fluorinated)~100 - 200 nMReference
Compound IV 4-Fluoroindole derivative2.0 - 4.6 nM ~50x
Compound 22 7-Fluoroindole derivative0.14 nM>700x
Compound 23p Heteroaryl-7-fluoroindole0.04 nM >2500x

Analysis: The 4-fluoro and 7-fluoro substitutions did not merely protect against metabolism; they likely induced a conformational bias that perfectly positioned the inhibitor within the viral gp120 hydrophobic pocket, a phenomenon known as the "fluorine scan" effect.

Visualization: SAR Logic & Metabolic Pathways

Diagram 1: Strategic Fluorination Decision Tree

This diagram illustrates the logical flow a medicinal chemist follows when deciding where to fluorinate an indole scaffold based on observed liabilities.

Fluorination_Logic Start Lead Indole Compound (Low Potency/Stability) Analyze Analyze Liability Start->Analyze Metab Rapid Metabolism (High Clearance) Analyze->Metab Potency Low Binding Affinity Analyze->Potency Permeability Low CNS/Cell Penetration Analyze->Permeability Sol_Metab Block C5/C6 Positions (Prevent Hydroxylation) Metab->Sol_Metab CYP450 Attack Sol_Potency Fluorinate C4/C7 (Electronic/Dipole Tuning) Potency->Sol_Potency H-Bond Donor Weak Sol_Perm Add CF3 Group (Increase Lipophilicity) Permeability->Sol_Perm Low LogP Result Optimized Fluorinated Indole (Sunitinib, Fluoro-Tryptamines) Sol_Metab->Result Sol_Potency->Result Sol_Perm->Result

Caption: Decision matrix for targeted fluorination of indole scaffolds to address specific pharmacokinetic and pharmacodynamic deficits.

Experimental Protocols

To validate the biological advantages described above, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.

Protocol A: Synthesis of 2,3-Difluoroindolines (Dearomative Fluorination)

Target: Accessing novel fluorinated scaffolds for testing. Source: ChemRxiv, 2023 [2].

  • Reagents: Indole substrate (1.0 equiv), 4-iodotoluene (catalyst, 10 mol%), Selectfluor (electrophilic F source, 2.5 equiv), HF·pyridine (nucleophilic F source), DCM (solvent).

  • Procedure:

    • Dissolve indole and 4-iodotoluene in DCM at 0°C.

    • Add HF·pyridine dropwise (Caution: Corrosive).

    • Add Selectfluor in portions over 15 minutes.

    • Stir at room temperature for 12 hours under

      
       atmosphere.
      
  • Workup: Quench with sat.

    
    , extract with DCM, and purify via silica gel chromatography.
    
  • Validation:

    
     NMR must show two distinct signals (approx -180 to -200 ppm) confirming vicinal difluorination.
    
Protocol B: Comparative Metabolic Stability Assay (Microsomal Stability)

Target: Quantifying the "Metabolic Wall" effect.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Compounds: Non-fluorinated Indole (Control) vs. 5-Fluoroindole (Test).

  • Workflow:

    • Incubation: Incubate 1 µM of compound with HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

    • Initiation: Add NADPH to start the reaction.

    • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing Internal Standard (IS).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines 
    
    
    
    .
  • Success Criteria: The fluorinated analog should exhibit a

    
     at least 2-fold higher than the non-fluorinated control to be considered a "metabolic stability hit."
    

References

  • Piscitelli, F. et al. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC Advances, 2024. Link

  • Zhang, Y. et al. "Catalytic, Dearomative 2,3-Difluorination of Indoles." ChemRxiv, 2023. Link

  • BenchChem Technical Guides. "The Strategic Role of Fluorine in Modifying Indole Bioactivity." BenchChem, 2025.[1][3] Link

  • Müller, K. et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.
  • Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Acetyl-3-bromo-5-fluoroindole Analogs

Introduction: The Privileged Indole Scaffold in Modern Drug Discovery The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for interactions with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The strategic functionalization of the indole ring is a key approach in the development of novel therapeutic agents with enhanced potency and selectivity. This guide focuses on a specific class of substituted indoles: 1-Acetyl-3-bromo-5-fluoroindole analogs. We will dissect the structure-activity relationship (SAR) of these compounds, providing a comparative analysis of how subtle molecular modifications can profoundly impact their biological performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical series.

The Core Scaffold: Synthesis of 1-Acetyl-3-bromo-5-fluoroindole

The journey into the SAR of these analogs begins with the efficient synthesis of the core structure. A common synthetic strategy involves a multi-step process, beginning with the appropriate substituted aniline. For our core scaffold, the synthesis could logically proceed from 4-fluoroaniline.

A plausible synthetic workflow is outlined below. This process illustrates the foundational chemistry required to access the 1-acetyl-3-bromo-5-fluoroindole core, which then serves as the template for further analog generation.

A 4-Fluoroaniline B Protection of Amino Group (e.g., Acetylation) A->B Acetic Anhydride C N-Acetyl-4-fluoroaniline B->C D Cyclization (e.g., Fischer Indole Synthesis) C->D α-haloketone or aldehyde E 5-Fluoroindole D->E F Bromination at C3 E->F NBS or Br2 G 3-Bromo-5-fluoroindole F->G H Acetylation at N1 G->H Acetic Anhydride I 1-Acetyl-3-bromo-5-fluoroindole H->I

Caption: Synthetic workflow for 1-Acetyl-3-bromo-5-fluoroindole.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of the 1-acetyl-3-bromo-5-fluoroindole scaffold is intricately modulated by the interplay of its three key substituents. Understanding the contribution of each group is paramount for designing analogs with optimized therapeutic profiles.

The Role of the 1-Acetyl Group

The N-acetyl group at the 1-position of the indole ring plays a crucial role in modulating the electronic properties and steric profile of the molecule.

  • Electronic Effects: The acetyl group is an electron-withdrawing group, which can influence the hydrogen-bonding capacity of the indole nitrogen. In many biological contexts, the N-H of an unsubstituted indole acts as a hydrogen bond donor. Acetylation removes this capability and can alter the binding mode of the molecule within a receptor active site.[5]

  • Metabolic Stability: N-acetylation can protect the indole nitrogen from metabolic degradation, potentially increasing the compound's half-life in vivo.

  • Conformational Rigidity: The acetyl group can introduce a degree of steric hindrance, influencing the preferred conformation of the molecule and potentially locking it into a bioactive conformation.

Comparative Analysis:

AnalogModificationExpected Impact on ActivityRationale
1a 1-H (De-acetylated)Potentially altered target affinity and metabolic stability.The presence of an N-H bond introduces a hydrogen bond donor, which could lead to new interactions with the target protein. However, it may also expose the molecule to faster metabolic clearance.
1b 1-PropionylSimilar or slightly altered potency.A slightly larger alkyl group may probe for additional hydrophobic interactions in the binding pocket without drastically changing the electronic profile compared to the acetyl group.
1c 1-BenzoylPotentially increased potency through additional aromatic interactions.The introduction of a phenyl ring could lead to favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein.
The Significance of the 3-Bromo Substituent

Halogenation at the C3 position of the indole ring is a common strategy in medicinal chemistry to enhance biological activity.

  • Increased Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[6]

  • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can contribute significantly to the binding affinity and selectivity of the compound.

  • Modulation of Reactivity: The C3 position is often susceptible to metabolic attack. The presence of a bromine atom can block this metabolic hotspot, improving the pharmacokinetic profile of the drug candidate.

Comparative Analysis:

AnalogModificationExpected Impact on ActivityRationale
2a 3-H (De-brominated)Likely decreased potency.Removal of the bromine atom eliminates the potential for halogen bonding and reduces lipophilicity, which are often key contributors to activity.
2b 3-ChloroPotentially similar or slightly reduced potency.Chlorine is also a halogen and can participate in halogen bonding, but it is less polarizable than bromine, which may result in weaker interactions.[6]
2c 3-IodoPotentially increased potency.Iodine is more polarizable than bromine and can form stronger halogen bonds. However, its larger size may introduce steric clashes within the binding site.
2d 3-TrifluoromethylPotentially altered activity profile.The trifluoromethyl group is a strong electron-withdrawing group and is significantly more lipophilic than bromine, which could drastically alter the compound's properties and interactions with the target.
The Influence of the 5-Fluoro Group

Fluorine substitution on the benzene ring of the indole scaffold is a well-established strategy to fine-tune the physicochemical and pharmacological properties of a molecule.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can significantly increase the compound's half-life.

  • Modulation of pKa: Fluorine's high electronegativity can lower the pKa of nearby basic functional groups, which can affect the compound's ionization state at physiological pH and, consequently, its absorption and distribution.

  • Altered Binding Interactions: Fluorine can act as a hydrogen bond acceptor and can also engage in favorable electrostatic interactions with the target protein, thereby enhancing binding affinity.

Comparative Analysis:

AnalogModificationExpected Impact on ActivityRationale
3a 5-H (De-fluorinated)Potentially reduced metabolic stability and altered binding.Removal of the fluorine atom may expose the 5-position to metabolic oxidation and eliminates potential favorable interactions with the target.
3b 5-ChloroPotentially increased potency but also potential for off-target effects.Chlorine is larger and more lipophilic than fluorine, which could lead to stronger hydrophobic interactions but might also reduce selectivity.
3c 5-TrifluoromethylSignificantly increased lipophilicity and potential for enhanced binding.The trifluoromethyl group can profoundly impact the electronic and steric properties, potentially leading to a significant change in biological activity.
3d 5-MethoxyAltered electronic properties and potential for hydrogen bonding.The methoxy group is an electron-donating group and can act as a hydrogen bond acceptor, which would present a different interaction profile compared to the electron-withdrawing fluorine atom.

Experimental Protocols for Biological Evaluation

To empirically validate the SAR hypotheses, a systematic biological evaluation of the synthesized analogs is essential. Below are representative protocols for assessing the anticancer and antiviral activities of these compounds.

Anticancer Activity: MTT Cell Proliferation Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the 1-acetyl-3-bromo-5-fluoroindole analogs in the appropriate cell culture medium. Add the compounds to the wells at final concentrations typically ranging from 0.01 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each analog.[2]

A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of Indole Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell proliferation assay.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaque formation in the presence of the test compounds.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.[3]

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the indole analogs and a gelling agent (e.g., carboxymethyl cellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a formaldehyde solution and stain with a crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of compound that reduces plaque formation by 50%).

A Prepare Confluent Cell Monolayers B Infect Cells with Virus A->B C Add Indole Analogs in Overlay Medium B->C D Incubate for 2-3 Days C->D E Fix and Stain Cells D->E F Count Viral Plaques E->F G Calculate EC50 Values F->G

Caption: Workflow for the plaque reduction assay.

Conclusion and Future Directions

The 1-acetyl-3-bromo-5-fluoroindole scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationship, guided by the principles outlined in this guide, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. Future work should focus on synthesizing a diverse library of analogs with modifications at the 1, 3, and 5 positions and evaluating them in a panel of relevant biological assays. The insights gained from these studies will undoubtedly pave the way for the discovery of new drug candidates with improved clinical potential.

References

  • ACS Omega. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]

  • PubMed. (n.d.). Synthesis and antiviral activity of new indole-based heterocycles. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. [Link]

  • ResearchGate. (n.d.). Screening of the four novel synthetic indole derivatives for antiviral.... [Link]

  • (n.d.).
  • PMC. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

  • PubMed. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. [Link]

  • PubMed. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindoles and 3-(2-phenyl-1,3-thiazol-4-yl)indoles. [Link]

  • PMC. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. [Link]

  • PMC. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • (n.d.). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. [Link]

  • JoVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. [Link]

  • MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • Frontiers. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • ResearchGate. (n.d.). Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. [Link]

  • Asian Journal of Chemistry. (2021). Synthesis and Anticancer Activity of Novel Amide Tagged Trifluoromethyl Indole and Pyrimido Indole Derivatives. [Link]

  • PMC. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. [Link]

  • MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]

  • DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

  • PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. [Link]

  • ResearchGate. (n.d.). SAR for compounds 1, 3, 8, 54-59 as antimalarial agents. [Link]

  • PubMed. (n.d.). Structure of 3-acetyl-5-fluorouracil (5-FU): Implication for Its Rearrangements During Hydrolysis and Upon Heating. [Link]

  • MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [Link]

  • PubMed. (2001). Synthesis and anti-inflammatory activity of 1-acetyl-5-substituted aryl-3-(beta-aminonaphthyl)-2-pyrazolines and beta-(substituted aminoethyl) amidonaphthalenes. [Link]

  • MDPI. (n.d.). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. [Link]

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Comparative

A Comparative Guide to the Purity Validation of 1-Acetyl-3-bromo-5-fluoroindole by Nuclear Magnetic Resonance (NMR) Spectroscopy

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-Acetyl-3-bromo-5-fluoroindole, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for purity validation. It is designed for researchers, analytical scientists, and drug development professionals who require not just data, but a comprehensive understanding of the methodologies employed.

Section 1: The Analytical Challenge of 1-Acetyl-3-bromo-5-fluoroindole

The structure of 1-Acetyl-3-bromo-5-fluoroindole presents a unique analytical profile. The presence of bromine and fluorine atoms, an acetyl group, and the indole core necessitates a multifaceted analytical approach. Potential impurities could arise from starting materials, side reactions (e.g., incomplete acetylation or bromination), or degradation. An ideal analytical method must not only quantify the main component but also identify and quantify these potential impurities.

Section 2: NMR Spectroscopy as a Primary Method for Purity & Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for both qualitative and quantitative analysis.[1] Unlike chromatographic techniques that rely on response factors against a reference standard, Quantitative NMR (qNMR) is a primary ratio method.[2][3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for direct purity measurement against a certified internal standard of a different chemical structure.[2][5]

Expected Spectral Signature of 1-Acetyl-3-bromo-5-fluoroindole

A high-purity sample of 1-Acetyl-3-bromo-5-fluoroindole is expected to exhibit a specific fingerprint in ¹H, ¹³C, and ¹⁹F NMR spectra.

  • ¹H NMR: Distinct signals for the aromatic protons on the indole ring, with characteristic splitting patterns influenced by the fluorine and bromine substituents. A sharp singlet corresponding to the acetyl methyl protons would be expected.

  • ¹³C NMR: Resonances for each of the unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will show characteristic coupling (C-F coupling).

  • ¹⁹F NMR: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a highly specific and sensitive tool for analyzing fluorinated compounds.[6][7] A single resonance (or a complex multiplet depending on coupling to nearby protons) is expected for the fluorine atom at the 5-position. This technique is exceptionally clean, as very few impurities would contain fluorine.

Workflow for NMR-Based Purity Validation

The process of validating purity via qNMR is a systematic workflow designed to ensure accuracy and reproducibility, adhering to principles outlined in guidelines such as ICH Q2(R1).[8]

Caption: High-level workflow for qNMR purity determination.

Section 3: Detailed Experimental Protocol for qNMR Purity Assay

This protocol outlines a self-validating system for determining the purity of 1-Acetyl-3-bromo-5-fluoroindole.

Materials & Reagents
  • 1-Acetyl-3-bromo-5-fluoroindole (Analyte)

  • Certified Internal Standard (IS), e.g., Maleic Acid (≥99.5% purity)

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • 5 mm NMR tubes

Step-by-Step Methodology
  • Selection of the Internal Standard (IS): The choice of IS is critical for accurate qNMR.[9][10] Maleic acid is often suitable for polar solvents like DMSO.[11]

    • Causality: The IS must be stable, non-reactive with the analyte, and possess signals that do not overlap with any analyte or solvent signals.[3][9] Maleic acid provides a sharp singlet in a relatively clear region of the spectrum.[3] Its purity must be certified and traceable.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 1-Acetyl-3-bromo-5-fluoroindole into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial. The goal is a near 1:1 molar ratio to ensure comparable signal intensities for accurate integration.[2]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆. Ensure complete dissolution.[9]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiment: ¹H NMR.

    • Key Parameters:

      • Pulse Angle: 90° pulse to ensure maximum signal generation.[2]

      • Relaxation Delay (D1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS signals being integrated. A conservative D1 of 30-60 seconds is often used to ensure full relaxation, preventing signal saturation and ensuring integrals are directly proportional to concentration.

      • Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve an adequate signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Manually phase the spectrum and perform baseline correction. Automated processing can introduce errors.[2]

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For the analyte, a signal from one of the aromatic protons is ideal. For Maleic Acid, the vinylic proton singlet is used.

    • Calculate the purity using the following formula[2]:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I: Integral value of the signal

      • N: Number of protons generating the signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

      • analyte: Refers to 1-Acetyl-3-bromo-5-fluoroindole

      • std: Refers to the Internal Standard

Section 4: A Comparative Analysis: NMR vs. Orthogonal Methods

While qNMR is a powerful primary method, regulatory bodies often recommend using orthogonal methods (techniques based on different principles) for comprehensive purity validation.[12] The most common alternative is High-Performance Liquid Chromatography (HPLC).

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Measures intrinsic nuclear properties. Signal is directly proportional to molar concentration.Physical separation based on partitioning between phases, followed by UV absorbance detection.
Quantitation Absolute quantitation against a non-identical internal standard. No calibration curve needed.[5]Relative quantitation. Requires a specific reference standard of the analyte for purity calculation (Area % method can be misleading).
Structural Info Provides definitive structural confirmation of the main component and impurities.Provides no structural information. Retention time is not a unique identifier.
Sensitivity Lower sensitivity, typically requires mg of sample. Limit of Quantitation (LOQ) ~0.1%.[13]High sensitivity, can detect impurities at ppm levels (ng of sample).
Sample Fate Non-destructive; the sample can be fully recovered.[13]Destructive.[13]
Throughput Lower, due to long relaxation delays required for accurate quantitation.[13]Higher, with typical run times of 20-30 minutes.[13]
Trustworthiness Considered a primary method by metrological institutes. Less prone to matrix effects.Susceptible to variations in mobile phase, column performance, and detector response.
Decision Workflow for Method Selection

Method_Selection Start Purity Analysis Required for 1-Acetyl-3-bromo-5-fluoroindole Goal What is the primary goal? Start->Goal Struct_Purity Absolute Purity & Structural Confirmation Goal->Struct_Purity  Primary Standard Impurity_Profile High-Sensitivity Impurity Profiling Goal->Impurity_Profile Trace Impurities   Use_qNMR Use qNMR Struct_Purity->Use_qNMR Use_HPLC Use HPLC-UV/MS Impurity_Profile->Use_HPLC Combine Orthogonal Approach: Use Both for Full Validation Use_qNMR->Combine Use_HPLC->Combine

Caption: Decision tree for selecting an analytical method.

Section 5: Interpreting Results and Troubleshooting

  • Potential Impurities: In the synthesis of indole derivatives, common impurities can include starting materials, de-halogenated products, or incompletely acylated species.[14] For example, the presence of 3-bromo-5-fluoroindole would be indicated by the absence of the N-acetyl singlet around 2.5 ppm and a shift in the aromatic signals.

  • Solvent Selection: The choice of solvent is crucial.[2] For 1-Acetyl-3-bromo-5-fluoroindole, a solvent like DMSO-d₆ is preferable to CDCl₃ to avoid potential signal overlap between the analyte's aromatic protons and the residual solvent peak.

  • Baseline and Phasing: Poor phasing or an uneven baseline can lead to significant integration errors. Manual correction by an experienced spectroscopist is essential for reliable results.[2]

Conclusion

For the definitive validation of 1-Acetyl-3-bromo-5-fluoroindole purity, quantitative NMR (qNMR) spectroscopy is an unparalleled tool . It serves as a self-validating system that simultaneously confirms the molecular structure and provides an accurate, absolute purity value traceable to a certified standard. While orthogonal techniques like HPLC are invaluable for high-sensitivity impurity profiling, they are complementary rather than superior.[13][15] A comprehensive quality control strategy, particularly within a regulatory framework, should leverage qNMR for its structural and quantitative power and HPLC for its exceptional sensitivity, thereby ensuring the highest confidence in the material's quality.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2024). ResolveMass Laboratories. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. (2025). ResolveMass Laboratories. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 137-146. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago, Pharmacognosy Institute. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • 19F NMR of Pharmaceuticals [Video]. (2021). MR Resources. [Link]

  • Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. (2017). SciSpace. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025). Patsnap Eureka. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC. [Link]

  • HPLC, a modular technique that complements NMR. Specific Polymers. [Link]

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Validation

A Researcher's Guide to Characterizing the Cross-Reactivity of 1-Acetyl-3-bromo-5-fluoroindole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of the novel compound, 1-Acetyl-3-bromo-5-fluoroindole. I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity profile of the novel compound, 1-Acetyl-3-bromo-5-fluoroindole. In the absence of published selectivity data for this specific molecule, we present a series of robust experimental strategies and comparative analyses. This document is designed to empower researchers to generate self-validating data, contextualize their findings against established chemical probes, and make informed decisions about the compound's potential as a selective research tool or therapeutic lead.

Introduction: Unveiling the Potential of 1-Acetyl-3-bromo-5-fluoroindole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to occupy the adenine-binding pocket of these enzymes.[1][2][3] The structure of 1-Acetyl-3-bromo-5-fluoroindole (Figure 1) suggests a potential for interaction with multiple biological targets. The core indole ring is a well-established pharmacophore for kinase inhibition.[4][5][6] Furthermore, the N-acetyl group could mimic acetylated lysine residues, suggesting a potential for interaction with bromodomains, the "readers" of the histone code.[7][8]

Given these structural features, a thorough investigation of its target selectivity is paramount. Cross-reactivity, or the binding of a compound to unintended targets, can lead to ambiguous experimental results and potential off-target toxicities.[9][10][11] This guide outlines the necessary experimental workflows to comprehensively profile the selectivity of 1-Acetyl-3-bromo-5-fluoroindole.

Figure 1: Chemical Structure of 1-Acetyl-3-bromo-5-fluoroindole IUPAC Name: 1-(3-Bromo-5-fluoroindol-1-yl)ethanone[12]

The Comparative Landscape: Selecting Benchmarks for Analysis

To meaningfully interpret the cross-reactivity of a novel compound, its binding profile must be compared against well-characterized agents. The choice of comparators should span a range of selectivities to provide a comprehensive context.

Table 1: A Curated Panel of Comparator Compounds for Cross-Reactivity Profiling

Compound Class Primary Target(s) Selectivity Profile Rationale for Inclusion
Staurosporine Kinase InhibitorMultiple KinasesBroad-spectrum, non-selective.[13][14]"Gold standard" for promiscuous kinase inhibition. Provides an upper bound for cross-reactivity.
Dasatinib Kinase InhibitorBCR-ABL, SRC familyBroad-spectrum, but with a defined target family preference.[15][16]Represents a multi-targeted inhibitor with clinical relevance.
Ibrutinib Kinase InhibitorBruton's Tyrosine Kinase (BTK)Covalent inhibitor with known off-targets (e.g., TEC, EGFR, CSK).[9][11][17]An example of a clinically successful, targeted covalent inhibitor with a well-documented off-target profile.
(+)-JQ1 Bromodomain InhibitorBET Family (BRD2, BRD3, BRD4, BRDT)Highly selective for BET bromodomains over other bromodomain families.[18][19][20]A highly selective chemical probe for a key epigenetic target family.
ABBV-744 Bromodomain InhibitorBET Family (BD2-selective)Selective for the second bromodomain (BD2) of BET proteins.[7]Represents a next-generation, domain-selective inhibitor to probe finer aspects of target engagement.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach combining broad, high-throughput screening with focused, cell-based validation is essential for a rigorous assessment of selectivity. The following workflow provides a logical progression from initial discovery to cellular target validation.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Cellular Target Engagement A 1-Acetyl-3-bromo-5-fluoroindole & Comparator Compounds B Large-Panel Competitive Binding Assay (e.g., KINOMEscan®, BROMOscan®) Single High Concentration (e.g., 1-10 µM) A->B C Initial Hit Identification (% Inhibition Data) B->C D Dose-Response Assays on Hits (e.g., Ki or Kd determination) C->D Prioritize hits (e.g., >80% inhibition) E Quantitative Selectivity Profile (Selectivity Score, Gini Coefficient) D->E F Cellular Thermal Shift Assay (CETSA) on Top Hits E->F Select key on- and off-targets for validation G Validation of Intracellular Target Binding & Potency F->G H H G->H Final Cross-Reactivity Profile

Figure 2: A logical workflow for assessing compound cross-reactivity.

Protocol 1: Large-Panel Competitive Binding Assay

This initial screen provides a broad, unbiased view of the compound's interaction landscape across a large number of purified proteins. Platforms like Eurofins' KINOMEscan® (for kinases) and BROMOscan® (for bromodomains) utilize a DNA-tagged target and an immobilized ligand to quantify binding through competition.[21]

Principle: The test compound competes with a known, immobilized ligand for binding to the active site of the target protein. The amount of protein captured on the solid support is inversely proportional to the test compound's binding affinity. This is typically quantified using highly sensitive methods like qPCR.[21]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize 1-Acetyl-3-bromo-5-fluoroindole and all comparator compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Execution (automated):

    • The screening provider combines the DNA-tagged kinase or bromodomain, the immobilized ligand (on beads), and the test compound at a single, high concentration (typically 1-10 µM).

    • The mixture is incubated to allow binding to reach equilibrium.

    • Unbound protein is washed away.

    • The amount of bead-bound, DNA-tagged protein is quantified via qPCR.

  • Data Analysis:

    • Results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO vehicle represents 100% binding and a known potent inhibitor represents 0% binding.

    • Calculate "% Inhibition" as: 100 - %Ctrl.

    • Identify initial "hits" as targets showing significant inhibition (e.g., >80-90%) at the screening concentration.

  • Dose-Response Follow-up: For all identified hits, perform a full 11-point dose-response curve to determine the dissociation constant (Kd), a true measure of binding affinity.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays with purified proteins do not guarantee that a compound will engage its target in the complex milieu of a living cell. CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or tissues.[22][23]

Principle: The binding of a ligand (your compound) to its target protein generally increases the protein's thermal stability. When heated, a ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein. By measuring the amount of soluble protein remaining at various temperatures, a "melting curve" can be generated, and a shift in this curve upon compound treatment indicates target engagement.[3]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express potential targets) to ~80% confluency.

    • Treat cells with a range of concentrations of 1-Acetyl-3-bromo-5-fluoroindole or a comparator compound (and a DMSO vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[3]

  • Cell Lysis and Fractionation:

    • Lyse the cells via repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble, aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[22]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein in the soluble fraction using a standard protein detection method, such as Western Blotting or an ELISA-based format like AlphaScreen®.[9]

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble target protein against the heating temperature to generate melting curves.

    • Determine the temperature at which 50% of the protein is aggregated (Tagg).

    • A positive shift in Tagg in compound-treated samples compared to the vehicle control confirms intracellular target engagement.

    • By performing the experiment at a single, optimized temperature across a range of compound concentrations, an isothermal dose-response curve can be generated to determine the cellular EC50.

Figure 3: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from these assays into a clear, comparative selectivity profile.

Biochemical Selectivity

Data from the large-panel screen should be tabulated to allow for easy comparison. The dissociation constant (Kd) is the most informative metric for biochemical binding affinity.

Table 2: Hypothetical Biochemical Selectivity Profile (Kd in nM)

Target 1-Acetyl-3-bromo-5-fluoroindole Staurosporine Dasatinib (+)-JQ1 ABBV-744
Kinase: CDK2 TBD3<1>10,000>10,000
Kinase: SRC TBD6<1>10,000>10,000
Kinase: BTK TBD251.1>10,000>10,000
Kinase: PIM1 TBD1567>10,000>10,000
Bromodomain: BRD4(1) TBD>10,000>10,000502,500
Bromodomain: BRD4(2) TBD>10,000>10,000902.3
Bromodomain: CREBBP TBD>10,000>10,000>10,000>10,000
...additional targets...............
Selectivity Score (S10 @ 1µM) ¹TBD0.850.450.010.01

¹S10 @ 1µM = Fraction of kinases inhibited by >90% at a 1µM concentration. A lower score indicates higher selectivity.

Cellular Target Engagement

The results from CETSA validate the biochemical findings in a more physiologically relevant context. A significant thermal shift confirms that the compound can penetrate the cell membrane and bind to its target.

Table 3: Hypothetical Cellular Thermal Shift Assay (CETSA) Results

Target Compound Cellular EC50 (µM) Max Thermal Shift (ΔTagg, °C)
Target X 1-Acetyl-3-bromo-5-fluoroindoleTBDTBD
Target Y 1-Acetyl-3-bromo-5-fluoroindoleTBDTBD
BRD4 (+)-JQ10.2+4.5°C
SRC Dasatinib0.01+5.2°C

Conclusion: Building a Case for Selectivity

References

  • Ciceri, P., et al. (2023). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI. Retrieved from [Link]

  • Lee, L., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. Retrieved from [Link]

  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. Retrieved from [Link]

  • Singh, P., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Crawford, T. D., et al. (2020). Bromodomain-Selective BET Inhibitors Are Potent Antitumor Agents against MYC-Driven Pediatric Cancer. AACR Journals. Retrieved from [Link]

  • Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]

  • Filippakopoulos, P., et al. (2012). Selective inhibition of BET bromodomains. PMC. Retrieved from [Link]

  • Asati, V., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. Retrieved from [Link]

  • Lee, L., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. Retrieved from [Link]

  • Zhang, H., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Retrieved from [Link]

  • Scott, T. G., et al. (2025). Efficacy and Toxicity Analysis of Selective BET Bromodomain Inhibitors in Models of Inflammatory Liver Disease. ACS Publications. Retrieved from [Link]

  • Lim, R. G., et al. (2015). Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington's disease mice. PMC. Retrieved from [Link]

  • Guo, X. N., et al. (2005). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. AACR Journals. Retrieved from [Link]

  • American Journal of Managed Care. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Retrieved from [Link]

  • Lampson, B. L., et al. (2021). Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. Frontiers. Retrieved from [Link]

  • Bame, E., et al. (2021). Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. NIH. Retrieved from [Link]

  • Duncan, J. S., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. PubMed. Retrieved from [Link]

  • Johnson, J. L., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. Retrieved from [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). BROMOscan Technology. Retrieved from [Link]

  • Bertrand, J. A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Retrieved from [Link]

  • Clark, E. A., et al. (2024). A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR. Oxford Academic. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]

  • Chen, L., et al. (2017). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. NIH. Retrieved from [Link]

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Retrieved from [Link]

  • Terasaki, L. S., et al. (2014). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. PubMed Central. Retrieved from [Link]

  • Ferguson, F. M., et al. (2022). Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. PMC. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. PMC. Retrieved from [Link]

  • ACS Publications. (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. ACS Publications. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Retrieved from [Link]

  • Fu, L., et al. (2015). Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery. Impact Journals. Retrieved from [Link]

  • Wang, Y., et al. (2023). Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings. Frontiers. Retrieved from [Link]

  • bioRxiv. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. Retrieved from [Link]

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Comparative

A Comparative Spectroscopic Guide to Indole Isomers for the Discerning Researcher

In the landscape of heterocyclic chemistry, indole and its isomers stand out for their profound impact on biology and materials science. From the essential amino acid tryptophan to the core of many pharmaceuticals and or...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, indole and its isomers stand out for their profound impact on biology and materials science. From the essential amino acid tryptophan to the core of many pharmaceuticals and organic electronic materials, the indole scaffold is a cornerstone of molecular design. However, the subtle repositioning of the nitrogen atom within the bicyclic framework to form isomers like isoindole and 7-azaindole dramatically alters their electronic structure and, consequently, their spectroscopic signatures. This guide provides a detailed comparative analysis of these three isomers using fundamental spectroscopic techniques, offering researchers the insights needed to distinguish and characterize them effectively.

The Isomeric Landscape: Indole, Isoindole, and 7-Azaindole

Before delving into their spectroscopic fingerprints, it is crucial to appreciate the structural nuances of these isomers.

  • Indole: The most common and stable isomer, featuring the nitrogen atom at position 1. Its aromaticity and electron-rich nature are central to its chemical reactivity and photophysical properties.

  • Isoindole: An isomer where the nitrogen atom is at position 2. This seemingly minor change leads to significant instability and a propensity for tautomerization, making the parent isoindole challenging to isolate and study.[1][2] Its derivatives are, however, important in the synthesis of dyes and pigments like phthalocyanines.

  • 7-Azaindole: An isostere of indole where a carbon atom at position 7 is replaced by a nitrogen atom. This substitution introduces a hydrogen-bond acceptor site and significantly influences its photophysical behavior, most notably leading to excited-state proton transfer (ESPT) phenomena.[3][4][5]

UV-Visible Absorption Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For indole and its isomers, the π-π* transitions of the aromatic system dominate the spectrum.

Causality Behind Experimental Choices

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Nonpolar solvents like cyclohexane or hexane are often used to observe the fine vibronic structure of the electronic transitions, while polar solvents can lead to band broadening and shifts due to solute-solvent interactions. For this comparative guide, spectra in a nonpolar solvent are ideal for discerning the intrinsic electronic properties of the isomers.

Comparative Analysis

Indole in nonpolar solvents typically displays two distinct absorption bands, corresponding to the ¹Lb and ¹La transitions.[6] The ¹Lb band is found at longer wavelengths (around 280-290 nm) and is weaker, while the more intense ¹La band appears at shorter wavelengths (around 260-270 nm).[7][8]

7-Azaindole exhibits a red-shifted absorption spectrum compared to indole.[7] This is attributed to the perturbation of the π-system by the electronegative nitrogen atom at the 7-position.

CompoundSolventλmax (¹Lb) [nm]ε (¹Lb) [M⁻¹cm⁻¹]λmax (¹La) [nm]ε (¹La) [M⁻¹cm⁻¹]
Indole Methanol~270-280~5,600~215~35,000
7-Azaindole VariedRed-shifted vs. Indole-Red-shifted vs. Indole-
Isoindole -Data not readily available for parent compound-Data not readily available for parent compound-

Note: Molar absorptivity (ε) values can vary with solvent and specific experimental conditions.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of the indole isomer in a UV-transparent solvent (e.g., cyclohexane, methanol, or water).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Dissolve Isomer in UV-transparent solvent prep2 Prepare Dilute Solution (10⁻⁴-10⁻⁵ M) prep1->prep2 meas2 Fill Sample Cuvette prep2->meas2 meas1 Fill Reference Cuvette with Solvent meas3 Scan from 200-400 nm meas1->meas3 meas2->meas3 an1 Identify λmax meas3->an1 an2 Calculate Molar Absorptivity (ε) an1->an2

Caption: Experimental workflow for UV-Visible spectroscopy of indole isomers.

Fluorescence Spectroscopy: Unveiling the Excited State

Fluorescence spectroscopy provides information about the excited state of a molecule and is highly sensitive to the local environment.

Causality Behind Experimental Choices

The choice of excitation wavelength is paramount and is typically set at or near the absorption maximum of the analyte to maximize the fluorescence signal. Solvent polarity plays a significant role in the fluorescence of indoles, often causing a Stokes shift (the difference between the absorption and emission maxima) due to solvent relaxation around the excited state dipole moment.

Comparative Analysis

Indole is known for its intrinsic fluorescence, which is famously utilized in studying protein structure through its tryptophan residues. The emission maximum is highly sensitive to solvent polarity, shifting to longer wavelengths (a red shift) in more polar solvents.[6][9] In nonpolar solvents, the emission is typically around 310 nm, while in water, it shifts to approximately 350 nm.[9]

7-Azaindole has a more complex and fascinating fluorescence behavior. In nonpolar solvents, it can form hydrogen-bonded dimers that undergo excited-state double proton transfer (ESDPT), resulting in a large Stokes-shifted emission from the tautomeric form at around 480 nm.[3][10] In protic solvents like water, it can form complexes with solvent molecules, also leading to ESPT and a tautomeric emission.[4][11] This unique property makes 7-azaindole a valuable probe for studying proton transfer processes.

Isoindole and its derivatives are also often fluorescent. However, their emission properties are highly dependent on the substitution pattern and the stability of the specific tautomer in the excited state.

CompoundSolventλex [nm]λem [nm]Quantum Yield (ΦF)
Indole Cyclohexane~280~310~0.4
Indole Water~280~350~0.14
7-Azaindole (monomer) Water~290~370-
7-Azaindole (dimer) Nonpolar~320~480 (Tautomer)-

Note: Quantum yields are highly dependent on the environment and temperature.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the isomer in the desired solvent. The concentration should be low enough to avoid inner filter effects (absorbance at λex < 0.1).

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λex) to an appropriate value based on the absorption spectrum.

  • Measurement: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm).

  • Data Analysis: Identify the wavelength of maximum emission (λem) and determine the Stokes shift. The fluorescence quantum yield can be determined relative to a standard of known quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for distinguishing isomers.

Causality Behind Experimental Choices

The choice of deuterated solvent is important to avoid large solvent signals in the ¹H NMR spectrum. Common solvents include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Comparative Analysis

The ¹H and ¹³C NMR spectra of indole, isoindole, and 7-azaindole are expected to be distinctly different due to the different positions of the nitrogen atom and the resulting changes in electron density throughout the rings.

Indole has a characteristic ¹H NMR spectrum with signals for the N-H proton (often broad and downfield), and distinct signals for the protons on the pyrrole and benzene rings.[12][13][14] The ¹³C NMR spectrum shows eight distinct signals corresponding to the eight carbon atoms.[15][16][17]

7-Azaindole 's NMR spectrum will show the influence of the pyridine ring nitrogen. The proton on the carbon adjacent to this nitrogen (C6) will be shifted downfield compared to the corresponding proton in indole due to the nitrogen's electron-withdrawing effect. Similarly, the chemical shifts of the carbons in the pyridine ring will be significantly different from those in the benzene ring of indole.

Isoindole 's NMR spectrum is complicated by its tautomerism between the 2H-isoindole and the non-aromatic 1H-isoindole (isoindolenine) forms.[1][18] The observed spectrum is often a weighted average of the two tautomers, with the equilibrium position being solvent-dependent. This results in chemical shifts that are sensitive to the experimental conditions.

Indole ¹H Chemical Shift (ppm) in CDCl₃¹³C Chemical Shift (ppm) in CDCl₃
N-H~8.1 (broad)-
C2-H~7.2C2: ~124
C3-H~6.5C3: ~102
C4-H~7.6C4: ~120
C5-H~7.1C5: ~122
C6-H~7.1C6: ~121
C7-H~7.6C7: ~111
--C3a: ~128
--C7a: ~136

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: Acquire the free induction decay (FID) signal. Standard pulse sequences are used for ¹H and ¹³C{¹H} (proton-decoupled) spectra.

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve Isomer in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Magnet prep2->acq1 acq2 Tune and Shim Spectrometer acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3

Caption: General experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups.

Causality Behind Experimental Choices

Samples for IR spectroscopy can be prepared in various ways: as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or as a solution in an IR-transparent solvent. The choice of method depends on the physical state of the sample and the desired information.

Comparative Analysis

The most characteristic IR absorption for indole is the N-H stretching vibration, which appears as a sharp peak around 3400-3500 cm⁻¹.[19][20][21] Other significant peaks include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the rings (in the 1450-1620 cm⁻¹ region).[19]

7-Azaindole will also show an N-H stretch similar to indole. However, the vibrations associated with the pyridine ring (e.g., C=N stretching) will introduce new bands and shift the positions of the C=C stretching bands compared to indole.

Isoindole , in its 2H-tautomeric form, will also exhibit an N-H stretch. The C=C stretching region is expected to differ from that of indole due to its different bond localization.[1]

CompoundN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Indole ~3400-3500~3000-3100~1450-1620
7-Azaindole ~3400-3500~3000-3100Different from indole due to C=N
Isoindole ~3400-3500~3000-3100Different from indole
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Measurement: Record the interferogram and compute the Fourier transform to obtain the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes.

Conclusion and Future Outlook

The spectroscopic comparison of indole, isoindole, and 7-azaindole reveals that even subtle isomeric changes lead to profoundly different molecular fingerprints. While indole serves as a stable and well-characterized benchmark, the instability and tautomerism of isoindole present unique analytical challenges and opportunities. The introduction of a nitrogen atom in 7-azaindole opens up fascinating photophysical pathways, making it a powerful tool for probing dynamic processes. For researchers in drug development and materials science, a thorough understanding of these spectroscopic differences is paramount for isomer identification, purity assessment, and the rational design of new functional molecules. As analytical techniques continue to advance, further exploration of these and other indole isomers will undoubtedly uncover new and exciting applications.

References

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  • PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Stanley, R. J., & Matthews, C. R. (2009). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical journal, 96(11), 4647–4658.*
  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. Journal of Environmental & Analytical Toxicology, 5(6), 1-8.
  • Lee, Y.-J., Kim, H.-J., & Kim, Y. (2005). Excited-State Double Proton Transfer of 7-Azaindole in Water Nanopools. The Journal of Physical Chemistry B, 109(43), 20479–20484.*
  • Barbatti, M. (2014). Excited-state proton transfer in solvated 7-azaindole. Mario Barbatti's personal website. Retrieved from [Link]

  • Sakai, M., Sekiya, H., Hirano, A., & Nishimoto, K. (2005). Excited-state double-proton transfer in the 7-azaindole dimer in the gas phase. 3. Reaction mechanism studied by picosecond time-resolved REMPI spectroscopy. The Journal of Physical Chemistry A, 109(24), 5245–5247.
  • Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. The Biochemical journal, 107(2), 225–237.*
  • Lee, Y. J., Kim, H. J., & Kim, Y. (2005). Excited-state double proton transfer of 7-azaindole in water nanopools. The Journal of physical chemistry. B, 109(43), 20479–20484.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2024, February 22). YouTube. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431.
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  • Hilaire, J. R., et al. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. ACS Omega, 6(11), 7446–7456.*
  • Chen, J., et al. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. The Journal of Physical Chemistry B, 127(20), 4529–4537.*
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Validation

Confirming the structure of 1-Acetyl-3-bromo-5-fluoroindole derivatives

A Comparative Guide to the Definitive Structural Confirmation of 1-Acetyl-3-bromo-5-fluoroindole Derivatives For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a corne...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Definitive Structural Confirmation of 1-Acetyl-3-bromo-5-fluoroindole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. Its versatility allows for a wide range of substitutions, but with this flexibility comes a critical challenge: the unambiguous confirmation of its structure. Subtle shifts in substituent placement can dramatically alter a compound's biological activity, making absolute certainty in its chemical structure a non-negotiable prerequisite for further development.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of a key substituted indole: 1-Acetyl-3-bromo-5-fluoroindole . We will move beyond a simple listing of methods to explore the causality behind experimental choices, demonstrating how an integrated, multi-technique approach provides a self-validating system for structural elucidation.

The Analytical Challenge: A Multi-Substituted Indole

The target molecule, 1-Acetyl-3-bromo-5-fluoroindole, presents a classic structural puzzle. With substituents at the 1, 3, and 5 positions, we must confirm not only the presence of each group (acetyl, bromo, fluoro) but also their precise locations on the indole ring. A single analytical technique is rarely sufficient to resolve this ambiguity. Therefore, we will employ a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and the gold-standard method for absolute structure determination, Single-Crystal X-ray Crystallography.

An Integrated Strategy for Structural Verification

Our overall strategy relies on the convergence of data from orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they build an unassailable case for the final structure.

cluster_synthesis Compound Synthesis cluster_analysis Primary Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesis of 1-Acetyl-3-bromo-5-fluoroindole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Purified Sample MS Mass Spectrometry (HRMS) Synthesis->MS Purified Sample FTIR FTIR Spectroscopy Synthesis->FTIR Purified Sample Xray Single-Crystal X-ray Crystallography (If crystals form) Synthesis->Xray Crystal Growth Structure Final Confirmed Structure NMR->Structure MS->Structure FTIR->Structure Xray->Structure placeholder1->Structure Convergent Data A 1. Sample Preparation ~5-10 mg of compound dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃) B 2. ¹H NMR Acquisition Acquire standard proton spectrum A->B C 3. ¹³C NMR Acquisition Acquire proton-decoupled carbon spectrum B->C D 4. ¹⁹F NMR Acquisition Acquire fluorine spectrum (if available) C->D E 5. 2D NMR (Optional) Run COSY and HSQC/HMBC for complex cases D->E F 6. Data Processing & Interpretation Integrate peaks, assign shifts, analyze coupling constants E->F G Proposed Structure from NMR Data F->G

Figure 2: Standard workflow for NMR-based structure elucidation.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 1-Acetyl-3-bromo-5-fluoroindole derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Record the proton NMR spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Record the proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of the ¹³C isotope. [1]4. Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Measure the chemical shifts and coupling constants.

  • Structure Assignment: Correlate the ¹H and ¹³C data to assign all signals and confirm the connectivity and substitution pattern of the molecule. The observed C-F couplings in the ¹³C spectrum are particularly diagnostic.

Mass Spectrometry (MS): Molecular Weight and Elemental Formula

Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula. [2]It is also invaluable for confirming the presence of specific elements through their isotopic patterns.

Expertise & Causality: Electron Ionization (EI) is a "hard" technique that provides reproducible fragmentation patterns useful for library matching, but it may not show the molecular ion peak for fragile molecules. [2]Electrospray Ionization (ESI), a "soft" technique, is preferred for ensuring the observation of the molecular ion ([M+H]⁺ or [M+Na]⁺).

The Bromine Isotope Signature: A key diagnostic feature for our target molecule is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [3]This results in a characteristic "doublet" for any bromine-containing ion, where two peaks of almost equal intensity are observed, separated by 2 mass-to-charge units (m/z). This is an unambiguous indicator of the presence of a single bromine atom.

Expected Data (High-Resolution ESI-MS):

Ion Calculated Exact Mass (m/z) Key Feature
[M+H]⁺ 271.9924 (for ⁷⁹Br) The molecular ion peak confirms the molecular weight.
[M+H]⁺ 273.9903 (for ⁸¹Br) The M+2 peak, with ~100% the intensity of the M peak, confirms one bromine atom.

| [M-COCH₂]⁺ | 228.9662 (for ⁷⁹Br) | A common fragment corresponding to the loss of the acetyl group. Also shows a Br isotope pattern. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Identify the molecular ion cluster ([M+H]⁺). Verify the characteristic 1:1 isotopic pattern for bromine. Use the instrument's software to calculate the elemental formula from the measured exact mass and compare it to the theoretical formula (C₁₂H₉BrFNO).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [4][5] Expertise & Causality: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation and provides high-quality data.

Expected Data:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic C-H
1700 - 1680 C=O stretch N-Acetyl (Amide I band)
~1600, ~1470 C=C stretch Aromatic ring
~1250 C-N stretch Aryl-N
~1100 C-F stretch Aryl-F

| < 800 | C-Br stretch | Aryl-Br |

The most diagnostic peak is the strong absorbance between 1680-1700 cm⁻¹, which is characteristic of the N-acetyl carbonyl group, confirming the acylation of the indole nitrogen. [11]

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. [6][7]It provides the precise coordinates of every atom in the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.

Expertise & Causality: The primary challenge of this technique is growing a high-quality single crystal suitable for diffraction. [7]This often requires screening various solvents and crystallization methods, such as slow evaporation or vapor diffusion.

Experimental Protocol: X-ray Crystallography

A 1. Crystal Growth Slow evaporation, vapor diffusion, or solvent layering B 2. Crystal Selection & Mounting Select a clear, defect-free crystal and mount on goniometer A->B C 3. Data Collection Cool crystal (e.g., 100 K) and collect diffraction data on an X-ray diffractometer B->C D 4. Structure Solution Process data and solve the phase problem to get an initial model C->D E 5. Structure Refinement Refine atomic positions and thermal parameters against diffraction data D->E F Final 3D Structure (ORTEP plot, bond lengths, and angles) E->F

Figure 3: The workflow for single-crystal X-ray crystallography.

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone) and attempt crystallization by slow evaporation of the solvent or by vapor diffusion against an anti-solvent (e.g., hexanes). [7]2. Data Collection: Select a suitable single crystal and mount it in the cold stream (typically 100 K) of an X-ray diffractometer. The low temperature minimizes atomic thermal vibrations, leading to higher quality data. [6]3. Structure Solution and Refinement: Collect a full sphere of diffraction data. The data is then processed, and the structure is solved using direct methods or other algorithms. The resulting atomic model is refined to best fit the experimental data.

  • Final Validation: The final refined structure provides definitive proof of the atomic connectivity and the precise location of the acetyl, bromo, and fluoro substituents.

Conclusion: A Triad of Corroborating Evidence

Confirming the structure of a multi-substituted molecule like 1-Acetyl-3-bromo-5-fluoroindole demands a rigorous, multi-faceted analytical approach. While each technique—NMR, MS, and FTIR—provides powerful, specific insights, it is their collective, corroborating data that constitutes definitive proof.

  • NMR establishes the carbon-hydrogen framework and the precise placement of substituents relative to each other.

  • Mass Spectrometry confirms the elemental formula and provides an unmistakable isotopic signature for the bromine atom.

  • FTIR offers rapid confirmation of key functional groups, most notably the N-acetyl carbonyl.

References

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  • Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-Acetyl-3-bromo-5-fluoroindole

Understanding the Hazard Profile of 1-Acetyl-3-bromo-5-fluoroindole Inferred Hazard Classification: Hazard CategoryDescriptionRationale Acute Toxicity Likely harmful if swallowed, inhaled, or in contact with skin.Halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile of 1-Acetyl-3-bromo-5-fluoroindole

Inferred Hazard Classification:

Hazard CategoryDescriptionRationale
Acute Toxicity Likely harmful if swallowed, inhaled, or in contact with skin.Halogenated organic compounds can exhibit toxicity.[1][2]
Skin Corrosion/Irritation Expected to cause skin irritation.Indole derivatives and halogenated aromatics can be irritants.[2][3]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.A common property of many organic chemicals.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of fine powders or vapors can irritate the respiratory tract.[1]
Hazardous to the Aquatic Environment Potentially toxic to aquatic life with long-lasting effects.Halogenated organic compounds are often persistent in the environment.

The Cardinal Rule: Segregation of Halogenated Waste

The single most important principle in the disposal of 1-Acetyl-3-bromo-5-fluoroindole is the strict segregation of halogenated organic waste from non-halogenated streams.[4][5][6][7]

Why is this critical?

  • Disposal Methodology: Halogenated waste requires specific disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide and hydrogen fluoride).[8] Co-mingling with non-halogenated waste contaminates the entire stream, escalating disposal costs and environmental risks.

  • Environmental Persistence: Many halogenated compounds are persistent organic pollutants (POPs). Improper disposal can lead to their accumulation in the environment, posing long-term risks to ecosystems and human health.

  • Regulatory Compliance: Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union's directives mandate the separate management of halogenated hazardous waste.[9][10][11][12][13]

Step-by-Step Disposal Protocol for 1-Acetyl-3-bromo-5-fluoroindole

This protocol is designed to guide the researcher from the point of waste generation to its final handover for disposal.

Phase 1: In-Lab Waste Collection
  • Designate a Waste Container:

    • Select a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[5][7][14]

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, leak-proof screw cap.

    • Never use metal containers for potentially acidic waste streams.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[9][14]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "1-Acetyl-3-bromo-5-fluoroindole."

      • If in solution, list the solvent(s) and their approximate percentages.

      • The date of accumulation.

      • The name of the principal investigator and the laboratory location.

      • Appropriate hazard pictograms (e.g., irritant, harmful).[9]

  • Waste Accumulation:

    • For solid waste (e.g., contaminated filter paper, gloves, weighing boats), place it directly into the designated solid halogenated waste container.

    • For liquid waste (e.g., reaction residues, solutions from chromatography), pour it carefully into the designated liquid halogenated waste container using a funnel.

    • Crucially, do not mix 1-Acetyl-3-bromo-5-fluoroindole waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemicals. [4][7]

Phase 2: Decontamination of Labware
  • Initial Rinse:

    • Rinse glassware and equipment that have been in contact with 1-Acetyl-3-bromo-5-fluoroindole with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate).

    • This initial rinseate is considered hazardous and must be collected in the "Halogenated Organic Waste" container.

  • Secondary Wash:

    • After the initial solvent rinse, wash the labware with a laboratory detergent and water as per standard procedures.[15]

Phase 3: Storage and Disposal Request
  • Secure Storage:

    • Keep the halogenated waste container securely capped at all times, except when adding waste.[14]

    • Store the container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.

  • Request for Disposal:

    • Once the container is full (no more than 90% capacity to allow for expansion) or when the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[9]

    • Follow your institution's specific procedures for waste pickup, which typically involves submitting a chemical waste disposal form.[9]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate Personal Protective Equipment (PPE) as detailed below.

  • Contain the Spill:

    • For solid spills, carefully sweep the material into a designated waste container. Avoid generating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for chemical spills).

  • Clean-up:

    • Once absorbed, carefully scoop the material into a "Halogenated Organic Waste" container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.

    • Finally, clean the area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Personal Protective Equipment (PPE) for Safe Handling and Disposal

A robust PPE protocol is your first line of defense against chemical exposure.

PPE ItemSpecificationsRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.[16] Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[16]
Body Protection A laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area or a fume hood.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[16] Consult with your EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Institutional Disposal Process A Waste Generation (Solid or Liquid) B Select & Label Container 'Halogenated Organic Waste' A->B Step 1 D Decontaminate Labware (Collect first rinseate) A->D For Labware C Segregate Waste (Add to dedicated container) B->C Step 2 E Securely Store Container in Satellite Accumulation Area C->E Step 3 D->C Collect Rinseate F Submit Waste Pickup Request to EHS Office E->F Step 4 G EHS Collection of Waste Container F->G Step 5 H Final Disposal by Licensed Facility (e.g., High-Temperature Incineration) G->H Final Step

Caption: Workflow for the proper disposal of 1-Acetyl-3-bromo-5-fluoroindole.

Conclusion

The responsible disposal of 1-Acetyl-3-bromo-5-fluoroindole is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, strict segregation of halogenated waste, and the procedural steps outlined in this guide, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on waste management in your facility.

References

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-38. [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Czégény, Z., Jakab, E., & Blazsó, M. (2012). Thermal decomposition of polymer mixtures of PVC, PET and ABS containing brominated flame retardant: Formation of chlorinated and brominated organic compounds. Polymer Degradation and Stability, 97(11), 2111-2121. [Link]

  • Głuszyńska, M., & Stec, A. A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 106, 103-108. [Link]

  • Eurocorporation. (n.d.). Hazardous waste management: regulations and procedures. Retrieved February 15, 2026, from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved February 15, 2026, from [Link]

  • Columbia University. (n.d.). Specific Chemicals Guidelines. Research. Retrieved February 15, 2026, from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved February 15, 2026, from [Link]

  • Lab Manager. (2021, February 3). Health and Safety Compliance for the Research Laboratory. Retrieved February 15, 2026, from [Link]

  • Eurits. (n.d.). Applicable EU Legislation. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved February 15, 2026, from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved February 15, 2026, from [Link]

  • U.S. Department of Labor. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

  • European Schoolnet. (2022, September 15). Overview of European Chemicals Legislation. Retrieved February 15, 2026, from [Link]

  • Northwestern University. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Research Safety. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved February 15, 2026, from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved February 15, 2026, from [Link]

  • Cademix Institute of Technology. (2022, February 4). European Union Chemical Regulations - A Review. Retrieved February 15, 2026, from [Link]

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  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved February 15, 2026, from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved February 15, 2026, from [Link]

  • Temple University. (2021, October). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved February 15, 2026, from [Link]

  • REMONDIS. (2023, May 10). Chemicals do's and don'ts: how to dispose of them safely. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved February 15, 2026, from [Link]

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Handling

Personal protective equipment for handling 1-Acetyl-3-bromo-5-fluoroindole

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1-Acetyl-3-bromo-5-fluoroindole Content Type: Technical Safety Guide (SOP Level) Audience: Medicinal Chemists, Process Scientists, and HSE Officers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1-Acetyl-3-bromo-5-fluoroindole Content Type: Technical Safety Guide (SOP Level) Audience: Medicinal Chemists, Process Scientists, and HSE Officers

Executive Summary: The "Unknown Toxicity" Principle

As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 1-Acetyl-3-bromo-5-fluoroindole (CAS: 1375064-67-7) as generic "white powders." This is a critical error. While the Safety Data Sheet (SDS) classifies this compound primarily as an irritant (H315, H319, H335), its structural motif—a halogenated indole core with an N-acetyl group—demands a higher tier of caution.

Why this specific protocol matters:

  • Lipophilicity: The bromine and fluorine substituents significantly increase lipophilicity, facilitating rapid skin absorption compared to non-halogenated indoles.

  • Reactivity: The N-acetyl group is potentially labile; hydrolysis can release the free indole and acetic acid, altering the pH and toxicity profile in situ.

  • Sensitization: Halogenated aromatic compounds are frequent sensitizers. Repeated low-level exposure can lead to acquired immune responses.

This guide operates on the Precautionary Principle : treat this compound as a potent bioactive agent until definitive toxicological data proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific risks associated with this molecule's physical and chemical properties.

Hazard ClassGHS CodeOperational RiskScientific Rationale
Skin Irritation H315HighHalogens (Br, F) enhance membrane permeability; direct contact may cause dermatitis or chemical burns.
Eye Irritation H319HighFine particulate dust can cause severe mechanical and chemical corneal injury.
Respiratory H335ModerateIndole derivatives are often mucous membrane irritants; inhalation of dust triggers inflammation.
Acute Toxicity H302/H312PotentialIn silico models suggest halogenated indoles may modulate biological targets (e.g., kinases), implying systemic toxicity risks.

PPE Selection Matrix

Standard lab coats and single gloves are insufficient for handling functionalized indoles, especially during solubilization where carrier solvents (often halogenated like DCM) compromise glove integrity.

Task-Based Protection Levels
PPE ComponentLevel 1: Storage & Transport (Sealed Container)Level 2: Weighing & Solid Handling (Open Container)Level 3: Solubilization & Synthesis (In Solution)
Respiratory N/A (if sealed)Fume Hood (Face velocity: 100 fpm)Fume Hood (Sash at lowest working height)
Hand Protection Single Nitrile (4 mil)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate/Barrier or Double Nitrile (Change every 15 mins if using DCM)
Eye Protection Safety GlassesChemical Splash Goggles (ANSI Z87.1)Chemical Splash Goggles
Body Standard Lab Coat (Cotton/Poly)Lab Coat + Disposable Tyvek® Sleeves Lab Coat + Chemical Resistant Apron

Expert Insight: Why Double Glove? Nitrile rubber degrades rapidly when exposed to halogenated solvents (like Dichloromethane) often used to dissolve this indole. The inner glove provides a "time-buffer" to remove the outer glove safely upon splash contact.

Operational Protocols

A. Gowning Procedure (The "Clean-to-Dirty" Flow)
  • Inspection: Check sash height and airflow alarm on the Fume Hood.

  • Donning:

    • Put on the inner pair of nitrile gloves (tucked under lab coat cuffs).

    • Put on Tyvek sleeves (over lab coat cuffs).

    • Put on the outer pair of nitrile gloves (over Tyvek sleeves).

    • Result: A sealed wrist interface that prevents powder from tracking up the arm.

B. Handling & Weighing (Static Control)

Halogenated indoles are often fluffy, electrostatic solids.

  • Static Elimination: Use an ionizing bar or anti-static gun inside the hood before opening the vial. This prevents "fly-away" powder.

  • Weighing: Perform all weighing inside the fume hood. Do not transport open spatulas across the lab.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

C. De-Gowning (Preventing Cross-Contamination)
  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out) immediately after handling. Dispose of in solid hazardous waste.

  • Sleeves: Remove Tyvek sleeves and dispose.

  • Inner Gloves: Inspect for tears. Wash hands with inner gloves on, then remove and wash skin with soap and water.

Emergency Response & Decontamination

  • Skin Contact:

    • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this drives the lipophilic indole deeper into the dermis.

    • Protocol: Wash with lukewarm water and mild soap for 15 minutes.

  • Spill Cleanup (Solid):

    • Do not dry sweep. Cover with a wet paper towel (water or mineral oil) to dampen, then wipe up to prevent dust generation.

  • Spill Cleanup (Solution):

    • Absorb with vermiculite or polypropylene pads. Dispose of as halogenated organic waste.

Disposal & Environmental Compliance

  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: The presence of Bromine and Fluorine prohibits this from being mixed with general non-halogenated solvents in many jurisdictions due to incineration requirements (prevention of dioxin formation).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the acetyl group has hydrolyzed to acetic acid (corrosion risk).

Visualizing the Safety Logic

The following diagram illustrates the decision-making logic for handling this compound, ensuring a closed-loop safety system.

SafetyProtocol Start Start: 1-Acetyl-3-bromo-5-fluoroindole Handling RiskAssess Risk Assessment (Check: Lipophilicity, Solvents used) Start->RiskAssess StateCheck Physical State? RiskAssess->StateCheck SolidHandling Solid / Powder Handling StateCheck->SolidHandling Dry Powder SolutionHandling Solution Handling (w/ Halogenated Solvents) StateCheck->SolutionHandling Dissolved PPESolid PPE: Double Nitrile + Sleeves Control: Static Ionizer SolidHandling->PPESolid PPESolution PPE: Barrier Gloves / Frequent Change Control: Fume Hood Sash Low SolutionHandling->PPESolution Action Perform Experiment PPESolid->Action PPESolution->Action Waste Disposal: Halogenated Waste Stream (Do NOT mix with general organics) Action->Waste

Caption: Operational Safety Logic Flow for handling halogenated indole derivatives, prioritizing state-specific PPE interventions.

References

  • PubChem. (n.d.). Compound Summary: 1-Acetyl-3-bromo-5-fluoroindole.[1] National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

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